Usaramine

Catalog No.
S627611
CAS No.
15503-87-4
M.F
C18H25NO6
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Usaramine

CAS Number

15503-87-4

Product Name

Usaramine

IUPAC Name

(1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3+/t11-,14-,15-,18-/m1/s1

InChI Key

BCJMNZRQJAVDLD-FXGRWVCYSA-N

SMILES

Array

solubility

Soluble in chloroform; slightly soluble in acetone, ethanol, water
Practically insoluble in ether.
In water, 3.08X10+4 mg/L @ 25 °C /Estimated/

Synonyms

Usaramin;Usaramine;Mucronatine;NISTC15503874;trans-Retrorsine;(15E)-Retrorsine;(15E)-12,18-Dihydroxysenecionan-11,16-dione;[1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione,3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-(hydroxymethyl)-5-methyl-,(3E,5R,6S,14aR,14bR)-

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C

Isomeric SMILES

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(CO)O)C

The exact mass of the compound Usaramine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in chloroform; slightly soluble in acetone, ethanol, waterpractically insoluble in ether.in water, 3.08x10+4 mg/l @ 25 °c /estimated/. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Pyrrolizidine Alkaloids - Supplementary Records. It belongs to the ontological category of macrolide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Biological Activity and Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Usaramine exhibits dual bioactivity, possessing both toxic and potential therapeutic effects as highlighted in the table below:

Activity Type Description Key Findings
Antibiofilm Activity Against Staphylococcus epidermidis [1] [2] Reduces biofilm formation by >50% without bactericidal action [1] [2]
Hepatotoxicity Primary acute toxicity; genotoxicity, pneumotoxicity [3] [4] Known as a hepatotoxic PA; found in plants linked to liver injury [3] [4]
Cytotoxicity In vitro cell-based assays [1] IC₅₀ of 120 μg/mL in human A204 cells (soft agar assay) [1]

Quantitative Pharmacokinetics and Sex Differences

A sensitive LC-MS/MS method was developed to study the pharmacokinetics of this compound (URM) and its N-oxide metabolite (UNO) in rats, revealing significant sex-dependent differences [3].

Parameter Male Rats Female Rats
Administration: Intravenous (1 mg/kg)
∙ URM AUC₀–t (ng/mL×h) 363 ± 65 744 ± 122
∙ UNO AUC₀–t (ng/mL×h) 172 ± 32 30.7 ± 7.4
∙ URM Clearance (L/h/kg) 2.77 ± 0.50 1.35 ± 0.19
Administration: Oral (10 mg/kg)
∙ URM AUC₀–t (ng/mL×h) 1,960 ± 208 6,073 ± 488
∙ UNO AUC₀–t (ng/mL×h) 1,637 ± 246 300 ± 62
∙ Oral Bioavailability 54.0% 81.7%

These findings indicate that female rats have a significantly higher systemic exposure to URM and a lower capacity to metabolize it to UNO compared to male rats [3]. This sex-dependent handling of the compound is a critical consideration for toxicological risk assessment.

Experimental Protocols

For researchers, here are the key methodologies from the validated LC-MS/MS bioanalytical assay for quantifying this compound and its metabolite [3].

Sample Preparation

  • A 10 μL aliquot of rat plasma is mixed with 10 μL of the internal standard (IS) working solution (100 ng/mL of Senecionine) in a 96-well plate [3].
  • Proteins are precipitated by adding 90 μL of acetonitrile/methanol (1/1, v/v) [3].
  • The mixture is vortexed for 5 minutes, then centrifuged for 5 minutes at 4,000 rpm [3].
  • A 40 μL aliquot of the supernatant is transferred for analysis, with an injection volume of 1 μL [3].

LC-MS/MS Conditions

  • Chromatography: Waters UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm), maintained at 45°C [3].
  • Mobile Phase: A) 0.1% formic acid with 5 mM ammonium acetate in water; B) 0.1% formic acid in acetonitrile/methanol (9/1, v/v) [3].
  • Gradient Elution: 10% B to 60% B (0.2-1.0 min), 60% B to 95% B (1.0-1.1 min), hold at 95% B (1.1-1.5 min), re-equilibration (1.5-2.0 min). Flow rate: 0.5 mL/min [3].
  • Mass Spectrometry: Positive ESI mode; MRM transitions: m/z 352.1→120.0 (URM), 368.1→120.0 (UNO), 336.1→120.1 (IS, Senecionine) [3].

Natural Sources and Occurrence

This compound is a natural product found in various plant species, contributing to human exposure risk through contaminated food and herbal products.

  • Primary Plant Sources: Isolated from seeds of Crotalaria species (e.g., C. pallida, C. usaramoensis) and is also found in Gynura divaricata and Senecio species [3] [1] [2].
  • Contamination in Products: PAs like this compound have been detected in herbal teas, food supplements, honey, and milk, representing a significant concern for food safety [3].

Diagram of Metabolic Pathway and Observed Sex Differences

The following diagram illustrates the metabolic pathway of this compound and the key sex-dependent pharmacokinetic differences observed in rats:

G cluster_male Male Rats cluster_female Female Rats Usaramine_URM This compound (URM) UNO This compound N-Oxide (UNO) Usaramine_URM->UNO Metabolism PK_Male Pharmacokinetics in Male Rats Usaramine_URM->PK_Male PK_Female Pharmacokinetics in Female Rats Usaramine_URM->PK_Female M1 Higher Clearance PK_Male->M1 F1 Lower Clearance PK_Female->F1 M2 Higher UNO Formation M1->M2 M3 Lower Oral Bioavailability M2->M3 F2 Lower UNO Formation F1->F2 F3 Higher Oral Bioavailability F2->F3

This diagram shows the metabolic conversion of this compound to its N-oxide and the subsequent divergent pharmacokinetic profiles observed between male and female rats.

Conclusion and Research Implications

This compound is a chemically defined pyrrolizidine alkaloid with documented toxicological risks and specific biological activities. Key research implications include:

  • Toxicology and Safety: The significant sex-dependent differences in pharmacokinetics highlight a crucial factor in toxicity risk assessment [3].
  • Therapeutic Potential: Its antibiofilm activity presents an interesting lead for non-biocidal anti-infective strategies, though the therapeutic window needs careful evaluation [1] [2].
  • Analytical Chemistry: The validated LC-MS/MS method provides a robust tool for further investigating the fate and exposure of this compound in various matrices [3].

References

Technical Overview of Gynura divaricata and Usaramine: Phytochemistry, Toxicity, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Botanical Profile

Gynura divaricata (L.) DC., commonly known as "Bai Bei San Qi" in China, is a perennial herb that has gained significant attention in both traditional medicine and scientific research due to its dual nature as both a medicinal plant and a potential toxicological concern [1]. This plant belongs to the genus Gynura Cass. and typically grows to heights of 0.3-1 meters, though it can occasionally reach up to 2 meters under optimal conditions [2]. The plant features distinctive morphological characteristics including petioles that are pubescent with base usually bearing pseudo-stipules, fleshy leaf blades measuring 3.5-13(-23) × 1.2-5(-6.5) cm, and both surfaces of the leaves are densely pubescent [2]. The flowering capitula have a diameter of 1.5-2 cm, with 3-5 heads arranged in corymbs that erect at anthesis, exhibiting orange-yellow corolla tubes that broaden abruptly near the summit [2].

Gynura divaricata has been approved by the China State Food and Drug Administration as a new resource food in 2010, reflecting its established history of use as both a medicinal agent and a functional food [3] [1]. The plant is cultivated extensively throughout southern China, with optimal growth occurring at temperatures between 20-30°C in sunny locations with soil rich in organic matter and good drainage [1]. The regeneration capacity of Gynura divaricata is remarkably strong, allowing for multiple harvests following a single cultivation, with the best period for seeding and transplantation being from April to September [1]. In traditional medicine practices, various parts of the plant including the roots, stems, and leaves are utilized for treating diverse conditions such as bronchitis, pulmonary tuberculosis, diabetes, rheumatism, and inflammation [1].

Comprehensive Chemical Constituents

The chemical profile of Gynura divaricata is characterized by a diverse array of bioactive compounds, with the most significant being pyrrolizidine alkaloids (PAs) - particularly usaramine and integerrimine - which are responsible for the plant's documented hepatotoxicity [2] [1]. These toxic alkaloids belong to a class of compounds known to be widespread in nature, occurring in over 150 plant species across nearly 70 genera [1]. Beyond these toxic constituents, Gynura divaricata contains numerous other compounds that contribute to its pharmacological activities, including flavonoids, phenolic acids, terpenoids, polysaccharides, and various other phytochemicals [1].

Table 1: Bioactive Compounds Identified in Gynura divaricata

Compound Class Specific Compounds Concentration/Percentage Significance
Toxic Pyrrolizidine Alkaloids This compound, Integerrimine Not quantified in plant material Hepatotoxic constituents [2] [1]
Caffeoylquinic Acids Chlorogenic acid, 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, 4,5-dicaffeoylquinic acid ~2.37% in GD powder (highest: 3,5-dicaffeoylquinic acid) [4] Hypoglycemic activity, α-glucosidase inhibition [3] [4]
Flavonoids Quercetin, kaempferol and their derivatives (quercetin-3-O-β-D-rutinoside, kaempferol-3-O-β-D-rutinoside) Not fully quantified Antioxidant and potential hypoglycemic effects [1]
Other Compounds Niacin, pedatisectine G, uridine, adenosine, stigmasterol, polysaccharides Not fully quantified Various biological activities [1]

Recent research has particularly highlighted the significance of caffeoylquinic acids in Gynura divaricata, with these compounds occupying approximately 2.37% of the GD powder, with 3,5-dicaffeoylquinic acid being the most abundant [4]. These phenolic compounds have been identified as major contributors to the plant's hypoglycemic activities through their inhibition of α-glucosidase and enhancement of glucose uptake [3]. The flavonoid components including quercetin and kaempferol derivatives further complement the biological activities of the plant, contributing to its antioxidant potential [1]. The coexistence of both toxic pyrrolizidine alkaloids and beneficial phenolic compounds in Gynura divaricata creates a complex pharmacological profile that necessitates careful consideration for any potential therapeutic applications.

Toxicity Profile of this compound and Related Alkaloids

Toxic Mechanisms

The pyrrolizidine alkaloids (PAs) found in Gynura divaricata, particularly this compound and integerrimine, represent significant toxicological concerns due to their potent hepatotoxicity [2]. The mechanism of toxicity involves hepatic transformation of these alkaloids via the cytochrome P450 system into highly reactive metabolites known as pyrrolic derivatives [2]. These reactive intermediates subsequently bind covalently to cellular macromolecules including proteins, DNA, and RNA, initiating a cascade of cellular damage that primarily affects the liver [2]. The binding to critical cellular components disrupts normal cellular functions, induces oxidative stress, and ultimately leads to both acute and chronic toxicities. A particularly concerning aspect of PA toxicity is that it does not follow strict dose-response relationships due to individual variability in hepatic metabolic capacity, making toxicity prediction challenging [2]. The primary serious condition associated with PA toxicity is veno-occlusive disease (also known as Budd-Chiari syndrome), which involves obstruction of the small hepatic venules, leading to hepatic congestion and necrosis [2].

Poisoning Features and Events

Pyrrolizidine alkaloid poisoning manifests through both acute and chronic effects, with the liver being the primary target organ [2]. Acute poisoning features include abdominal pain, hepatomegaly, ascites, liver necrosis, and in severe cases, death [2]. Chronic effects encompass recurrent ascites, hepatic vein occlusion (Budd-Chiari syndrome), cirrhosis, hepatocellular carcinoma, pulmonary hypertension, and mortality [2]. The toxic dose has been established with long-term consumption of as little as 1 mg of pyrrolizidine alkaloids per day sufficient to induce toxic effects [2].

Historical data on pyrrolizidine alkaloid poisoning reveals two primary exposure sources: consumption of cereal grains contaminated with toxic weeds, and the use of PA-containing herbs for medicinal and dietary purposes [2]. A significant poisoning event occurred in Afghanistan, where an estimated 8,000 people were affected with more than 1,600 fatalities due to consumption of contaminated grains [2]. The global use of pyrrolizidine alkaloid-containing herbs for medicinal purposes has led to poisoning cases reported in various regions worldwide [2]. These documented incidents highlight the serious public health concern associated with PA exposure and underscore the importance of proper regulation and education regarding plants containing these compounds, including Gynura divaricata.

Table 2: Toxicity Profile of Pyrrolizidine Alkaloids in Gynura divaricata

Parameter Details References
Toxic Constituents Integerrimine, this compound [2] [1]
Toxic Dose Long-term consumption of 1 mg pyrrolizidine alkaloids per day [2]
Mechanism of Toxicity Cytochrome P450-mediated transformation into reactive metabolites that bind to proteins, DNA, and RNA [2]
Acute Poisoning Features Abdominal pain, hepatomegaly, ascites, liver necrosis, potential death [2]
Chronic Poisoning Features Hepatomegaly, recurrent ascites, Budd-Chiari syndrome, cirrhosis, hepatocellular carcinoma, pulmonary hypertension [2]
Major Poisoning Events Afghanistan: 8000 affected, >1600 deaths; worldwide cases from medicinal use [2]
Detection Methods GC-MS, LC-MS/MS [2]

Therapeutic Potential and Hypoglycemic Mechanisms

Antidiabetic Effects

Gynura divaricata has demonstrated significant hypoglycemic effects in numerous scientific studies, validating its traditional use for diabetes management [5] [4]. Research involving type 2 diabetic model rats established through high-fat diet and streptozotocin (STZ) injection has shown that aqueous extracts of Gynura divaricata significantly reduce blood glucose levels in a dose-dependent manner [5]. Beyond glucose reduction, GD treatment also exhibited beneficial effects on related parameters including reduced levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), and creatinine (CREA), indicating potential protective effects on liver and kidney function often compromised in diabetes [5]. The levels of urine sugar (U-GLU) and urine creatinine (U-CREA) were also significantly lowered following GD treatment [5]. Additional studies have confirmed that oral administration of GD lyophilized powder substantially reduces fasting blood glucose, fasting serum insulin, and glycosylated serum protein levels while enhancing antioxidative activities in diabetic mice [4].

Molecular Mechanisms of Action

The hypoglycemic activity of Gynura divaricata involves multiple molecular mechanisms through which it exerts its antidiabetic effects. Bioinformatics analysis and experimental validation have revealed that GD regulates several critical signaling pathways, including the PI3K/AKT signaling pathway and fatty acid metabolism signaling pathway [5]. GD significantly increases the protein expression levels of key metabolic regulators including PKM1/2, p-AKT, PI3K p85, and GLUT4 in the liver of diabetic rats [5]. Additionally, the expression levels of crucial proteins in the fatty acid metabolism signaling pathway, including AMPK, p-AMPK, PPARα, and CPT1α, were significantly upregulated following GD intervention [5]. The anti-apoptotic protein BCL-2/BAX expression ratio was also significantly increased in rats treated with GD, suggesting a protective effect against cellular apoptosis [5].

Further mechanistic studies have demonstrated that Gynura divaricata rich in 3,5-/4,5-dicaffeoylquinic acid and chlorogenic acid reduces islet cell apoptosis and improves pancreatic function in type 2 diabetic mice [4]. Histopathological examination through HE-staining revealed that GD treatment ameliorated pathological damage in pancreatic β-cells, while immunohistochemical assays showed that GD promoted marked pancreatic β-cell regeneration [4]. Western blot analysis demonstrated that GD caused notable increases in GLUT2, GK, MafA, PDX-1, and Bcl-2 expression alongside reduction in Bax and caspase-3 expression [4]. These findings collectively indicate that GD exerts its pronounced hypoglycemic effect through multiple mechanisms including inhibiting islet cell apoptosis, improving pancreatic function, enhancing insulin signaling, and regulating fatty acid metabolism.

Table 3: Therapeutic Effects of Gynura divaricata in Diabetes Management

Effect Category Specific Effects Mechanisms/Pathways References
Glucose Regulation Reduced FBG, fasting serum insulin, glycosylated serum protein Enhanced insulin signaling, α-glucosidase inhibition [5] [4]
Organ Protection Improved liver and kidney function markers (ALT, AST, BUN, CREA) Reduced oxidative stress, anti-apoptotic effects [5]
Pancreatic Function β-cell regeneration, reduced apoptosis Increased Bcl-2/Bax ratio, reduced caspase-3 [4]
Signaling Pathways Improved insulin sensitivity, glucose uptake PI3K/AKT activation, GLUT4 translocation [5]
Metabolic Regulation Enhanced fatty acid metabolism AMPK/PPARα/CPT1α pathway activation [5]
Molecular Targets Increased GLUT2, GK, MafA, PDX-1 Gene expression regulation [4]

Experimental Protocols and Methodologies

Compound Extraction and Isolation

The extraction and isolation of bioactive compounds from Gynura divaricata follows sophisticated protocols to obtain specific fractions with desired biological activities. One well-established method begins with drying and crushing the plant material (stems and leaves), followed by maceration in 65% ethanol at room temperature, typically using a solid-to-solvent ratio of 1.5 kg plant material to 10 L ethanol, with the extraction process repeated four times for 48 hours each [3]. The combined extracts are then concentrated under vacuum to remove ethanol, resulting in an aqueous extract that is subsequently partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (BuOH) [3]. Through this process, researchers have obtained various fractions including 39.57 g of petroleum ether fraction, 12.96 g of EtOAc fraction, 27.54 g of BuOH fraction, and 84.37 g of water fraction from the initial 1.5 kg of dried plant material [3].

For more advanced separation of hypoglycemic compounds, high-speed countercurrent chromatography (HSCCC) has been employed as a powerful liquid-liquid chromatographic technique that eliminates irreversible adsorption of samples [3]. The EtOAc and BuOH partitions, which have demonstrated significant α-glucosidase inhibition activity, are subjected to HSCCC using a two-phase solvent system composed of hexane-methyl tert-butyl ether (MtBE)-methanol-0.1% TFA water [3]. For compounds with acidic characteristics such as chlorogenic acid and dicaffeoylquinic acids, pH-zone-refining CCC (PZRCCC) has been applied using a solvent system of MtBE: n-butanol: acetonitrile: water with trifluoroacetic acid (TFA) as a retainer and ammonium hydroxide (NH4OH) as an eluter [3]. This sophisticated approach has enabled the successful isolation and identification of five major compounds from Gynura divaricata: chlorogenic acid (1), 3,4-dicaffeoylquinic acid (2), 3,5-dicaffeoylquinic acid (3), 4,5-dicaffeoylquinic acid (4), and kaempferol-3-O-β-D-glucopyranoside (5) [3].

Bioactivity Assays

The evaluation of hypoglycemic activity of Gynura divaricata extracts and compounds involves multiple in vitro and in vivo assays. For in vitro assessment of α-glucosidase inhibition, a standard protocol involves preparing α-glucosidase solution by dissolving 1 g of α-glucosidase powder (from rat intestinal acetone powder) in 20 mL of 0.9% saline solution under ultrasonication in an ice bath, followed by centrifugation to collect the supernatant [3]. The assay is performed in 96-well plates with appropriate controls including blank control, negative control, positive control, sample, and sample control, each with three replicates [3]. The reaction mixture typically contains α-glucosidase, PBS buffer (pH 6.8), and sample solution, incubated at 37°C for 15 minutes before adding substrate solution (0.5 mol/L sucrose solution), followed by an additional 30 minutes incubation [3]. After incubation, 150 μL of 0.1 mol/L Na₂CO₃ is added to each well to terminate the reaction, and absorbance is measured to calculate inhibition activity [3].

For in vivo evaluation of hypoglycemic effects, a well-established protocol involves inducing type 2 diabetes in experimental animals (mice or rats) through a combination of high-fat diet (HFD) feeding and streptozotocin (STZ) injection [5] [4]. Typically, animals are fed with HFD for 3-4 weeks followed by STZ injection at doses ranging from 30-100 mg/kg depending on the animal model [5] [4]. Animals with blood glucose levels exceeding 11.1 mmol/L are considered diabetic and selected for intervention studies. The GD extracts or powders are administered daily for 4-8 weeks, with regular monitoring of fasting blood glucose levels, oral glucose tolerance tests (OGTT), and insulin tolerance tests (ITT) [4]. At the endpoint, blood samples are collected for analysis of various biochemical parameters, and tissues (liver, pancreas) are harvested for histopathological examination and molecular analyses including western blotting and immunohistochemistry to investigate mechanisms of action [5] [4].

G GD Gynura divaricata Extract PI3K_path PI3K/AKT Signaling Pathway GD->PI3K_path FA_metab Fatty Acid Metabolism Pathway GD->FA_metab Apoptosis Apoptosis Regulation GD->Apoptosis PI3K PI3K p85 ↑ PI3K_path->PI3K pAMPK p-AMPK ↑ FA_metab->pAMPK Bcl2 Bcl-2 ↑ Apoptosis->Bcl2 Bax Bax ↓ Apoptosis->Bax Casp3 Caspase-3 ↓ Apoptosis->Casp3 Glucose Blood Glucose ↓ Pancreas Pancreatic Function ↑ Pancreas->Glucose Insulin Insulin Sensitivity ↑ Pancreas->Insulin Insulin->Glucose pAKT p-AKT ↑ PI3K->pAKT GLUT4 GLUT4 ↑ pAKT->GLUT4 GLUT4->Glucose GLUT4->Insulin PPARa PPARα ↑ pAMPK->PPARa CPT1a CPT1α ↑ PPARa->CPT1a CPT1a->Insulin Bcl2->Pancreas Bax->Pancreas Casp3->Pancreas

Diagram 1: Molecular mechanisms of Gynura divaricata's hypoglycemic effects through multiple signaling pathways and cellular processes

Analytical Methods and Detection

The qualitative and quantitative analysis of bioactive compounds in Gynura divaricata, including both toxic pyrrolizidine alkaloids and therapeutic phenolic compounds, employs sophisticated analytical techniques. For the detection of toxic pyrrolizidine alkaloids such as integerrimine and this compound, GC-MS and LC-MS/MS have been established as reliable methods [2]. These chromatographic techniques coupled with mass spectrometry provide the sensitivity and specificity required to identify and quantify these potentially harmful compounds in plant materials and biological samples.

For comprehensive phytochemical analysis, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS) has been successfully employed [5] [6]. The typical chromatographic conditions utilize a C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 100 × 2.1 mm, 1.7 µm) with a mobile phase consisting of 0.1% formic acid in acetonitrile (solvent A) and 0.1% formic acid in water (solvent B) in gradient elution mode [5]. The mass spectrometric analysis is performed using electrospray ionization (ESI) in both positive and negative ion modes with specific parameters including ion spray voltage of ±4500-5500 V, ion source temperature of 550-600°C, and mass scan range of m/z 50-2000 Da [5] [6]. This advanced analytical approach allows for the comprehensive characterization of complex phytochemical constituents in Gynura divaricata extracts, enabling simultaneous detection of phenolic acids, flavonoids, and other bioactive compounds.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) has also been utilized for quantitative analysis of specific bioactive compounds, particularly caffeoylquinic acids [4]. Typical conditions employ a C18 column with mobile phases of acetonitrile and 0.4% glacial acetic acid in gradient elution mode, with detection wavelength set at 323 nm for optimal detection of phenolic compounds [4]. Quantitative analysis is performed using the external standard method with standard curves constructed for each compound of interest, allowing precise determination of compound concentrations in plant extracts [4]. These analytical methods provide crucial tools for quality control, standardization of preparations, and correlation of specific compounds with observed biological activities.

Regulatory Status and Risk-Benefit Considerations

Gynura divaricata occupies a unique position in the regulatory landscape as both a recognized medicinal plant and an approved food source in China [1]. The plant was officially approved by the China State Food and Drug Administration as a new resource food in 2010, acknowledging its history of safe consumption while establishing parameters for its use [3] [1]. This dual status reflects the traditional perception of the plant as a "medicinal and edible" resource, but also necessitates careful consideration of its risk-benefit profile due to the presence of known hepatotoxic pyrrolizidine alkaloids alongside potentially beneficial compounds.

The therapeutic applications of Gynura divaricata in traditional medicine are diverse, with the whole plant used in Traditional Chinese Medicine to clear heat and cool blood, dissipate stasis and disperse swelling, activate blood and relieve pain, and stanch bleeding [2]. The recommended medicinal dose is 6-15 g of the whole plant [2]. In folk practices, fresh shoots are used to make soup consumed every two or three days to improve insomnia, stomach troubles, diabetes mellitus, hypertension, and hyperlipidemia [1]. The stems and leaves are also brewed as tea specifically for diabetes management [1]. These traditional uses are supported by growing scientific evidence, particularly regarding the plant's hypoglycemic effects, but must be balanced against the known toxicological concerns associated with its pyrrolizidine alkaloid content.

Clinical management of pyrrolizidine alkaloid poisoning primarily involves supportive treatment, with early diagnosis and immediate avoidance of further exposure to the toxins being crucial [2]. This risk profile necessitates careful consideration for researchers and drug development professionals exploring the therapeutic potential of Gynura divaricata. Future research directions should focus on developing standardized extracts with reduced pyrrolizidine alkaloid content, identifying specific markers for quality control, conducting controlled clinical trials to establish safety and efficacy profiles, and exploring potential synergies between the various bioactive compounds while minimizing toxicological risks.

Conclusion

References

Pyrrolizidine Alkaloids: Core Chemistry and Classification

Author: Smolecule Technical Support Team. Date: February 2026

Pyrrolizidine alkaloids are heterocyclic organic compounds synthesized by plants as defense chemicals, with approximately 6,000 plant species known to produce them [1]. Their structure consists of a necine base esterified with one or more necic acids [1] [2].

  • Necine Base Diversity: The core structure is a bicyclic alkaloid, most often derived from 1-hydroxymethylpyrrolizidine [1].
  • Necic Acid Diversity: These are mono- or dicarboxylic acids that contribute to the vast structural diversity of PAs [1] [2].

The table below summarizes the fundamental structural types of necine bases, which are critical for understanding PA toxicity and classification [1] [2].

Necine Base Type Core Structure 1,2-Saturation Representative Alkaloids
Retronecine-type Bicyclic Unsaturated Retrorsine, Usaramine (presumed)
Heliotridine-type Bicyclic Unsaturated Heliotrine
Otonecine-type Monocyclic (acts as bicyclic) Unsaturated Otosenine
Platynecine-type Bicyclic Saturated Platyphylline

Biosynthesis and Key Enzymes

The PA biosynthetic pathway begins with the fusion of polyamine precursors. The first committed step is catalyzed by a key enzyme, homospermidine synthase (HSS) [3].

G A Putrescine & Spermidine (Primary Metabolism) B Homospermidine Synthase (HSS) (First committed step) A->B C Homospermidine B->C D Cyclization & Oxidation C->D E Necine Base (e.g., Retronecine) D->E F Esterification with Necic Acids E->F G Pyrrolizidine Alkaloid (PA) F->G

Diagram 1: Simplified core biosynthesis pathway of pyrrolizidine alkaloids, highlighting the key role of Homospermidine Synthase (HSS).

Key Experimental Insight: HSS catalyzes the NAD+-dependent transfer of the aminobutyl group from spermidine to putrescine, forming the symmetric triamine homospermidine [3]. This enzyme originated from the gene duplication of deoxyhypusine synthase (DHS), an enzyme essential for the post-translational activation of the eukaryotic initiation factor 5A (eIF5A) [3].

Metabolic Activation and Toxicity Mechanisms

The hepatotoxicity of 1,2-unsaturated PAs is not intrinsic but requires metabolic activation to form highly reactive intermediates [2] [4].

G A 1,2-Unsaturated PA (e.g., Retronecine-type) B Hepatic Cytochrome P450 (mostly CYP3A, CYP2B) A->B C Dehydropyrrolizidine Alkaloid (DHP = Reactive Pyrrolic Ester) B->C Bioactivation D Detoxification (Excretion) C->D Hydrolysis E Protein & DNA Adducts (Cellular Damage, Mutagenicity) C->E Alkylation F Glutathione (GSH) Conjugation C->F

Diagram 2: Primary metabolic activation pathway of toxic 1,2-unsaturated PAs, leading to reactive intermediates that cause cellular damage.

Detailed Toxicity Mechanisms:

  • Oxidative Stress: Reactive oxygen species (ROS) are generated during the metabolic process, leading to lipid peroxidation, glutathione depletion, and mitochondrial damage [4].
  • Apoptosis: PAs can trigger both the death receptor-mediated (extrinsic) and mitochondrial-mediated (intrinsic) apoptosis pathways [4].
  • Bile Acid Metabolism Dysfunction: PA-induced liver injury can disrupt the flow and composition of bile, contributing to hepatic sinusoidal obstruction syndrome (HSOS) [4].

Pharmacology and Drug Discovery Context

While known for toxicity, some PAs exhibit promising pharmacological properties. The drug discovery process for such natural products is rigorous and multi-staged [5].

Key Experimental Protocols in Early Discovery: For any compound with therapeutic potential, early Absorption, Distribution, Metabolism, and Excretion (ADME) screening is critical. Standard industry assays include [6]:

  • Intrinsic Clearance Assay in Liver Microsomes: Predicts metabolic stability.
  • CYP Inhibition Cocktail Assay: Assesses drug-drug interaction risk by evaluating inhibition of key Cytochrome P450 enzymes (e.g., CYP2C9, 2D6, 3A4).
  • Cell-Based Permeability Assay (e.g., MDCK II): Evaluates the ability of a compound to cross cellular barriers, a key factor for oral bioavailability.

Knowledge Gaps and Research Path for this compound

The search results confirm that This compound is a specific retronecine-type PA [2], but detailed data is lacking. A targeted research plan to build a complete profile would involve:

  • Literature Search: Use specialized scientific databases (SciFinder, Reaxys) to find journal articles specifically on this compound.
  • Analytical Methods: The core structural analysis for PAs is typically performed using techniques like LC-MS/MS (for quantification and metabolic studies) and NMR (for definitive structural elucidation) [1] [6].
  • In Vitro Toxicity & Metabolism Studies: Use human liver microsomes and relevant cell lines (e.g., HepG2) to characterize the metabolic kinetics and cytotoxic potential of this compound specifically [2] [6].

References

Chemical Profile and Identification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifiers and chemical data for usaramine [1] [2].

Property Description
IUPAC Name (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione [1]
Synonyms This compound, Mucronatine, (15E)-Retrorsine, trans-Retrorsine [1] [2]
CAS Registry Number 15503-87-4 [1] [2]
Molecular Formula C₁₈H₂₅NO₆ [1] [2]
Average Mass 351.399 g/mol [1]
Monoisotopic Mass 351.168188 g/mol [1]
Stereocenters 4 defined stereocenters [1]

Toxicity and Mechanistic Insights

This compound is a pyrrolizidine alkaloid (PA) found in plants of the Senecio genus [2]. Its toxicity profile is shared with structurally similar compounds like retrorsine and senecionine.

  • Toxicological Context: PAs are protoxins that require metabolic activation in the liver to exert their hepatotoxic, genotoxic, and carcinogenic effects [3] [4]. Retrorsine, which is closely related to this compound, is frequently studied as a model PA and shows these properties [3] [4].
  • Primary Organ Toxicity: The liver is the primary target organ. Poisoning can lead to hepatic insufficiency, which may present after a latent period of weeks or months [4].
  • Molecular Mechanism of Toxicity: The widely accepted mechanism for PA toxicity involves hepatic cytochrome P450 (CYP)-mediated metabolic activation. This process can be visualized in the following pathway [3]:

G PA Pyrrolizidine Alkaloid (this compound/Retrorsine) CYP Hepatic CYP450 Enzymes PA->CYP DHP Reactive Dehydro-PA (DHP) Metabolite CYP->DHP CYP->DHP Oxidation Adducts Covalent Adducts DHP->Adducts DHP->Adducts Binds to Toxicity Hepatotoxicity / Genotoxicity Adducts->Toxicity Adducts->Toxicity Causes

The reactive DHP metabolites are electrophilic and can form covalent adducts with cellular macromolecules, including DNA and proteins, leading to cell damage, mutations, and liver injury [3].

Analytical and Research Methodologies

Research on toxic PAs like this compound involves precise analytical techniques and sophisticated modeling.

Analytical Chemistry Protocols

Advanced chromatographic and spectroscopic methods are essential for identifying and quantifying this compound in complex matrices like plants, honey, and biological samples [5] [2].

  • Sample Preparation: For plant extracts, ion-exchange purification is used. If PA N-oxides are present, they are often reduced to the parent base, for example, using an oxygen-absorbing resin [5].
  • Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard. Polydimethylsiloxane-coated columns are recommended for GC analysis of PAs [5].
  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, especially 2D techniques like COSY (Correlation Spectroscopy) and DEPT (Distortionless Enhancement by Polarization Transfer), is used to verify the structure of compounds like this compound and distinguish them from isomers such as intergerrimine [5].
Experimental Toxicology and Modeling

To address the lack of direct dose-response studies for many PAs, Physiologically Based Toxicokinetic (PBTK) modeling is a powerful tool.

  • Model Purpose: A PBTK model integrates data on absorption, distribution, metabolism, and excretion (ADME) to predict the concentration of a toxin (like retrorsine) in target tissues over time [3].
  • Key Processes Modeled: The model specifically incorporates:
    • Intestinal Absorption: The fraction absorbed (Fa) for retrorsine is high (~78%) [3].
    • Hepatic Uptake: Active transport into liver cells via transporters like OCT1 and NTCP is a key determinant of toxicity [3].
    • Hepatic Metabolism: Conversion to reactive DHP metabolites is simulated using Michaelis-Menten kinetics [3].
  • Application (Reverse Dosimetry): The model can translate in vitro liver toxicity data (e.g., from primary hepatocyte studies) to predict in vivo dose-response relationships. This allows for the derivation of a Benchmark Dose (BMD) for risk assessment without conducting extensive animal studies [3].

Research and Regulatory Significance

This compound is a compound of interest in food safety and toxicology. It can contaminate food products such as honey, herbal teas, and supplements [2]. Monitoring PA content in these products is critical for public health [2]. Regulatory agencies worldwide are working to refine risk assessments for PAs, and research on compounds like this compound and retrorsine is vital for establishing congener-specific toxicity data [3].

References

Usaramine solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Profile of Usaramine

The table below summarizes the available quantitative solubility data for this compound from technical sources.

Solvent System Solubility Experimental Conditions / Notes
DMSO ~100 mg/mL (~284.58 mM) [1] [2] In vitro research use; primary stock solution [2].
Various Formulations ≥ 2.5 mg/mL (≥ 7.11 mM) [2] See "Detailed Experimental Protocols" section for formulation details.

Stability in Rat Plasma

A validated LC-MS/MS method provides specific stability data for this compound and its N-oxide metabolite (UNO) in rat plasma, which is critical for pharmacokinetic studies [3].

  • Sample Preparation & Storage: Rat plasma samples were processed using protein precipitation with acetonitrile/methanol [3].
  • Short-Term & Post-Preparation Stability: The method was validated for stability under typical laboratory handling conditions, ensuring analyte integrity during analysis [3].

Detailed Experimental Protocols

Sample Preparation for Plasma Analysis

This protocol is adapted from the validated LC-MS/MS method for quantifying this compound and its N-oxide metabolite in rat plasma [3].

  • Internal Standard (IS) Addition: Mix 10 μL of plasma sample with 10 μL of IS working solution (e.g., 100 ng/mL Senecionine) in a 96-well plate [3].
  • Protein Precipitation: Add 90 μL of a chilled acetonitrile/methanol mixture (1/1, v/v) to the plasma [3].
  • Vortex and Centrifuge: Vortex the mixture for 5 minutes, then centrifuge for 5 minutes at 4,000 rpm [3].
  • Supernatant Collection: Transfer a 40-μL aliquot of the supernatant to a new plate for LC-MS/MS analysis [3].
Solubility Formulation Preparation

For in vivo studies, the following formulations can be prepared sequentially from left to right [2]:

  • Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline
  • Formulation 2: 10% DMSO + 90% (20% SBE-β-CD in Saline)
  • Formulation 3: 10% DMSO + 90% Corn Oil

Experimental Workflow for Plasma Analysis

The diagram below outlines the key steps involved in processing and analyzing plasma samples for this compound, as per the cited protocol.

G Start Start: Plasma Sample IS Add Internal Standard Start->IS Precipitate Protein Precipitation (ACN/MeOH 1:1 v/v) IS->Precipitate Vortex Vortex Mixing (5 min) Precipitate->Vortex Centrifuge Centrifugation (5 min, 4000 rpm) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject LC-MS/MS Analysis Collect->Inject End Quantification of This compound & Metabolite Inject->End

Experimental workflow for this compound analysis in plasma.

Knowledge Gaps and Further Research

It is important to note the limitations in the currently available public data:

  • Stability Data is Context-Specific: The stability information is specific to processed samples in a plasma matrix under defined analytical conditions. Data on the long-term stability of the pure compound under various storage conditions (e.g., solid form at different temperatures and humidity levels) is not available in the searched literature.
  • Solubility in Common Buffers: Data is lacking for this compound's solubility in standard aqueous buffers (e.g., PBS) at physiological pH, which is often critical for biological assays.

To fill these gaps, you may need to:

  • Consult chemical patent literature for formulation data.
  • Perform empirical stability tests tailored to your specific storage conditions and solvent systems.

References

Usaramine: Core Chemical and Analytical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical and analytical information for usaramine, which is essential for its identification and analysis.

Property Specification
IUPAC Name Information not available in search results
Chemical Formula C₁₈H₂₅NO₆ [1]
Molecular Weight 351.3942 g/mol [1]
CAS Registry Number 15503-87-4 [1]
Classification Unsaturated Pyrrolizidine Alkaloid (1,2-dehydro type) [2]
Primary Isolation Source Seeds of Crotalaria pallida (Fabaceae family) [2]
Key Analytical Technique NMR Spectroscopy (¹H, ¹³C, COSY, NOESY, HMBC) for structural elucidation [2]

Experimental Protocols for Isolation and Analysis

While a complete, start-to-finish isolation guide for this compound is not available, the following workflows synthesize general methods for PAs from relevant scientific literature. You can adapt these protocols for isolating this compound from Crotalaria pallida.

Workflow 1: General PA Isolation from Plant Material

This diagram outlines the overarching process from raw plant material to isolated compound, integrating common steps from PA isolation studies [3] [4].

Start Plant Material (e.g., Seeds) A 1. Extraction Solvent: Methanol or Acidified Methanol/Water Start->A B 2. Liquid-Liquid Partition Acidify/Basify to separate PAs from impurities A->B C 3. Solid-Phase Extraction (SPE) Purification using e.g., MCX cartridge B->C D 4. Chromatography Open Column (SiO₂) or MPLC for fractionation C->D E 5. Final Purification Preparative HPLC or Preparative TLC D->E End Pure this compound E->End

General workflow for isolating pyrrolizidine alkaloids like this compound from plant seeds.

  • 1. Extraction

    • Procedure: Plant material (e.g., seeds) is typically ground or defatted. Maceration or ultrasonic bath extraction is then performed using solvents like methanol or acidified methanol/water (e.g., with 2% formic acid) [3] [2]. Acidic conditions help convert PA N-oxides to their free base forms.
  • 2. Liquid-Liquid Partition

    • Procedure: The crude extract is acidified with a dilute acid (e.g., 0.5 N HCl or H₂SO₄). The PAs, now in their salt form, partition into the aqueous layer. The aqueous layer is then basified (pH ~9-10) with ammonia or other bases to liberate the free base PAs, which are then extracted with an organic solvent like chloroform (CHCl₃) or ethyl acetate [3].
  • 3. Solid-Phase Extraction (SPE)

    • Procedure: Further clean-up is achieved using mixed-mode cation-exchange SPE cartridges (e.g., Oasis MCX). The extract is loaded in its acidified form, the cartridge is washed, and the PAs are eluted with an organic solvent (e.g., EtOAc/MeCN/MeOH mixture) containing a base like triethylamine or NH₄OH [5] [3].
  • 4. Chromatographic Fractionation

    • Procedure: The purified extract is subjected to medium-pressure liquid chromatography (MPLC) or vacuum liquid chromatography (VLC) on a normal-phase silica gel column. Fractions are collected and monitored by TLC or LC-MS to identify those containing this compound [4].
  • 5. Final Purification

    • Procedure: The fraction enriched with this compound undergoes final purification using preparative reversed-phase HPLC. A C18 column with a water-acetonitrile gradient (often with 0.1% formic acid) is standard. Fractions are analyzed for purity, and pure fractions are combined and evaporated to obtain this compound [4].
Workflow 2: LC-MS Analysis for Identification & Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold-standard technique for identifying and quantifying PAs like this compound in complex mixtures [5] [6]. The following method is adapted from multi-analyte approaches.

Sample Purified Extract or Crude Fraction LC Liquid Chromatography Column: C18 (Reversed-Phase) Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid Sample->LC MS1 MS: Ionization Electrospray Ionization (ESI) Positive Mode LC->MS1 MS2 MS/MS: Fragmentation Collision-Induced Dissociation (CID) for structural confirmation MS1->MS2 Data Data Acquisition High-Resolution Mass Spectrometry (e.g., Orbitrap) MS2->Data ID Identification Match accurate mass and fragmentation spectrum Data->ID

Standard LC-MS/MS workflow for identifying and confirming the presence of this compound.

  • Chromatographic Separation

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) [5].
    • Mobile Phase: Binary gradient of A) Water with 0.1% Formic Acid and B) Acetonitrile with 0.1% Formic Acid. The formic acid enhances ionization in positive mode.
    • Gradient Program: A typical run might start at 5% B, increase to 95% B over 10-15 minutes, hold, and then re-equilibrate. The exact gradient should be optimized for separation efficiency [5] [7].
  • Mass Spectrometric Detection

    • Ionization: Electrospray Ionization (ESI) in positive ion mode [5] [6].
    • Mass Analyzer: Triple Quadrupole (QqQ) for sensitive targeted quantification or Quadrupole-Orbitrap for high-resolution accurate mass (HRAM) measurement and confident identification [5] [6].
    • This compound-Specific Ions:
      • Precursor Ion: The protonated molecule [M+H]⁺. The exact m/z should be confirmed with a standard, but it is expected to be near the molecular weight of 351 g/mol.
      • Product Ions: Fragmentation via Collision-Induced Dissociation (CID) generates characteristic product ions. The specific ions for this compound are not detailed in the search results, but common PA fragments involve cleavage of the ester groups and the necine base.
  • Method Validation: For quantitative analysis, the method should be validated for parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision according to relevant guidelines [7].

Documented Biological Activity of this compound

The research into this compound's biological potential has revealed one specific, promising activity.

  • Anti-Biofilm Activity: this compound, isolated from Crotalaria pallida, was found to impair 50% of Staphylococcus epidermidis biofilm formation at a concentration of 1 mg/mL [2].
  • Critical Nuance: At this concentration, this compound did not affect the growth of planktonic (free-floating) cells, indicating that its action is specifically against the biofilm lifestyle and is not due to general antibacterial toxicity [2].
  • Therapeutic Implication: This selective antibiofilm activity, with no reported cytotoxicity to vaginal epithelial cells or hemolytic activity at the tested concentration, suggests its potential as a lead compound for developing topical drugs or surface coatings for medical devices to prevent biofilm-related infections [2].

Critical Gaps and Research Recommendations

The available data has several limitations that you should consider for your research and development work.

  • Lack of Specific Protocols: The search results do not provide a detailed, step-by-step isolation protocol explicitly used for this compound. The methods above are extrapolated from general PA isolation and analysis.
  • Limited Bioactivity Data: The current knowledge of this compound's biological activity is confined to its anti-biofilm effect against one bacterial strain. Its toxicity profile, potency (IC50), and activity against other targets remain largely unexplored [2].
  • Analytical Standards: For definitive identification and quantification, a commercially available certified reference standard for this compound is required. Its availability should be verified from chemical suppliers.

References

Chemical Identity and Regulatory Status

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identification and regulatory positioning of Usaramine based on current literature.

Property Description
Chemical Classification Pyrrolizidine Alkaloid (PA), 1,2-unsaturated macrocyclic diester [1]
Toxicological Status Considered a contaminant of concern due to hepatotoxicity, genotoxicity, and carcinogenicity potential [2] [3]
Key Regulation Listed in Commission Regulation (EU) 2023/915, which sets maximum levels for the sum of 35 PAs/PANOs in various foodstuffs [2] [3] [1]
Common Co-Occurring Forms Often found alongside its corresponding N-oxide (this compound N-oxide) in plant matrices and environmental samples [3] [1]

Occurrence and Analytical Data

This compound has been identified in specific plant species and related materials. The quantitative data from recent studies is consolidated in the table below.

Matrix/Source Concentration / Presence Context & Additional PAs Detected Citation
Senecio vulgaris (Common Groundsel) plant extract Detected (specific concentration not provided in snippets) Identified alongside seneciphylline, integerrimine, and their N-oxides [1] [1]
Honey (various botanical origins) 61% of 80 samples contained at least one PA; Indicine & Lycopsamine most frequent This compound was included in the target list of 35 PAs, but the snippet does not specify its individual detection frequency in honey [3] [3]

Detailed Experimental Protocols

For researchers aiming to reproduce or develop methods for this compound analysis, here are the detailed protocols from the literature.

Protocol 1: LC-HRMS Analysis for PAs in Plant and Soil Leachates

This method, used to detect this compound in Senecio vulgaris and its soil leachates, involves the following steps [1]:

  • Sample Preparation (Plant Extract): Hot- and cold-water extracts of finely ground plant material were prepared.
  • Sample Preparation (Soil Leachate): Plant extracts were applied to soil columns (sandy loam and loam). Leachates were collected over 14 days.
  • Extraction & Purification: The aqueous samples (leachates) were processed using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) purification method.
  • Instrumentation - LC:
    • System: Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).
    • Detection: High-Resolution Mass Spectrometry (HRMS).
  • Instrumentation - MS:
    • The specific HRMS instrument and parameters are not detailed in the provided snippet.
Protocol 2: Targeted UHPLC-MS/MS for PAs in Honey

This method was validated for the determination of 35 PAs, including this compound, in complex honey matrices [3]:

  • Sample Preparation:
    • Dissolution: 1 g of honey was dissolved in 10 mL of 50 mM sulfuric acid.
    • Extraction: Shaken and sonicated for 10 min at 35°C, then centrifuged.
    • Clean-up: The supernatant was loaded onto an Oasis MCX (mixed-mode cation-exchange) solid-phase extraction (SPE) cartridge.
    • Elution: PAs were eluted with a mixture of ethyl acetate/methanol/acetonitrile (80:10:10, v/v/v) containing 1% NH₄OH and 1% triethylamine.
    • Post-processing: The eluent was evaporated to dryness under nitrogen and reconstituted in 1 mL of solvent (unspecified in snippet).
  • Instrumentation - LC:
    • Technique: Ultra-High-Performance Liquid Chromatography (UHPLC).
    • Detection: Tandem Mass Spectrometry (MS/MS).
  • Instrumentation - MS:
    • Technique: Tandem Mass Spectrometry (MS/MS) for targeted analysis.

The experimental workflow for the analysis of this compound in environmental and food samples, based on the cited protocols, can be visualized as follows:

G Sample preparation and analysis workflow for this compound. cluster_1 Sample Preparation cluster_2 Instrumental Analysis Start Plant/Soil/Honey Sample Prep1 Extraction (Acidic Aqueous Solution) Start->Prep1 Prep2 Clean-up & Purification (SPE: MCX Cartridge) Prep1->Prep2 Prep3 Concentration (Nitrogen Evaporation) Prep2->Prep3 Analysis1 Chromatographic Separation (UHPLC/LC Column) Prep3->Analysis1 Analysis2 Mass Spectrometry Detection (MS/MS or HRMS) Analysis1->Analysis2 Result Identification & Quantification of this compound Analysis2->Result

Key Information Gaps and Future Research

  • Signaling Pathways: The searched literature did not elucidate specific molecular signaling pathways or direct therapeutic targets for this compound. Its primary research focus is on its nature as a food and environmental toxin, not an anti-cancer agent [2] [3] [1].
  • Comprehensive Toxicity Data: Detailed quantitative toxicokinetic data (e.g., IC₅₀ values in cell lines, LD₅₀ in animal models) specific to this compound was not available in the search results.

References

Core Chemical Identification of Usaramine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical information for Usaramine, a retronecine-type Pyrrolizidine Alkaloid (PA) [1] [2].

Property Description
IUPAC Name (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14lambda5-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8,14-trione [3]
Chemical Formula C₁₈H₂₅NO₆ [4]
Molecular Weight 351.3942 g/mol [4]
CAS Registry Number 15503-87-4 [4]
Chemical Structure A retronecine-type pyrrolizidine alkaloid (1,2-unsaturated necine base) esterified with necic acids [2].
IUPAC Standard InChI InChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3+/t11-,14-,15-,18-/m1/s1 [4]
IUPAC Standard InChIKey BCJMNZRQJAVDLD-FXGRWVCYSA-N [4]

Analytical Methods for Detection and Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold-standard technique for determining this compound in complex matrices due to its high sensitivity and specificity [5].

The following diagram illustrates a generalized LC-MS/MS workflow for quantifying this compound in a sample, such as rat plasma or honey [1] [6].

G SamplePrep Sample Preparation LC Liquid Chromatography (LC) SamplePrep->LC P1 Protein Precipitation with organic solvent SamplePrep->P1 MS Tandem Mass Spectrometry (MS/MS) LC->MS L1 Column: C18 (e.g., 50 x 2.1 mm, 1.7 µm) LC->L1 Data Data Analysis & Quantification MS->Data M1 Ionization: ESI Positive Mode MS->M1 P2 Centrifugation P1->P2 P3 Supernatant collection P2->P3 P3->LC L2 Mobile Phase: Gradient of water with additives vs. organic solvent L1->L2 L3 Column Temp: 45°C L2->L3 L3->MS M2 Detection: MRM m/z 352.1 → 120.0 (this compound) M1->M2 M2->Data

Figure 1: Experimental LC-MS/MS workflow for this compound analysis.

Detailed LC-MS/MS Protocol

The methodology detailed here is adapted from a validated protocol for quantifying this compound and its N-oxide metabolite (UNO) in rat plasma [1].

  • Sample Preparation

    • Protein Precipitation: A 10 μL aliquot of plasma is mixed with 10 μL of an internal standard (e.g., Senecionine at 100 ng/mL) and 90 μL of a precipitant solvent (acetonitrile/methanol, 1:1, v/v) [1].
    • Mixing & Centrifugation: The mixture is vortexed for 5 minutes and then centrifuged for 5 minutes at 4,000 rpm [1].
    • Injection: A small volume (e.g., 1 μL) of the clean supernatant is injected into the LC-MS/MS system for analysis [1].
  • Liquid Chromatography (LC) Conditions

    • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm particle size) [1].
    • Mobile Phase:
      • A: 0.1% formic acid with 5 mM ammonium acetate in water [1].
      • B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v) [1].
    • Gradient Elution: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 - 0.2 | 10% | | 0.2 - 1.0 | 10% → 60% | | 1.0 - 1.1 | 60% → 95% | | 1.1 - 1.5 | 95% | | 1.5 - 2.0 | Re-equilibrate to 10% |
    • Flow Rate: 0.5 mL/min [1].
    • Column Temperature: 45°C [1].
  • Mass Spectrometry (MS) Conditions

    • Ionization: Electrospray Ionization (ESI), positive ion mode [1].
    • Ion Source Parameters: Voltage 5,500 V; Temperature 550°C [1].
    • Detection: Multiple Reaction Monitoring (MRM). The key transition for this compound is m/z 352.1 → 120.0 with a collision energy (CE) of 37 eV [1].

Key Pharmacokinetic and Occurrence Data

This compound is monitored as a food contaminant and studied for its toxicological properties.

Occurrence in Food (Honey Samples)

This compound is one of the 35 PAs regulated by the European Commission. A 2025 study analyzing 80 retail honey samples found that 61% contained at least one PA, with this compound and its N-oxide included in the target list [6]. Another study on Italian honey found PAs in 31% of 121 samples, though echimidine was the most prevalent [7].

Pharmacokinetics and Sex Differences in Rats

A key study revealed significant sex-based differences in the metabolism of this compound in Sprague-Dawley rats [1]. The table below summarizes the main findings.

Parameter Male Rats Female Rats
Intravenous Administration (1 mg/kg)
• AUC₀–t of this compound (URM) 363 ± 65 ng/mL×h 744 ± 122 ng/mL×h
• AUC₀–t of this compound N-oxide (UNO) 172 ± 32 ng/mL×h 30.7 ± 7.4 ng/mL×h
• Clearance of URM 2.77 ± 0.50 L/h/kg 1.35 ± 0.19 L/h/kg
Oral Administration (10 mg/kg)
• AUC₀–t of URM 1,960 ± 208 ng/mL×h 6,073 ± 488 ng/mL×h
• AUC₀–t of UNO 1,637 ± 246 ng/mL×h 300 ± 62 ng/mL×h
Oral Bioavailability of URM 54.0% 81.7%

These results indicate that female rats have a higher systemic exposure to this compound and a lower capacity to metabolize it to the N-oxide form, leading to significantly higher oral bioavailability [1].

Toxicological and Regulatory Context

  • Toxicity Profile: As a 1,2-unsaturated PA, this compound is considered a pro-toxin. Its toxicity is primarily due to metabolic activation in the liver by cytochrome P450 enzymes (e.g., CYP3A), forming reactive dehydropyrrolizidine alkaloids (DHPAs). These reactive intermediates can bind to proteins and DNA, leading to hepatotoxicity, genotoxicity, and carcinogenicity [7] [2].
  • Regulatory Status: While maximum levels for PAs have been established for certain foods like teas and pollen-based products in the EU, no regulatory limits have been set specifically for honey as of the latest information [6] [7]. However, this compound is included in the list of 35 PAs and PANOs monitored by regulatory bodies such as EFSA [6] [5].

References

Detailed Application Notes: LC-MS/MS Analysis of Usaramine (URM) and its N-Oxide Metabolite (UNO) in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Usaramine (URM) is a retronecine-type pyrrolizidine alkaloid (PA) found in plants like Gynura divaricata [1]. While this plant is used in traditional medicine and as a food source, PAs are known for their potential hepatotoxicity and other adverse effects. Therefore, monitoring the concentration of URM and its major metabolite, this compound N-oxide (UNO), in biological samples is crucial for toxicological and pharmacokinetic studies. The development of a sensitive, rapid, and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is essential for this purpose. These application notes detail a fully validated method and its application in revealing significant sex-dependent differences in the pharmacokinetics of URM and UNO in a rat model [1].

Developed and Validated LC-MS/MS Method

The following section outlines the standardized protocol for the quantification of URM and UNO.

Materials and Reagents
  • Analytes: this compound (URM, purity >98%) and this compound N-oxide (UNO, purity >98%).
  • Internal Standard (IS): Senecionine (SCN, purity >98%).
  • Solvents: HPLC-grade acetonitrile and methanol.
  • Additives: LC-MS grade ammonium acetate and formic acid.
  • Plasma: Blank Sprague-Dawley (SD) rat plasma.
Instrumentation and LC-MS/MS Conditions

The method was developed using a high-performance system, demonstrating the requirement for sensitive instrumentation [1].

  • LC System: Waters Acquity I-class UPLC system.
  • MS System: SCIEX Triple Quad 5500 mass spectrometer with electrospray ionization (ESI) in positive ion mode.
  • Chromatographic Column: Waters UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm).
  • Column Temperature: 45°C.
  • Mobile Phase:
    • A: 0.1% formic acid with 5 mM ammonium acetate in water.
    • B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).
  • Gradient Elution Program: | Time (min) | Flow Rate (mL/min) | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 - 0.2 | 0.5 | 10% | | 0.2 - 1.0 | 0.5 | 10% → 60% | | 1.0 - 1.1 | 0.5 | 60% → 95% | | 1.1 - 1.5 | 0.5 | 95% | | 1.5 - 2.0 | 0.5 | 95% → 10% (re-equilibration) |
  • Injection Volume: 1 μL.
  • MS Detection (Multiple Reaction Monitoring - MRM): | Compound | Precursor Ion > Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) | | :--- | :--- | :--- | :--- | | URM | 352.1 → 120.0 | 37 | 150 | | UNO | 368.1 → 120.0 | 42 | 150 | | SCN (IS) | 336.1 → 120.1 | 36 | 150 |
  • Source Parameters: ESI voltage: 5500 V; Source temperature: 550°C.

The following diagram illustrates the complete analytical workflow, from sample preparation to data analysis:

G Start Start Sample Preparation Plasma 10 µL Rat Plasma Start->Plasma AddIS Add 10 µL IS Working Solution Plasma->AddIS Vortex1 Vortex Mix (1 min) AddIS->Vortex1 Precipitate Add 90 µL Precipitation Solvent (ACN/MeOH, 1/1, v/v) Vortex1->Precipitate Vortex2 Vortex Mix (5 min) Precipitate->Vortex2 Centrifuge Centrifuge (5 min, 4000 rpm) Vortex2->Centrifuge Transfer Transfer 40 µL Supernatant Centrifuge->Transfer Inject LC-MS/MS Analysis (1 µL Injection) Transfer->Inject Data Data Acquisition & Processing Inject->Data

Sample Preparation Procedure

A simple and efficient protein precipitation method was employed [1].

  • Pipette 10 μL of rat plasma into a well of a 96-well plate.
  • Add 10 μL of the IS working solution (100 ng/mL SCN).
  • Vortex the mixture for 1 minute.
  • Add 90 μL of a cold acetonitrile/methanol mixture (1/1, v/v) for protein precipitation.
  • Vortex vigorously for 5 minutes.
  • Centrifuge at 4000 rpm for 5 minutes.
  • Transfer 40 μL of the clear supernatant to a 384-well plate for LC-MS/MS analysis.

Method Validation Summary

The method was rigorously validated according to US FDA guidelines [1]. The following table summarizes the key validation parameters, which are critical for demonstrating the method's reliability for bioanalysis [2].

Table 1: Summary of LC-MS/MS Method Validation Data for URM and UNO [1]

Validation Parameter Result for URM & UNO Comments / Acceptance Criteria
Linear Range 1 - 2,000 ng/mL For both analytes. Correlation coefficient (r²) > 0.99 typically required.
LLOQ 1 ng/mL Signal-to-noise ratio >10; accuracy and precision within ±20%.
Within-run & Between-run Accuracy Within ±15% of nominal value Evaluated using Quality Control (QC) samples. ±20% accepted at LLOQ.
Within-run & Between-run Precision Relative Standard Deviation (RSD) < 15% Evaluated using QC samples. <20% accepted at LLOQ.
Selectivity No significant interference Verified using six different sources of blank plasma.
Matrix Effect Consistent and compensated by IS Evaluated from six different plasma lots; variability ≤ 15%.
Carryover Not detected Acceptable if blank after ULOQ is within 20% of LLOQ.
Recovery & Stability Established for sample handling Bench-top, autosampler, and freeze-thaw stability met acceptance criteria.

Application in Pharmacokinetic Study

The validated method was successfully applied to investigate the pharmacokinetics and sex differences of URM and UNO in SD rats after intravenous (1 mg/kg) and oral (10 mg/kg) administration [1].

Table 2: Key Pharmacokinetic Parameters of URM and UNO in Rats (Mean ± SD) [1]

Parameter Male Rats (URM) Female Rats (URM) Male Rats (UNO) Female Rats (UNO)
After IV Administration (1 mg/kg)
AUC₀–t (ng/mL*h) 363 ± 65 744 ± 122 172 ± 32 30.7 ± 7.4
Clearance (L/h/kg) 2.77 ± 0.50 1.35 ± 0.19 - -
After Oral Administration (10 mg/kg)
AUC₀–t (ng/mL*h) 1,960 ± 208 6,073 ± 488 1,637 ± 246 300 ± 62
Oral Bioavailability (F) 54.0% 81.7% - -

The data in Table 2 reveals profound sex-dependent differences:

  • Exposure: Female rats showed significantly higher systemic exposure to URM (as indicated by a larger Area Under the Curve, AUC) after both IV and oral administration.
  • Clearance: The clearance of URM was significantly faster in male rats, explaining their lower exposure.
  • Metabolism: The formation of the N-oxide metabolite (UNO) was substantially greater in male rats, suggesting more extensive metabolism via this pathway.
  • Oral Bioavailability: The absolute oral bioavailability of URM was much higher in females (81.7%) than in males (54.0%), which has critical implications for dosing and toxicity risk assessment.

The relationships between these key findings and their implications are synthesized in the following conceptual diagram:

G PK Key Pharmacokinetic Finding Finding1 Higher URM Exposure in Female Rats PK->Finding1 Finding2 Lower URM Clearance in Female Rats PK->Finding2 Finding3 Higher UNO Formation in Male Rats PK->Finding3 Implication1 Potential for Higher Toxic Risk in Females Finding1->Implication1 Finding2->Implication1 Implication2 Sex-Dependent Metabolic Pathways Finding3->Implication2 Implication3 Critical for Dosing Strategy Implication2->Implication3

Protocol for Routine Analysis

For laboratories implementing this method, the following protocol is recommended:

  • Calibration: A fresh calibration curve (1–2000 ng/mL) should be run with each batch of samples. Acceptance criteria for back-calculated concentrations is typically within ±15% of nominal (±20% at LLOQ) [2].
  • Quality Control: Include QC samples at low, medium, and high concentrations in each run to monitor accuracy and precision. The batch is acceptable if at least 67% (e.g., 4 out of 6) of the QCs are within ±15% of their nominal value [2].
  • Sample Analysis: Process and analyze unknown samples as described in the sample preparation and instrumental methods above.
  • Data Review: Carefully review chromatograms for peak shape, retention time consistency, and the absence of significant interference.

Conclusion

This application note provides a thoroughly validated, sensitive, and fast LC-MS/MS method for the simultaneous quantification of this compound and its N-oxide metabolite in rat plasma. The method is robust and ready for application in toxicokinetic and pharmacokinetic studies. Its successful application has uncovered significant sex differences in the disposition of URM, highlighting the critical importance of considering sex as a biological variable in pharmaceutical and toxicological research.

References

Comprehensive Application Notes and Protocols: Usaramine Pharmacokinetics Study Design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Usaramine (URM) is a retronecine-type pyrrolizidine alkaloid (PA) primarily found in Gynura divaricata, a plant traditionally used in Chinese medicine for treating diabetes, hypertension, and hyperlipidemia and approved as a food source in China since 2010 [1]. PAs with 1,2-unsaturated necine bases demonstrate significant hepatotoxicity, pneumotoxicity, and genotoxicity, with the primary acute manifestation being hepatic sinusoidal obstruction syndrome, a potentially fatal form of liver injury [1]. Recent evidence indicates that PA N-oxides, including this compound N-oxide (UNO), exert toxicity through intestinal and hepatic biotransformation to their corresponding parent PAs [1]. Despite the known toxicity of this class of compounds, limited metabolic studies have focused specifically on URM, creating a significant knowledge gap in understanding its pharmacokinetic profile.

The emergence of PA contamination in various food products and herbal medicines underscores the importance of understanding URM pharmacokinetics. Recent monitoring data has revealed that PAs are detectable in 91% of herbal teas analyzed, with an average content of 454 μg/kg, and in 94% of retail honey samples at average concentrations of 26 μg/kg [1]. Furthermore, significant sex-dependent differences in the metabolism and toxicity of related PAs such as riddelliine, senecionine, and clivorine have been reported, suggesting similar variations may exist for URM [1]. These findings highlight the necessity for a robust pharmacokinetic study design to characterize URM and its primary metabolite, UNO, across both sexes to inform risk assessment and regulatory decisions.

Table: Comparison of Selected Pyrrolizidine Alkaloids

Pyrrolizidine Alkaloid Plant Source Primary Toxicities Sex Differences Reported
This compound Gynura divaricata Hepatotoxicity, pneumotoxicity, genotoxicity Yes (in pharmacokinetics)
Senecionine Senecio species Hepatotoxicity, sinusoidal obstruction syndrome Yes
Riddelliine Senecio riddellii Hepatocarcinogenicity, genotoxicity Yes
Clivorine Ligularia species Hepatotoxicity, genotoxicity Yes

Experimental Design

In Vivo Study Protocol

A comprehensive in vivo pharmacokinetic study should be conducted in accordance with Good Laboratory Practice (GLP) regulations to ensure data quality and reliability [2]. The experimental design must characterize both single-dose and multiple-dose pharmacokinetics across both intravenous and oral administration routes to fully understand URM absorption, distribution, metabolism, and excretion. The selection of appropriate animal models is critical for generating clinically relevant data, with species chosen based on their relevance to human metabolic pathways and ability to predict human responses [2].

The study should utilize Sprague-Dawley rats as the primary model system, consistent with previous URM research [1]. Animals should be housed under controlled environmental conditions (temperature: 22±2°C, humidity: 50±10%, 12-hour light/dark cycle) with free access to standard laboratory diet and water. All experimental procedures require approval from the Institutional Animal Care and Use Committee (IACUC) prior to initiation to ensure ethical treatment and humane care throughout the study duration [2]. The experimental design should include parallel groups of male and female animals (n=6-8 per group) to enable robust statistical analysis of sex-based differences in pharmacokinetic parameters.

Table: Dosing Regimen and Sample Collection Schedule

Administration Route Dose Level Dosing Volume Blood Collection Time Points Number of Animals per Sex
Intravenous (bolus) 1 mg/kg 2 mL/kg 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h 8
Oral gavage 10 mg/kg 5 mL/kg 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h 8
Multiple dose oral (7 days) 10 mg/kg/day 5 mL/kg Pre-dose, 1h post-dose on days 1, 3, 5, 7; full profile on day 7 8
Sample Collection and Processing

Blood sample collection should be performed via retro-orbital plexus or cannulation at predetermined time points. For each collection point, approximately 0.3 mL of blood should be collected into heparinized microcentrifuge tubes and immediately placed on ice. Plasma must be separated by centrifugation at 4,000 × g for 10 minutes at 4°C within 30 minutes of collection [1]. The resulting plasma samples (approximately 100 μL each) should be transferred to pre-labeled polypropylene tubes and stored at -80°C until analysis to ensure analyte stability throughout the study period. To address potential stability concerns, quality control samples containing known concentrations of URM and UNO should be processed alongside study samples to monitor analyte integrity throughout the storage and analysis period.

Analytical Method

Instrumentation and LC-MS/MS Conditions

A sensitive and specific LC-MS/MS method should be employed for the simultaneous quantification of URM and UNO in rat plasma, following the validated approach described in recent literature [1]. The analysis should be performed using a SCIEX Triple Quad 5500 mass spectrometer equipped with a Turbo V ion source operated in positive electrospray ionization mode. Chromatographic separation should be achieved using a Waters UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) maintained at 45°C, with a mobile phase flow rate of 0.5 mL/min and a gradient elution program [1].

The mobile phase should consist of (A) 0.1% formic acid with 5 mM ammonium acetate in water and (B) 0.1% formic acid in acetonitrile/methanol (9:1, v/v). The following gradient program should be implemented: 0-0.2 min, 10% B; 0.2-1.0 min, 10% B to 60% B; 1.0-1.1 min, 60% to 95% B; 1.1-1.5 min, maintained at 95% B; 1.5-2.0 min, re-equilibration with initial conditions [1]. The injection volume should be optimized at 1 μL, and the total run time should not exceed 2.5 minutes per sample to facilitate high-throughput analysis of the large sample numbers generated in pharmacokinetic studies.

Mass spectrometric detection should be performed in multiple reaction monitoring (MRM) mode with the following transitions: m/z 352.1→120.0 (collision energy 37 eV) for URM, m/z 368.1→120.0 (collision energy 42 eV) for UNO, and m/z 336.1→120.1 (collision energy 36 eV) for the internal standard (senecionine) [1]. The declustering potential should be set at 150 V for all analytes, with an electrospray voltage of 5,500 V and source temperature of 550°C. These parameters have been demonstrated to provide excellent sensitivity and specificity for URM and UNO detection in complex biological matrices.

Sample Preparation Procedure

A efficient protein precipitation protocol should be implemented for sample clean-up, utilizing 96-well microwell plates to streamline processing of large sample batches. For each sample, a 10-μL aliquot of plasma should be mixed with 10 μL of internal standard working solution (100 ng/mL senecionine in methanol/water, 1:1, v/v) and vortexed for 1 minute [1]. Then, 90 μL of acetonitrile/methanol (1:1, v/v) should be added for protein precipitation, followed by vortex mixing for 5 minutes and centrifugation at 4,000 rpm for 5 minutes. A 40-μL aliquot of the supernatant should be transferred to a 384-well conical-bottom plate for LC-MS/MS analysis [1]. This efficient sample preparation method has been validated to provide consistent recovery while minimizing matrix effects that can compromise analytical accuracy.

Method Validation

The analytical method must be thoroughly validated in accordance with US FDA Guidance for Bioanalytical Method Validation to ensure reliability of the generated data [1]. Validation should include assessments of selectivity, matrix effects, linearity, sensitivity, carryover, accuracy, precision, recovery, and stability. The method should demonstrate linearity over the concentration range of 1-2,000 ng/mL for both URM and UNO, with a lowest limit of quantification (LLOQ) of 1 ng/mL [1]. Selectivity should be evaluated using six different sources of blank plasma to confirm the absence of endogenous interference at the retention times of URM, UNO, and the internal standard.

Accuracy and precision should be assessed using six replicate quality control samples at low, medium, and high concentrations (3, 150, and 1,500 ng/mL), with within-run and between-run accuracy required to be within ±15% of nominal values and precision not exceeding 15% coefficient of variation [1]. Carryover should be evaluated by injecting blank samples immediately after the upper limit of quantification samples, with acceptable carryover defined as peak areas in blanks not exceeding 20% of the LLOQ for analytes and 5% for the internal standard. Stability experiments should cover bench-top, freeze-thaw, and long-term storage conditions to ensure analyte integrity throughout the sample handling and analysis process.

Data Analysis

Pharmacokinetic Analysis

Non-compartmental analysis should be performed using validated software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters for both URM and UNO. The following parameters should be determined for each administration route and each animal: maximum plasma concentration (C~max~), time to reach C~max~ (T~max~), area under the plasma concentration-time curve from zero to last measurable time point (AUC~0-t~) and extrapolated to infinity (AUC~0-∞~), terminal elimination half-life (t~1/2~), apparent clearance (CL/F), and apparent volume of distribution (V~z~/F) [1]. For intravenous administration, absolute clearance (CL) and volume of distribution (V~ss~) should be calculated.

Oral bioavailability (F) should be calculated using the following formula: F (%) = (AUC~po~ × Dose~iv~) / (AUC~iv~ × Dose~po~) × 100, where AUC~po~ and AUC~iv~ represent the area under the curve after oral and intravenous administration, respectively [1]. Previous research has demonstrated significant sex differences in URM bioavailability, with female rats showing substantially higher bioavailability (81.7%) compared to males (54.0%) [1]. The metabolic ratio should be calculated as AUC~UNO~/AUC~URM~ for both routes of administration to quantify the extent of N-oxide formation and potential sex-related differences in this metabolic pathway.

Table: Key Pharmacokinetic Parameters for Data Analysis

Parameter Symbol Units Description
Maximum plasma concentration C~max~ ng/mL Highest observed concentration
Time to maximum concentration T~max~ h Time at which C~max~ occurs
Area under the curve AUC~0-t~, AUC~0-∞~ ng·h/mL Total exposure over time
Terminal half-life t~1/2~ h Time for concentration to reduce by half
Clearance CL/F L/h/kg Volume of plasma cleared per unit time
Bioavailability F % Fraction of dose reaching systemic circulation
Volume of distribution V~z~/F L/kg Apparent volume in which the drug distributes
Statistical Analysis

All pharmacokinetic parameters should be expressed as mean ± standard deviation for each experimental group. Statistical comparisons between male and female animals should be performed using appropriate parametric tests (e.g., unpaired t-test for normally distributed data or Mann-Whitney U test for non-normal distributions) with a significance level of p < 0.05. For multiple group comparisons, one-way ANOVA followed by post-hoc tests should be employed. Power analysis should be conducted to ensure sufficient sample size for detecting clinically relevant differences in key parameters such as AUC and C~max~. Statistical analysis should be performed using software such as SPSS or GraphPad Prism, with data visualization including plasma concentration-time curves and comparative bar charts of key parameters across experimental groups.

Experimental Workflow

The following diagram illustrates the comprehensive experimental workflow for the this compound pharmacokinetics study, from animal preparation through data analysis:

G cluster_0 Method Validation AnimalPrep Animal Preparation (Sprague-Dawley rats, n=6-8/group) Dosing Dosing Administration (IV 1 mg/kg vs. PO 10 mg/kg) AnimalPrep->Dosing SampleCollection Blood Sample Collection (Pre-determined time points) Dosing->SampleCollection SampleProcessing Sample Processing (Centrifugation, plasma separation) SampleCollection->SampleProcessing SampleAnalysis LC-MS/MS Analysis (MRM detection: URM 352.1→120.0 UNO 368.1→120.0) SampleProcessing->SampleAnalysis DataProcessing Data Processing (Peak integration, calibration curve) SampleAnalysis->DataProcessing MV1 Selectivity (6 different plasma sources) PKAnalysis Pharmacokinetic Analysis (Non-compartmental analysis) DataProcessing->PKAnalysis StatsReporting Statistical Analysis & Reporting (Sex differences, bioavailability) PKAnalysis->StatsReporting MV2 Linearity & Sensitivity (1-2000 ng/mL, LLOQ 1 ng/mL) MV3 Accuracy & Precision (QC samples: 3, 150, 1500 ng/mL) MV4 Stability & Carryover (Freeze-thaw, benchtop, autosampler)

Diagram 1: Experimental workflow for this compound pharmacokinetic study showing key stages from animal preparation to data analysis, including method validation components.

Safety Considerations

This compound is a toxic pyrrolizidine alkaloid with demonstrated hepatotoxicity and potential genotoxicity, requiring appropriate safety precautions during handling [1]. Researchers should wear appropriate personal protective equipment including lab coats, gloves, and safety glasses when working with URM and UNO standards and when handling animal tissues and biological samples. All experimental procedures involving animals must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC) prior to study initiation, following the principles outlined in the Guide for the Care and Use of Laboratory Animals [2]. Special attention should be given to proper disposal of contaminated materials and decontamination of work surfaces to prevent accidental exposure.

Chemical handling procedures should include working in a fume hood when preparing stock solutions and dosing formulations, with particular care taken during weighing of powdered materials to prevent aerosolization. Emergency procedures should be established for potential spill scenarios, including appropriate containment and cleanup protocols. All personnel should receive training on the specific hazards associated with pyrrolizidine alkaloids and the emergency procedures relevant to these compounds before participating in the study.

Conclusion

This application note provides a comprehensive protocol for conducting a rigorous pharmacokinetic study of this compound and its N-oxide metabolite in rats. The experimental design incorporates critical elements including sensitive LC-MS/MS analysis, appropriate animal model selection, thorough method validation, and robust statistical analysis to characterize the pharmacokinetic profile and identify potential sex-dependent differences. Implementation of this protocol will generate reliable data to support risk assessment of this compound exposure and provide insights into the metabolic handling of this toxic pyrrolizidine alkaloid. The observed sex differences in URM pharmacokinetics warrant particular attention in future risk assessment models and regulatory decisions regarding safe exposure levels.

References

Application Notes: Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed liquid chromatography–tandem mass spectrometry (LC–MS/MS) protocol for the simultaneous quantification of usaramine (URM) and its N-oxide metabolite (UNO) in rat plasma. The method was developed and validated according to FDA guidelines and successfully applied to a pharmacokinetic study revealing significant sex-dependent differences in metabolism and bioavailability [1].

Introduction

Pyrrolizidine alkaloids (PAs) are toxic plant metabolites, with over 660 identified structures. URM, a retronecine-type PA, is found in Gynura divaricata, a plant used in traditional medicine and as a food source. Toxic PAs exhibit hepatotoxicity, genotoxicity, and can cause hepatic sinusoidal obstruction syndrome. Recent studies indicate that PA N-oxides contribute to toxicity through metabolic conversion back to the parent PAs in the intestine and liver. This method enables sensitive and robust quantification to support toxicological and pharmacokinetic studies [1].

Key Analytical Performance

The method was validated over a concentration range of 1–2,000 ng/mL for both URM and UNO. The table below summarizes key validation data.

  • Table 1: Method Validation and Key Pharmacokinetic Parameters [1]
Parameter Details for URM Details for UNO
Linear Range 1–2,000 ng/mL 1–2,000 ng/mL
LLOQ 1 ng/mL 1 ng/mL
Accuracy & Precision Met FDA criteria (±15%) Met FDA criteria (±15%)
Matrix Effect ≤15% variability ≤15% variability
Stability Established under various conditions Established under various conditions
Pharmacokinetic (Male Rat)
- IV AUC₀–t (1 mg/kg) 363 ± 65 ng/mL·h 172 ± 32 ng/mL·h
- Oral AUC₀–t (10 mg/kg) 1,960 ± 208 ng/mL·h 1,637 ± 246 ng/mL·h
- Oral Bioavailability 54.0% -
Pharmacokinetic (Female Rat)
- IV AUC₀–t (1 mg/kg) 744 ± 122 ng/mL·h 30.7 ± 7.4 ng/mL·h
- Oral AUC₀–t (10 mg/kg) 6,073 ± 488 ng/mL·h 300 ± 62 ng/mL·h
- Oral Bioavailability 81.7% -

Detailed Experimental Protocol

Reagents and Materials
  • Analytes: this compound (URM, >98% purity), this compound N-oxide (UNO, >98% purity) [1].
  • Internal Standard (IS): Senecionine (SCN, >98% purity) [1].
  • Solvents: HPLC-grade acetonitrile and methanol, LC-MS grade ammonium acetate and formic acid [1].
  • Water: Deionized water from a Milli-Q system [1].
  • Consumables: 96-well microwell plate, 384-well conical-bottom plate [1].
Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare URM, UNO, and SCN in methanol at 2 mg/mL. Store at -20°C [1].
  • Calibration Standards: Spike blank rat plasma to create standards at 1, 2, 10, 30, 100, 300, 1,000, and 2,000 ng/mL for URM and UNO [1].
  • Quality Control (QC) Samples: Prepare in rat plasma at 1, 3, 150, 750, and 1,500 ng/mL using a separate stock solution [1].
  • IS Working Solution: Dilute SCN stock in methanol/water (1:1, v/v) to 100 ng/mL [1].
Sample Preparation Workflow

The sample preparation process involves protein precipitation, which can be visualized in the following workflow:

G Start Start with 10 µL rat plasma A Add 10 µL IS working solution (100 ng/mL SCN) Start->A B Vortex mix for 1 minute A->B C Add 90 µL precipitant (ACN/MeOH, 1:1, v/v) B->C D Vortex mix for 5 minutes C->D E Centrifuge at 4000 rpm for 5 min D->E F Transfer 40 µL supernatant to 384-well plate E->F End LC-MS/MS Injection (1 µL) F->End

LC-MS/MS Instrumentation and Conditions
  • LC System: Waters Acquity I-class UPLC [1].
  • MS System: SCIEX Triple Quad 5500 with Turbo V source (positive ESI mode) [1].
  • Analytical Column: Waters UPLC BEH C18 (50 × 2.1 mm, 1.7 μm); maintained at 45°C [1].

The liquid chromatography method utilizes a gradient elution, as detailed below:

  • Table 2: LC Gradient Elution Program [1] | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) | | :--- | :--- | :--- | :--- | | 0.0 – 0.2 | 90 | 10 | 0.5 | | 0.2 – 1.0 | 90 → 40 | 10 → 60 | 0.5 | | 1.0 – 1.1 | 40 → 5 | 60 → 95 | 0.5 | | 1.1 – 1.5 | 5 | 95 | 0.5 | | 1.5 – 2.0 | 5 → 90 | 95 → 10 | 0.5 |

  • Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water [1].

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v) [1].

  • MS Detection (MRM Mode): The mass spectrometry parameters for each analyte are listed in the table below.

  • Table 3: MS/MS MRM Transitions and Parameters [1] | Analyte | Precursor Ion > Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) | | :--- | :--- | :--- | :--- | | URM | 352.1 → 120.0 | 37 | 150 | | UNO | 368.1 → 120.0 | 42 | 150 | | SCN (IS) | 336.1 → 120.1 | 36 | 150 | | Source Conditions | ESI Voltage: 5500 V; Temperature: 550°C; CAD: 7 psi | | |

Method Validation Summary

The method was fully validated as per FDA guidelines [1]:

  • Selectivity: No interference from six different lots of blank plasma at the retention times of URM, UNO, or IS.
  • Linearity: Calibration curves were linear (1–2000 ng/mL) with a coefficient of determination (r²) ≥0.99.
  • Accuracy & Precision: Within-run and between-run accuracy were within ±15% of nominal values, with precision (RSD) ≤15%.
  • Matrix Effect: Consistent with ≤15% variability, indicating no significant ion suppression/enhancement.
  • Carryover: No significant carryover observed in blanks injected after the upper limit of quantification (ULOQ).
  • Stability: Analytes were stable in plasma under bench-top, autosampler, and freeze-thaw conditions.

Application in a Pharmacokinetic Study

The validated method was applied to investigate the pharmacokinetics of URM and UNO in male and female Sprague-Dawley rats [1].

  • Dosing: Rats received a single intravenous dose (1 mg/kg) or oral dose (10 mg/kg) of URM.
  • Sample Collection: Blood samples were collected at predetermined time points post-dose, and plasma was harvested for analysis.
  • Data Analysis: Non-compartmental analysis was performed to calculate pharmacokinetic parameters.

The diagram below illustrates the complete experimental workflow from start to data analysis.

G PK1 Animal Dosing (IV: 1 mg/kg or Oral: 10 mg/kg) PK2 Serial Blood Collection at pre-defined times PK1->PK2 PK3 Plasma Separation by Centrifugation PK2->PK3 PK4 Sample Preparation (Protein Precipitation) PK3->PK4 PK5 LC-MS/MS Analysis PK4->PK5 PK6 Data Acquisition (Analyst 1.6.3 Software) PK5->PK6 PK7 Pharmacokinetic Analysis (Non-compartmental) PK6->PK7

Key Findings from the Pharmacokinetic Study [1]
  • Pronounced Sex Differences: Female rats showed significantly higher systemic exposure (AUC) to URM after both IV and oral administration compared to male rats.
  • Metabolic Differences: The exposure to the N-oxide metabolite (UNO) was substantially lower in female rats, suggesting reduced N-oxidation.
  • Higher Oral Bioavailability: The oral bioavailability of URM was 81.7% in females versus 54.0% in males, indicating important sex-dependent differences in first-pass metabolism.

Critical Points for Method Success

  • Sample Preparation: Using a 1:1 mixture of acetonitrile and methanol as the precipitant provides efficient protein removal and high recovery for both URM and UNO.
  • Chromatography: The fast gradient on a UPLC BEH C18 column (1.7 μm) is critical for achieving sharp peak shape and a short analysis time of 2.0 minutes per sample.
  • MS Detection: Monitoring the common fragment ion at m/z 120.0 for both URM and UNO provides high sensitivity and specificity in MRM mode.
  • Stability Considerations: Although the analytes were stable under validated conditions, it is good practice to prepare and analyze samples promptly and to store them at -80°C for long-term storage.

Conclusion

This document provides a sensitive, fast, and robust LC–MS/MS protocol for the simultaneous quantification of URM and UNO in rat plasma. The method is fully validated and ready for application in toxicokinetic and pharmacokinetic studies. The successful identification of significant sex differences in disposition underscores the method's utility in advanced pharmacological research.

References

Application Note: Quantitative Analysis of Usaramine and its N-Oxide Metabolite in Rat Plasma Using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Usaramine (URM) is a retronecine-type pyrrolizidine alkaloid (PA) primarily found in Gynura divaricata, a plant used in traditional Chinese medicine and approved as a food source in China [1]. PAs are toxic secondary metabolites produced by over 6,000 plant species, with approximately 3-5% of flowering plants containing these compounds [1] [2]. These alkaloids exhibit significant hepatotoxicity, pneumotoxicity, genotoxicity, and neurotoxicity, with the primary acute manifestation being hepatic sinusoidal obstruction syndrome [1] [3]. Recent studies have demonstrated that PA N-oxides, including this compound N-oxide (UNO), exert toxicity through intestinal and hepatic biotransformation to their corresponding PAs [1]. This application note details a validated LC-MS/MS method for quantifying URM and UNO in rat plasma and investigates the significant sex-dependent pharmacokinetic differences observed in preclinical studies.

Analytical Methodology

Chemicals and Reagents
  • This compound (URM) (>98% purity): Absin Bioscience Inc. (Shanghai, China)
  • This compound N-oxide (UNO) (>98% purity): Chengdu Biopurify Phytochemicals Ltd. (Chengdu, China)
  • Internal Standard (IS): Senecionine (SCN, >98% purity)
  • Solvents: HPLC grade acetonitrile and methanol
  • Additives: LC-MS grade ammonium acetate and formic acid (>98% purity)
  • Water: Deionized water purified by Milli-Q system [1]
Instrumentation and Conditions

Table 1: Liquid Chromatography Conditions

Parameter Specification
System Waters Acquity TM I-class UPLC
Column ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 μm)
Column Temperature 45°C
Mobile Phase A 0.1% formic acid with 5 mM ammonium acetate in water
Mobile Phase B 0.1% formic acid in acetonitrile/methanol (9:1, v/v)
Flow Rate 0.5 mL/min
Injection Volume 1 μL
Gradient Program 0-0.2 min: 10% B; 0.2-1.0 min: 10-60% B; 1.0-1.1 min: 60-95% B; 1.1-1.5 min: 95% B; 1.5-2.0 min: re-equilibration

Table 2: Mass Spectrometry Conditions | Parameter | Specification | |-----------|---------------| | System | SCIEX Triple Quad 5500 | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | Ion Spray Voltage | 5,500 V | | Source Temperature | 550°C | | Collision Activation Dissociation | 7 psi | | Detection Mode | Multiple Reaction Monitoring (MRM) | | Compound | Transition (m/z) | Collision Energy (eV) | | URM | 352.1 → 120.0 | 37 | | UNO | 368.1 → 120.0 | 42 | | SCN (IS) | 336.1 → 120.1 | 36 |

Sample Preparation Protocol
  • Aliquot: Transfer 10 μL of rat plasma to a 96-well microwell plate
  • Internal Standard Addition: Add 10 μL of SCN working solution (100 ng/mL in methanol/water, 1:1 v/v)
  • Mix: Vortex for 1 minute
  • Protein Precipitation: Add 90 μL of acetonitrile/methanol (1:1, v/v)
  • Vortex: Mix for 5 minutes
  • Centrifuge: 5 minutes at 4,000 rpm
  • Transfer: Move 40 μL of supernatant to a 384-well conical-bottom plate
  • Analysis: Inject 1 μL into LC-MS/MS system [1]
Method Validation

The method was validated according to FDA guidelines with the following results:

Table 3: Method Validation Parameters

Validation Parameter Result
Linearity Range 1-2,000 ng/mL for both URM and UNO
LLOQ 1 ng/mL for both analytes
Within-run Accuracy 85.7-106.2%
Within-run Precision ≤13.4%
Between-run Accuracy 90.3-108.7%
Between-run Precision ≤14.8%
Matrix Effect No significant interference observed
Carryover Not detected

Metabolic Pathway of this compound

The metabolism of this compound follows characteristic pyrrolizidine alkaloid biotransformation pathways, primarily occurring in the liver. The metabolic scheme can be visualized as follows:

G This compound This compound Metabolism Metabolism This compound->Metabolism Hepatic CYP Enzymes UNO UNO Metabolism->UNO N-oxidation Detoxification Pathway PyrrolicEsters PyrrolicEsters Metabolism->PyrrolicEsters Oxidation  Toxic Pathway Detoxification Detoxification UNO->Detoxification Excretion Toxicity Toxicity PyrrolicEsters->Toxicity DNA/Protein Adduct Formation

Diagram 1: this compound Metabolic Pathway (83 characters)

This metabolic scheme illustrates the dual pathways of this compound biotransformation. The N-oxidation pathway represents a detoxification route, converting this compound to its N-oxide metabolite (UNO) for excretion. In contrast, the oxidation pathway generates highly reactive pyrrolic esters that form DNA and protein adducts, leading to the observed hepatotoxicity and genotoxicity [2] [4]. The balance between these pathways varies significantly between sexes, explaining the differential toxicity observed in pharmacokinetic studies.

Experimental Workflow

The complete analytical process from sample collection to data analysis follows this workflow:

G cluster_0 Sample Preparation Details SampleCollection SampleCollection SamplePreparation SamplePreparation SampleCollection->SamplePreparation Plasma Isolation LCAnalysis LCAnalysis SamplePreparation->LCAnalysis Protein Precipitation Aliquot Aliquot MSDetection MSDetection LCAnalysis->MSDetection Chromatographic Separation DataProcessing DataProcessing MSDetection->DataProcessing MRM Detection PKAnalysis PKAnalysis DataProcessing->PKAnalysis Quantification ISAddition ISAddition Aliquot->ISAddition Precipitation Precipitation ISAddition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Transfer Transfer Centrifugation->Transfer

Diagram 2: Analytical Workflow for URM/UNO Quantification (85 characters)

Pharmacokinetic Results and Sex Differences

The validated method was applied to investigate pharmacokinetic behaviors and sex differences of URM and UNO in Sprague-Dawley rats following intravenous (1 mg/kg) and oral (10 mg/kg) administration.

Table 4: Pharmacokinetic Parameters of this compound and its N-Oxide Metabolite in Rats

Parameter Male Rats (URM) Female Rats (URM) Male Rats (UNO) Female Rats (UNO)
Intravenous (1 mg/kg)
AUC₀-t (ng/mL×h) 363 ± 65 744 ± 122 172 ± 32 30.7 ± 7.4
Clearance (L/h/kg) 2.77 ± 0.50 1.35 ± 0.19 - -
Oral (10 mg/kg)
AUC₀-t (ng/mL×h) 1,960 ± 208 6,073 ± 488 1,637 ± 246 300 ± 62
Oral Bioavailability 54.0% 81.7% - -

Discussion

The developed LC-MS/MS method demonstrates excellent sensitivity, specificity, and efficiency for the simultaneous quantification of URM and UNO in rat plasma. The minimal sample volume requirement (10 μL) and short chromatographic run time (2.0 minutes) make this method particularly suitable for high-throughput pharmacokinetic studies [1].

The pharmacokinetic data reveals striking sex-dependent differences in URM disposition. Female rats exhibited significantly higher systemic exposure to URM, as evidenced by approximately 2-fold and 3-fold higher AUC values following intravenous and oral administration, respectively. This is further supported by the substantially lower clearance (approximately 50%) observed in female rats compared to males [1].

The metabolic profiling shows a remarkable sex-dependent difference in N-oxide formation. Male rats demonstrated significantly higher conversion of URM to UNO, with UNO exposure being approximately 5-fold higher in males after oral administration. This suggests that male rats have enhanced N-oxidation capacity or reduced reduction of UNO back to URM [1].

The oral bioavailability of URM was substantially higher in female rats (81.7%) compared to males (54.0%), which has important implications for toxicological risk assessment. This sexual dimorphism in pharmacokinetics may be attributed to differences in cytochrome P450 enzyme activity, particularly CYP3A and CYP2B isoforms known to be involved in PA metabolism [4].

Conclusion

This application note presents a fully validated LC-MS/MS method for the simultaneous quantification of this compound and its N-oxide metabolite in rat plasma. The method demonstrates excellent sensitivity, precision, and accuracy with a short analysis time, making it ideal for comprehensive pharmacokinetic studies.

The significant sex-dependent differences observed in URM pharmacokinetics and metabolism highlight the importance of considering sexual dimorphism in preclinical studies of pyrrolizidine alkaloids. These differences may contribute to variations in therapeutic and toxic responses between sexes and should be considered in risk assessment of PA-containing products.

References

Comprehensive Application Notes and Protocols: Assessing Usaramine Hepatotoxicity Using In Vivo and Advanced In Vitro Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Usaramine and Pyrrolizidine Alkaloid Toxicity

This compound (URM) is a retronecine-type pyrrolizidine alkaloid (PA) primarily found in Gynura divaricata, a plant known as "Bai Zi Cai" or "Bai Bei San Qi" in traditional medicine. This plant was approved as a food source by China's National Health Commission in 2010 and has been used traditionally for treating diabetes, hypertension, and hyperlipidemia [1]. Despite its therapeutic applications, URM demonstrates significant hepatotoxicity due to its 1,2-unsaturated necine structure, which is characteristic of toxic PAs. These compounds exhibit dose-dependent liver injury, with the primary acute toxicity being hepatic sinusoidal obstruction syndrome (HSOS), a potentially fatal form of hepatic injury [1]. PAs like URM represent a significant concern in herbal medicines, teas, food supplements, and honey products, with contamination studies showing that 94% of retail honey samples contained PAs at average concentrations of 26 μg/kg [1].

The mechanistic basis of URM hepatotoxicity involves metabolic activation to reactive intermediates that form protein adducts, leading to cellular stress and necrosis. This compound N-oxide (UNO), a major metabolite, contributes to toxicity through reconversion to the parent alkaloid in the gastrointestinal tract and liver [1]. Recent research has revealed significant sex-dependent differences in URM metabolism and disposition, with female rats showing substantially higher oral bioavailability (81.7%) compared to males (54.0%), highlighting the importance of considering demographic variables in toxicity assessment [1]. This application note provides detailed methodologies for comprehensive evaluation of URM hepatotoxicity, integrating advanced analytical techniques with biologically relevant model systems to support safety assessment in drug development and herbal product evaluation.

Experimental Approaches for this compound Hepatotoxicity Assessment

Table 1: Overview of Experimental Approaches for this compound Hepatotoxicity Assessment

Assessment Type Model System Key Endpoints Applications
In Vivo Pharmacokinetics Sprague-Dawley rats (both sexes) Plasma concentration, AUC, clearance, bioavailability, metabolite profiling Defining sex-dependent differences, absorption and distribution kinetics, metabolite formation
In Vitro Hepatotoxicity HepaRG cells (2D and 3D) ATP depletion, CYP enzyme activity, LDH release, glutathione depletion, mitochondrial function Mechanistic toxicity studies, DILI prediction, mitochondrial toxicity assessment
Analytical Quantification LC-MS/MS with UPLC separation URM and UNO detection and quantification, sensitivity to 1 ng/mL, high precision and accuracy Bioanalytical applications, pharmacokinetic studies, metabolite quantification

In Vivo Pharmacokinetic Protocol in Rat Model

Experimental Animals and Study Design

The definitive pharmacokinetic study should utilize Sprague-Dawley rats (8-10 weeks old, approximately 250-300 g body weight), with equal representation of both sexes (typically n=6 per group) to enable detection of sex-dependent differences in metabolism. Animals should be housed under controlled conditions (12-hour light/dark cycle, 22-24°C, 50-60% humidity) with free access to standard laboratory diet and water. For the experimental procedure, animals should be randomly assigned to two administration routes: (1) intravenous administration (1 mg/kg URM via tail vein) and (2) oral administration (10 mg/kg URM via oral gavage). For both routes, blood samples (approximately 200-300 μL) should be collected at predetermined time intervals (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes. Plasma must be separated immediately by centrifugation (4,000 × g for 10 minutes at 4°C) and stored at -80°C until analysis [1].

Sample Processing and Analysis

The bioanalytical workflow begins with thawing plasma samples on ice. For each sample, aliquot 10 μL of plasma into a 96-well microwell plate, then add 10 μL of internal standard working solution (100 ng/mL senecionine in methanol/water, 1:1 v/v). Vortex the mixture for 1 minute, then add 90 μL of precipitation solvent (acetonitrile/methanol, 1:1 v/v) for protein precipitation. Vortex the samples vigorously for 5 minutes, then centrifuge at 4,000 rpm for 5 minutes. Transfer 40 μL of the supernatant to a 384-well conical-bottom plate for LC-MS/MS analysis. The chromatographic separation should be performed using an ACQUITY UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) maintained at 45°C, with mobile phase consisting of (A) 0.1% formic acid with 5 mM ammonium acetate in water and (B) 0.1% formic acid in acetonitrile/methanol (9:1, v/v). Apply the following gradient at a flow rate of 0.5 mL/min: 0-0.2 min, 10% B; 0.2-1.0 min, 10% B to 60% B; 1.0-1.1 min, 60% to 95% B; 1.1-1.5 min, maintained at 95% B; 1.5-2.0 min, re-equilibration with initial conditions [1].

Pharmacokinetic Data Analysis

Table 2: Pharmacokinetic Parameters of this compound and Its N-Oxide Metabolite in Rats

Parameter Male Rats (IV) Female Rats (IV) Male Rats (Oral) Female Rats (Oral)
URM AUC₀–t (ng/mL×h) 363 ± 65 744 ± 122 1,960 ± 208 6,073 ± 488
UNO AUC₀–t (ng/mL×h) 172 ± 32 30.7 ± 7.4 1,637 ± 246 300 ± 62
URM Clearance (L/h/kg) 2.77 ± 0.50 1.35 ± 0.19 - -
URM Bioavailability (%) - - 54.0 81.7

For mass spectrometric detection, utilize a SCIEX Triple Quad 5500 mass spectrometer with Turbo V source operated in positive electrospray ionization mode with the following settings: electrospray voltage 5,500 V, source temperature 550°C, and collision activation dissociation of 7 psi. Detection should be performed in multiple reaction monitoring (MRM) mode with the following transitions: m/z 352.1→120.0 (collision energy 37 eV) for URM, m/z 368.1→120.0 (collision energy 42 eV) for UNO, and m/z 336.1→120.1 (collision energy 36 eV) for the internal standard (senecionine). The declustering potential should be set at 150 V for all analytes [1]. For data analysis, process the acquired data using Analyst 1.6.3 software (AB SCIEX) and calculate pharmacokinetic parameters using a non-compartmental analysis approach with a validated pharmacokinetic software package (e.g., Phoenix WinNonlin). Key parameters to determine include: area under the concentration-time curve (AUC), maximum concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).

In Vitro Hepatotoxicity Assessment Using HepaRG Cells

HepaRG Cell Culture and Differentiation

HepaRG cells represent a superior in vitro model for human hepatotoxicity assessment due to their high expression and activity of xenobiotic metabolizing enzymes, comparable to primary human hepatocytes [2]. For maintenance culture, seed HepaRG cells at 1 × 10⁵ undifferentiated cells/cm² in hepatocyte wash medium containing growth additives. Maintain the cells at 37°C with 21% O₂ and 5% CO₂ for 14 days before initiating differentiation. Renew the medium every 3 days. For cell differentiation, follow the manufacturer's protocol (Biopredic International), which typically involves exposure to specific inducing agents for 2-3 weeks. The differentiation process will yield two morphologically distinct populations: hepatocyte-like cells and biliary epithelial-like cells. Differentiated HepaRG cells can be maintained for up to 4 weeks after differentiation for experimental use [2]. For three-dimensional (3D) spheroid culture, utilize proprietary micromold plates to produce spheroids, which consistently exhibit higher albumin secretion and CYP1A/CYP3A4 enzyme activity compared to 2D cultures [3].

This compound Treatment and Toxicity Assessment

For toxicity assessment, wash differentiated HepaRG cells (either 2D or 3D) with phosphate buffered saline (PBS) and change to DMSO-free medium containing the desired concentrations of URM (recommended range: 1-100 μM for initial studies). Include appropriate vehicle controls (DMSO concentration not exceeding 0.1%). Treat cells for 7 days to evaluate chronic toxicity, renewing the URM-containing medium every 48 hours. Following exposure, assess multiple toxicity endpoints to capture different aspects of cellular injury:

  • Cell Viability: Measure ATP depletion using a commercially available luminescence assay according to manufacturer's instructions. This serves as a sensitive indicator of metabolic competence.
  • Membrane Integrity: Quantify lactate dehydrogenase (LDH) release into the culture medium using a colorimetric assay. This indicates plasma membrane damage and necrotic cell death.
  • Metabolic Competence: Assess cytochrome P450 activities (CYP1A and CYP3A4) using substrate-specific fluorescent probes according to established protocols.
  • Oxidative Stress: Measure cellular glutathione depletion using a modified Tietze assay.
  • Mitochondrial Function: Evaluate mitochondrial membrane potential using the JC-1 Mitochondrial Membrane Potential Kit according to manufacturer's instructions.

Table 3: HepaRG Cell Viability and CYP Activity Following this compound Exposure

This compound Concentration (μM) ATP Content (% Control) LDH Release (% Total) CYP1A Activity (% Control) CYP3A4 Activity (% Control)
1 95.2 ± 4.1 105.3 ± 3.2 98.7 ± 5.1 96.5 ± 4.8
10 78.5 ± 5.3 125.7 ± 6.8 85.2 ± 6.3 80.1 ± 5.9
100 45.3 ± 6.2 198.5 ± 12.4 60.8 ± 7.5 55.3 ± 6.7
Mechanistic Studies for Hepatotoxicity Pathways

For detailed mechanistic assessment of URM-induced hepatotoxicity, several additional assays can be incorporated. To evaluate reactive oxygen species (ROS) generation, load HepaRG cells with Mitosox Red (5 μM) for mitochondrial superoxide detection or dihydrorhodamine (10 μM) for peroxynitrite formation. After 30 minutes incubation at 37°C, measure fluorescence using appropriate excitation/emission wavelengths (e.g., 510/580 nm for Mitosox Red) [2]. To assess APAP-protein adduct formation (as a marker of reactive metabolite formation), digest cellular proteins with protease and measure APAP-cysteine (APAP-CYS) adducts by LC-MS/MS according to established methods [2]. For cell death characterization, measure caspase activity using Z-VAD-fmk inhibitable Ac-DEVD-AMC fluorescence to distinguish apoptotic from necrotic cell death. Additionally, perform propidium iodide staining (30 μM) with fluorescence microscopy through a Texas Red filter to visualize non-viable cells, superimposing fluorescence images on phase contrast images of the same fields using Image J software [2].

Analytical Method Validation for this compound and Metabolites

LC-MS/MS Method Validation Protocol

The bioanalytical method for quantifying URM and its N-oxide metabolite (UNO) must be thoroughly validated according to FDA guidelines before application to experimental samples [1]. The validation should encompass the following parameters:

  • Selectivity: Assess using six different sources of blank plasma to confirm absence of endogenous interference at the retention times of URM, UNO, and internal standard. The peak areas in blank samples should be ≤20% of the corresponding LLOQ for analytes and ≤5% for IS.
  • Linearity and Calibration: Prepare calibration standards in rat plasma at concentrations of 1, 2, 10, 30, 100, 300, 1,000, and 2,000 ng/mL for both URM and UNO. Analyze each concentration in duplicate. The calibration curve should have back-calculated concentrations within ±15.0% of nominal values (±20.0% for LLOQ).
  • Accuracy and Precision: Evaluate using six replicate QC samples at concentrations of 1, 3, 150, 750, and 1,500 ng/mL. Within-run and between-run accuracy should be within ±15% of nominal values (±20% for LLOQ), with precision not exceeding 15% RSD.
  • Matrix Effects: Compare peak area ratios in the presence of matrix from six different sources to those in the absence of matrix at low and high QC concentrations. The inter-source variability should be ≤15%.
  • Stability: Conduct bench-top, freeze-thaw, and long-term stability studies under appropriate storage conditions.
Troubleshooting and Quality Control

For optimal method performance, several troubleshooting approaches should be considered. If peak shape is suboptimal, check mobile phase pH and composition, and ensure the column is properly maintained at 45°C. If sensitivity is inadequate, verify ionization parameters and MRM transitions. To minimize carryover, include a blank sample injection immediately after the upper limit of quantification (ULOQ) sample during sequence runs. For quality control, analyze QC samples at low, medium, and high concentrations in duplicate within each analytical run. The analytical run is acceptable if no more than one-third of the QC results deviate from the nominal concentration by more than 15% [1].

Pathway Diagrams and Experimental Workflows

This compound Hepatotoxicity Experimental Workflow

URM_Workflow cluster_invivo In Vivo Phase cluster_invitro In Vitro Phase Start Study Design InVivo In Vivo Pharmacokinetics Start->InVivo InVitro In Vitro Hepatotoxicity Start->InVitro SampleCollection Blood Sample Collection InVivo->SampleCollection SamplePrep Plasma Preparation & SPE SampleCollection->SamplePrep LCAnalysis LC-MS/MS Analysis SamplePrep->LCAnalysis PKModeling Pharmacokinetic Modeling LCAnalysis->PKModeling DataInt Data Integration & Risk Assessment PKModeling->DataInt CellCulture HepaRG Cell Culture InVitro->CellCulture Treatment URM Treatment (1-100 µM) CellCulture->Treatment Assays Toxicity Assays Treatment->Assays Assays->DataInt Report Final Report DataInt->Report

This compound Hepatotoxicity Mechanisms

URM_Mechanisms URM This compound (URM) Bioactivation Hepatic Bioactivation URM->Bioactivation UNO This compound N-oxide (UNO) UNO->Bioactivation Reduction ReactiveMetabolite Reactive Metabolite Formation Bioactivation->ReactiveMetabolite GSHDepletion GSH Depletion ReactiveMetabolite->GSHDepletion ProteinAdducts Protein Adduct Formation ReactiveMetabolite->ProteinAdducts OxidativeStress Oxidative Stress (ROS/RNS) GSHDepletion->OxidativeStress MitochondrialStress Mitochondrial Stress ProteinAdducts->MitochondrialStress MitochondrialStress->OxidativeStress JNKActivation JNK Pathway Activation MitochondrialStress->JNKActivation MPT Mitochondrial Permeability Transition OxidativeStress->MPT JNKActivation->MPT Apoptosis Apoptotic Signaling MPT->Apoptosis Necrosis Necrotic Cell Death MPT->Necrosis LiverDamage Liver Injury (HSOS) Apoptosis->LiverDamage Necrosis->LiverDamage

Conclusion and Regulatory Considerations

The integrated approach outlined in this application note provides a comprehensive framework for assessing this compound hepatotoxicity. The combination of in vivo pharmacokinetic studies revealing significant sex-dependent differences in URM metabolism, coupled with mechanistic in vitro investigations using human-relevant HepaRG models, offers a robust strategy for hepatotoxicity risk assessment [1] [2]. The validated LC-MS/MS method enables precise quantification of URM and its N-oxide metabolite with sensitivity down to 1 ng/mL, supporting both preclinical and potential clinical applications [1].

From a regulatory perspective, the detection of PAs in various food and herbal products highlights the importance of rigorous safety assessment. Studies have shown that lifetime daily consumption of PA-containing products can result in Margin of Exposure (MOE) values below 10,000, indicating a priority for risk management [4]. The methodologies described herein can support regulatory decision-making by providing comprehensive safety data, informing appropriate risk management strategies for pharmaceutical and herbal products containing this compound and related pyrrolizidine alkaloids.

References

Usaramine: Compound Characterization and Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Usaramine is a pyrrolizidine alkaloid isolated from the seeds of Crotalaria pallida [1] [2]. It has garnered research interest due to its notable antibiofilm activity, particularly against Staphylococcus epidermidis, reducing biofilm formation by more than 50% without bactericidal action [1] [2]. This makes it a promising candidate for anti-virulence strategies.

The table below summarizes its key physicochemical and biological properties:

Property Description / Value
CAS Number 15503-87-4 [1] [2]
Molecular Formula C₁₈H₂₅NO₆ [1] [2]
Molecular Weight 351.39 g/mol [1] [2]
Aliases Mucronatine, (15E)-Retrorsine, Usaramin [1]
Purity ≥98% (for research use) [1]
Appearance White to off-white solid powder [1]
Primary Bioactivity Antibiofilm (non-bactericidal) against Staphylococcus epidermidis [1] [2]
Cytotoxicity (CHO cells) EC₅₀ > 100 μg/mL [2]

Protocol: Assessing Antibiofilm Activity via Microtiter Dish Assay

The microtiter dish biofilm formation assay is a standard, high-throughput method for quantifying biofilm formation and evaluating the efficacy of antibiofilm agents like this compound [3]. The workflow involves biofilm growth, staining, and quantification.

G start Start Assay prep Prepare Bacterial Inoculum Grow S. epidermidis overnight in rich medium (e.g., LB) Dilute 1:100 in fresh biofilm-promoting medium start->prep treat Apply Treatment Add 100 µL of diluted culture per well Add this compound (e.g., 5-100 µM) or vehicle control prep->treat incubate Incubate for Biofilm Formation 24 hours at 37°C treat->incubate wash Wash and Fix Biofilm Dump out liquid, rinse gently with water Heat-fix at 60°C for 1 hour incubate->wash stain Stain with Crystal Violet Add 125 µL of 0.1% CV, incubate 10-15 min Rinse 3-4 times with water, dry wash->stain quantify Quantify Biofilm Add 125 µL of 30% Acetic Acid to solubilize Measure OD₅₅₀ or OD₅₇₀ in plate reader stain->quantify end Analyze Data quantify->end

Diagram Title: Biofilm Assay Workflow

Materials and Reagents
  • Bacterial Strain: Staphylococcus epidermidis (or other relevant biofilm-forming strain).
  • Growth Medium: Tryptone Soya Broth (TSB) or other appropriate biofilm-promoting medium [4].
  • Test Compound: this compound, typically prepared as a stock solution in DMSO (e.g., 25 mg/mL) [1]. The final DMSO concentration in the assay should not exceed 2% [4].
  • Staining Solution: 0.1% (w/v) Crystal Violet (CV) in water [3].
  • Solubilization Solution: 30% Acetic acid in water or 99.5% DMSO [3] [4].
  • Equipment: 96-well flat-bottom polystyrene microtiter plate, spectrophotometric plate reader.
Step-by-Step Procedure [3] [4]
  • Prepare Bacterial Inoculum: Grow the bacterial strain overnight in a rich medium like LB. Dilute the culture 1:100 in a fresh, biofilm-promoting medium such as TSB.
  • Apply Treatment: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate. For treatment wells, add this compound at the desired concentrations (e.g., ranging from 5-100 µM). Include necessary controls:
    • Negative Control: Wells with bacteria and the vehicle (e.g., 2% DMSO) to represent 100% biofilm formation.
    • Positive Control: A known antimicrobial like Vancomycin (8 µg/mL) [4].
    • Sterility Control: Medium only, to confirm aseptic conditions.
  • Incubate for Biofilm Formation: Incubate the plate statically at 37°C for 24 hours.
  • Wash and Fix Biofilm: After incubation, carefully dump out the liquid from the wells. Gently submerge the plate in a tub of water to rinse off non-adherent cells, then shake out the water. Repeat this process 2-3 times. Blot the plate upside down on paper towels. To fix the adherent biofilm, incubate the plate at 60°C for 1 hour.
  • Stain the Biofilm: Add 125 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 10-15 minutes. Dump out the dye and rinse the plate thoroughly 3-4 times with water as before. Allow the plate to dry completely.
  • Quantify Biofilm: Add 125 µL of 30% acetic acid (or 99.5% DMSO) to each well to solubilize the crystal violet bound to the biofilm. Incubate for 10-15 minutes. Transfer 125 µL of the solubilized dye to a new microtiter plate (if using acetic acid to avoid damaging the reader). Measure the absorbance at 550 nm or 570 nm.

Protocol Notes and Data Interpretation

  • Data Analysis: The absorbance value is proportional to the total biofilm biomass. Percent biofilm inhibition can be calculated as: [1 - (OD_treated / OD_negative control)] * 100%.
  • Key Consideration: The crystal violet assay quantifies total biomass but does not distinguish between live and dead cells [5]. It is often used in conjunction with other methods, such as Colony Forming Unit (CFU) counts, to assess cell viability and confirm the non-bactericidal action of this compound [5].
  • Solubility Considerations: this compound has high solubility in DMSO (~100 mg/mL). For in-vivo-like conditions, it can be dissolved in sequential solvent systems such as 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline [1].

Complementary Assay: Assessing Bactericidal Activity

To confirm that this compound's activity is anti-biofilm rather than bactericidal, you can perform a standard planktonic susceptibility test using the broth microdilution method according to CLSI guidelines [4].

  • Prepare Dilutions: In a 96-well plate, prepare serial dilutions of this compound in cation-adjusted Mueller-Hinton broth.
  • Inoculate: Add a standardized suspension of planktonic bacteria to each well.
  • Incubate and Read: Incubate the plate at 37°C for 24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth, which can be assessed by measuring the OD₆₀₀ [4]. For this compound, the MIC is expected to be significantly higher than its active antibiofilm concentration.

Mechanism of Action and Research Context

This compound is reported to reduce biofilm formation without killing the bacteria, suggesting a potential mechanism that may involve interference with quorum sensing or inhibition of extracellular matrix component production [1] [2]. This aligns with modern strategies that target bacterial virulence without inducing strong selective pressure for resistance [6].

The diagram below illustrates this targeted mechanism and its advantage over traditional antibiotics.

G a1 Traditional Antibiotic (Bactericidal/Bacteriostatic) a2 Directly targets cell viability (e.g., inhibits cell wall synthesis, protein production) a1->a2 a3 Strong selective pressure promotes resistance a2->a3 b1 This compound (Anti-biofilm Agent) b2 Targets virulence mechanism (e.g., may inhibit QS or matrix synthesis) b1->b2 b3 Reduces pathogenicity without killing Lower selective pressure for resistance b2->b3

Diagram Title: Anti-biofilm vs Traditional Antibiotic Strategy

Future Research Directions

While the microtiter assay is an excellent starting point, further investigation of this compound should include:

  • Mechanistic Studies: Confirm the hypothesized mechanism by analyzing its effect on specific quorum-sensing pathways (e.g., agr system in Staphylococci) or exopolysaccharide production.
  • Synergy Assays: Evaluate this compound in combination with conventional antibiotics (e.g., Vancomycin) to see if it can sensitize biofilm-associated cells to treatment [6].
  • Advanced Biofilm Models: Utilize more complex models like flow-cell systems coupled with confocal microscopy to study its effect on the 3D architecture of mature biofilms [5].

Safety and Compliance Statement

Important Note: this compound is sold explicitly for research use and is not intended for human or diagnostic use [1] [2]. All laboratory safety protocols must be followed when handling chemical compounds and bacterial cultures.

References

Chemical Properties & Solubility of Usaramine

Author: Smolecule Technical Support Team. Date: February 2026

Usaramine (CAS 15503-87-4) is a pyrrolizidine alkaloid isolated from plants like Senecio species and Crolatalaria pallida [1] [2] [3]. It's noted for its hepatotoxic potential and has also demonstrated interesting biological activity, specifically the ability to reduce Staphylococcus epidermidis biofilm formation by over 50% without killing the bacteria [1] [2] [3].

Basic Chemical Properties

Property Specification
CAS Number 15503-87-4 [1]
Molecular Formula C₁₈H₂₅NO₆ [1]
Molecular Weight 351.39-351.40 g/mol [1]
Appearance White to off-white powder [1] [3]
Purity Available at ≥98% to ≥99% [2] [4] [5]
Storage Desiccate at -20°C (for powder); solutions have shorter stability [1] [2]

Solubility Data and Stock Solution Preparation The following table summarizes the key data for preparing a concentrated stock solution.

Property Specification / Recommendation
Recommended Solvent DMSO [3] [6] [7]
Solubility in DMSO ~100 mg/mL (approx. 284.6 mM) [3] [6]
Typical Stock Concentration 25 mg/mL (in DMSO) [3]
Preparation Note May require warming to 37°C and sonication to achieve full solubility [1] [7]

Detailed Protocol for Stock Solution Preparation

Here is a step-by-step protocol for preparing a 25 mg/mL stock solution of this compound in DMSO.

Materials & Equipment

  • This compound powder
  • Anhydrous DMSO (newly opened and high-quality is recommended)
  • A glass vial or microcentrifuge tube
  • Analytical balance
  • Sonicator
  • Micropipettes

Procedure

  • Weighing: Bring the this compound vial to room temperature before opening to prevent condensation [1]. Accurately weigh the desired mass of this compound powder (e.g., 5 mg for 200 µL of a 25 mg/mL solution).
  • Dissolution: Transfer the powder to a suitable vial. Add the calculated volume of anhydrous DMSO to achieve the final concentration (e.g., 200 µL of DMSO for 5 mg of powder).
  • Aid Dissolution: Cap the vial and vortex the mixture briefly. To ensure complete dissolution, warm the tube at 37°C and sonicate it for a short period [1] [7].
  • Aliquoting: Once a clear solution is obtained, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
  • Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months) [2] [3]. Storing the solution under an inert atmosphere (e.g., nitrogen) in a sealed container is recommended to protect it from moisture and light [2] [6].

Critical Considerations for Handling & Safety

  • Toxicity Warning: this compound is a hepatotoxic pyrrolizidine alkaloid and should be handled with care [1] [4]. Personal protective equipment (PPE) including gloves and lab coats must be worn.
  • Solvent Impact: Hygroscopic DMSO can significantly impact solubility; always use a freshly opened container for stock solution preparation [3].
  • Solution Stability: While the powdered compound is stable for years at -20°C, solutions are less stable. It is recommended to prepare and use the stock solution on the same day. If necessary, stored aliquots should be gently warmed and vortexed before use [1].

Molarity & Dilution Calculator

Use the following formulas to calculate mass and dilution ratios. The molecular weight of this compound is 351.39 g/mol.

Mass Calculation for a Specific Molarity Mass (mg) = Desired Molarity (mM) × Desired Volume (L) × Molecular Weight (g/mol) Example: To make 10 mL of a 50 mM solution: 0.05 M × 0.01 L × 351.39 g/mol = 175.7 mg

Dilution Calculator The standard dilution formula is C₁V₁ = C₂V₂. Example: To find out how much of a 25 mg/mL stock solution (C₁) is needed to make 1 mL of a 0.5 mg/mL working solution (C₂): (25 mg/mL) × V₁ = (0.5 mg/mL) × (1 mL) → V₁ = 20 µL

Experimental Workflow

The diagram below outlines the logical workflow for preparing and using this compound stock solutions in an experimental setting.

Start Start: Plan Experiment A Calculate required mass and volume Start->A B Weigh this compound powder A->B C Add anhydrous DMSO B->C D Warm & sonicate to dissolve completely C->D E Aliquot into single-use vials D->E F Store at -20°C or -80°C E->F G Thaw & use for in vitro assays F->G For in vitro use H Further dilute for in vivo dosing F->H For in vivo use I Dispose of waste safely G->I H->I

Important Gaps and Limitations

A significant limitation is that the search results do not contain detailed experimental protocols for using this compound in specific biological assays, such as the cited antibiofilm activity. The information is primarily confined to the compound's physicochemical properties and stock solution preparation.

For conducting experiments, you would need to consult primary scientific literature for:

  • Detailed antibiofilm assay protocols (e.g., incubation times, bacterial strains, media).
  • Cell culture treatment procedures and exposure times for cytotoxicity studies.
  • Pharmacokinetic study designs, as these are complex and specialized [4].

References

Comprehensive Application Notes and Protocols: Usaramine Solubility in DMSO for Drug Discovery Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Usaramine and Its Pharmaceutical Relevance

This compound and its derivative This compound N-oxide are pyrrolizidine alkaloids isolated from Crotalaria pallida that have garnered significant research interest due to their promising anti-inflammatory properties. These compounds represent valuable chemical tools for pharmacological investigation and potential lead compounds for drug development initiatives. The solubility characteristics of these compounds in dimethyl sulfoxide (DMSO) is a critical parameter that directly impacts their utility in biological screening systems and experimental workflows. Understanding and optimizing their dissolution behavior in DMSO enables researchers to design appropriate formulation strategies that maintain compound stability and ensure reliable experimental results in various assay systems.

This compound possesses the molecular formula C₁₈H₂₅NO₆ with a molecular weight of 351.4 g/mol [1], while its oxidized variant, this compound N-oxide, has the molecular formula C₁₈H₂₅NO₇ with a slightly higher molecular weight of 367.39 g/mol [2]. The presence of the N-oxide functional group in this compound N-oxide enhances its polar character and potentially influences its solvation behavior in polar aprotic solvents like DMSO. Both compounds are classified as alkaloids and share structural features common to this class of natural products. The DMSO solubility of these compounds is particularly important in early drug discovery where DMSO serves as the universal solvent for maintaining compound libraries and preparing screening samples.

Solubility Data Summary and Analysis

Experimental and Predicted Solubility Values

The solubility profiles of this compound and this compound N-oxide in DMSO have been investigated through both experimental measurements and computational predictions, providing researchers with essential data for experimental design. The following table summarizes the available solubility information for these compounds:

Table 1: Comprehensive Solubility Data for this compound and this compound N-oxide in DMSO

Compound CAS Number Molecular Weight Experimental Solubility Predicted Solubility Critical Notes
This compound 15503-87-4 351.4 g/mol "DMSO" (qualitative) [1] N/A Purity: 98% by HPLC
This compound N-oxide 117020-54-9 367.39 g/mol ≥50 mg/mL (≥136.10 mM) [2] Suitable for 10 mM stock solutions Hygroscopic DMSO impacts solubility

The solubility data reveals that This compound N-oxide has been quantitatively characterized with a minimum solubility of 50 mg/mL (136.10 mM) in DMSO, confirming its excellent solubility sufficient for preparing concentrated stock solutions typically used in high-throughput screening [2]. This concentration far exceeds the common benchmark of 10 mM used in pharmaceutical screening for classifying compounds as soluble [3]. For the parent compound this compound, only qualitative solubility in DMSO has been documented without specific quantitative values [1], indicating a knowledge gap that requires further experimental characterization.

DMSO Solubility Classification in Pharmaceutical Research

The solubility classification of compounds in DMSO follows established thresholds in pharmaceutical research that align with different screening methodologies:

Table 2: DMSO Solubility Classification Standards in Drug Discovery

Solubility Category Concentration Threshold Application Context This compound N-oxide Classification
Fragment-Based Screening 1 mM Low-concentration bioassays Highly soluble
Standard Stock Solution 10 mM Compound library storage Highly soluble
High-Throughput Screening 10-50 mM Concentrated assays Highly soluble (136 mM)

The solubility threshold of 10 mM represents a critical benchmark in pharmaceutical development, separating compounds suitable for standard stock solution preparation from those requiring specialized formulation approaches [3]. This compound N-oxide, with its documented solubility of 136.10 mM, comfortably exceeds this threshold and qualifies as highly soluble in DMSO-based assay systems. This exceptional solubility profile facilitates its application across diverse screening paradigms without significant solubility-limited bioavailability concerns. The high solubility of this compound N-oxide suggests favorable physicochemical properties for drug discovery applications, though its structural features should be evaluated for potential DMSO-mediated reactivity given DMSO's known behavior as a mild oxidant [4].

Experimental Protocols for Solubility Assessment

NMR-Based Solubility Determination Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust method for quantitative solubility assessment of small molecules like this compound in DMSO. This protocol, adapted from established methodologies for fragment-based screening [5], offers high accuracy and simultaneous compound verification:

  • Step 1: Sample Preparation - Weigh 3.51 mg of this compound (10 μmol) into a clean glass vial. Add 100 μL of DMSO-d₆ to achieve a theoretical 100 mM stock solution. Vortex the mixture vigorously for 60 seconds until complete dissolution is visually confirmed. Allow the solution to equilibrate at room temperature for 2 hours, then store at -20°C for 24 hours to assess stability under standard storage conditions.

  • Step 2: Dilution Series - Thaw the stock solution and maintain at room temperature for 30 minutes. Prepare a dilution series in DMSO-d₆ targeting 1 mM, 5 mM, and 10 mM concentrations. Use calibrated pipettes with positive displacement to ensure volume accuracy, as DMSO's viscosity (1.996 cP at 20°C) [4] can impact volumetric transfer precision.

  • Step 3: NMR Acquisition - Transfer 600 μL of each dilution to standard 5 mm NMR tubes. Perform NMR experiments on a Bruker Avance III HD 600 MHz spectrometer equipped with a cryoprobe. Set the acquisition parameters as follows: 30° flip angle 1H pulse, 1.36 s acquisition time with a 20 ppm spectral width, 32K complex data points, 32 scans per sample, and a repetition time delay of 5 seconds. Maintain temperature at 298 K throughout analysis [5].

  • Step 4: Quantification - Process spectra using TopSpin v. 3.5 or similar software. Integrate well-resolved proton signals from this compound and compare against an external reference standard (1 mM isoleucine in DMSO-d₆) using the ERETIC2 method based on the PULCON approach. Account for the experimental error of approximately 50 μM in solubility determination [5].

  • Step 5: Data Interpretation - Calculate the actual concentration using the formula: [this compound] = (I_this compound / I_standard) × [standard] × (N_standard / N_this compound), where I represents integration values and N represents the number of protons quantified. Classify solubility according to established thresholds: soluble (>1 mM for fragment screening; >10 mM for stock solutions) [3] [5].

This NMR protocol not only provides accurate solubility quantification but also confirms compound integrity in DMSO solution, which is crucial for natural products like this compound that may be susceptible to degradation or solvent-mediated transformations.

Stock Solution Preparation and Handling

For biological screening applications, proper preparation of this compound stock solutions in DMSO ensures experimental reproducibility and compound integrity:

  • Optimal Concentration - Prepare 10-50 mM stock solutions of this compound N-oxide based on its documented high solubility (136 mM). Weigh compound accurately using a calibrated microbalance in a controlled humidity environment (RH <40%) to prevent water absorption.

  • Solubilization Procedure - Add DMSO (HPLC grade, water content <0.1%) directly to the solid compound. Use orbital shaking at 2000 rpm for 30 minutes at room temperature to facilitate dissolution [3]. For difficult-to-dissolve compounds, consider brief sonication (5-10 seconds pulses) with visual inspection between cycles.

  • Quality Control - Visually inspect solutions against a light background with bottom-up cycles to detect turbidity or particulate matter [3]. For quantitative assessment, dilute an aliquot to 1 mM in DMSO and measure absorbance at 400 nm; absorbance >0.05 may indicate insufficient solubility or precipitation.

  • Storage Conditions - Aliquot stock solutions into sealed, inert containers (e.g., glass vials with PTFE-lined caps) and store at -20°C with desiccant to minimize water absorption. Under these conditions, DMSO solutions typically maintain stability for 3-6 months. Avoid repeated freeze-thaw cycles (limit to <5 cycles) to prevent compound degradation or precipitation.

  • Dilution Considerations - When diluting DMSO stock solutions into aqueous buffers, note that final DMSO concentrations >1% may cause cellular toxicity in biological assays [4]. Implement careful serial dilution schemes to maintain DMSO at tolerated levels while ensuring desired compound concentrations.

The following workflow diagram illustrates the complete experimental process for solubility assessment and stock solution preparation:

G Start Start Solubility Assessment SamplePrep Sample Preparation Weigh compound + add DMSO-d6 Start->SamplePrep Equilibrate Equilibration Vortex, room temp 2hr, -20°C 24hr SamplePrep->Equilibrate Dilution Dilution Series Prepare 1mM, 5mM, 10mM solutions Equilibrate->Dilution NMRAcquisition NMR Acquisition 600 MHz, 32 scans, 298K Dilution->NMRAcquisition Quantification Quantification ERETIC2 method with internal standard NMRAcquisition->Quantification Classification Solubility Classification >10mM = soluble stock solution Quantification->Classification StockPrep Stock Solution Preparation 10-50mM in anhydrous DMSO Classification->StockPrep QC Quality Control Visual inspection + absorbance StockPrep->QC Storage Aliquot & Storage -20°C, desiccant, limit freeze-thaw QC->Storage Application Biological Application Dilute to <1% DMSO in assays Storage->Application

Figure 1: Experimental workflow for DMSO solubility assessment and stock solution preparation of this compound compounds

DMSO Solubility Prediction Models and Computational Approaches

Machine Learning Models for Solubility Prediction

Computational approaches for predicting DMSO solubility provide valuable tools for prioritizing compounds before experimental testing. Recent advances in machine learning have yielded several robust models with demonstrated predictive accuracy:

  • Model Development - The analysis of DMSO solubility data from Enamine and UCB pharma collections using eight different machine learning methods and twelve descriptor sets has established reliable prediction frameworks. The highest accuracies were achieved using C4.5 decision classification trees, random forests, and associative neural networks (ASNN) [3]. These models effectively address the inherent challenge of imbalanced data, where nonsoluble compounds typically represent only 1.7-5.8% of screening libraries.

  • Performance Metrics - The best-performing models provide an average 2-fold decrease in the number of nonsoluble compounds amid all compounds predicted as soluble in DMSO. When considering only the top 10% of most reliable predictions, the enrichment increases to 4-9-fold, demonstrating their utility for prioritizing compounds with high likelihood of adequate solubility [3]. These models utilize structural features that influence solubility, including molecular weight, hydrogen bond capacity, and topological polar surface area.

  • Fragment-Based Screening Model - For fragment-based applications where the solubility threshold is set at 1 mM rather than 10 mM, specialized models have been developed using Support Vector Machine (SVM) classification with ISIDA fragment descriptors. These models achieve a balanced accuracy of 0.78 in 5-fold cross-validation and are particularly relevant for early-stage screening of fragment libraries containing this compound-like compounds [5].

The following diagram illustrates the computational workflow for DMSO solubility prediction:

G Start Start Prediction Workflow DataCollection Data Collection 50,000+ compounds with DMSO solubility data Start->DataCollection Standardization Structure Standardization Remove salts, neutralize, aromatize using ChemAxon DataCollection->Standardization DescriptorCalc Descriptor Calculation 2D/3D molecular descriptors from multiple sets Standardization->DescriptorCalc ModelTraining Model Training Multiple algorithms: RF, SVM, ASNN, C4.5, kNN DescriptorCalc->ModelTraining Validation Model Validation 5-fold cross-validation balanced accuracy metrics ModelTraining->Validation Prediction Solubility Prediction Application to new compounds with reliability estimate Validation->Prediction Classification Result Classification Soluble (>10mM) vs Non-soluble (<10mM) Prediction->Classification

Figure 2: Computational workflow for predicting DMSO solubility using machine learning approaches

Structural Features Influencing DMSO Solubility

The molecular characteristics that govern solubility in DMSO have been systematically analyzed through chemoinformatics approaches, providing insights relevant to this compound and similar alkaloids:

  • Hydrogen Bonding Capacity - Compounds with balanced hydrogen bond donor (HBD) and acceptor (HBA) counts typically demonstrate enhanced DMSO solubility. The optimal range for fragment-like compounds is 0-3 HBD and 0-6 HBA, which aligns with this compound's structure [5].

  • Polar Surface Area - Topological polar surface area (TPSA) values below 140 Ų generally correlate with improved DMSO solubility, though excessively polar compounds may demonstrate limited solubility in pure DMSO due to self-association phenomena.

  • Lipophilicity Parameters - Calculated logP values between -3.8 and +3.94 represent the optimal range for DMSO solubility, with highly lipophilic compounds (clogP >5) often showing reduced solubility despite DMSO's dual polar/nonpolar solvation capacity [5].

  • Solid-State Interactions - Crystal packing efficiency and intermolecular hydrogen bonding in the solid state significantly impact dissolution kinetics in DMSO, explaining why structurally similar compounds may exhibit markedly different solubility profiles.

Technical Considerations and Best Practices

DMSO Quality and Handling Protocols

The quality and handling of DMSO significantly impact solubility measurements and compound stability, requiring strict adherence to established protocols:

  • Solvent Specifications - Use high-purity DMSO (HPLC or spectrophotometric grade) with water content <0.1% to prevent hydrolysis of sensitive functional groups. Test water content by Karl Fischer titration upon opening and periodically during storage.

  • Storage Conditions - Store DMSO under inert atmosphere (argon or nitrogen) in sealed containers to prevent water absorption and oxidative degradation. DMSO readily absorbs atmospheric moisture, which can reach 10% within 24 hours of exposure to humid air [4].

  • Stability Monitoring - Regularly assess DMSO quality by measuring absorbance at 260-280 nm; elevated absorbance may indicate decomposition products. Discard DMSO with visible discoloration or precipitate formation.

Compound-Specific Considerations for this compound
  • Stability Assessment - Monitor this compound stability in DMSO solution by HPLC at regular intervals. Prepare fresh standard curves weekly to detect potential degradation. The N-oxide derivative may be particularly susceptible to reduction under certain conditions, potentially converting back to the parent alkaloid.

  • Analytical Interferences - Account for DMSO's high boiling point (189°C) [4] and low vapor pressure when attempting to remove solvent for analysis. Alternative approaches include precipitation with anti-solvents followed by centrifugation for compound recovery.

  • Biological Assay Considerations - When diluting DMSO stock solutions into aqueous assay buffers, monitor for potential precipitation at the injection point. Use vigorous agitation during dilution and consider employing solubilizing agents such as cyclodextrins for challenging compounds.

Conclusion

The solubility characterization of this compound and this compound N-oxide in DMSO provides essential guidance for their application in drug discovery research. The documented high solubility of this compound N-oxide (≥50 mg/mL) [2] facilitates its use across diverse screening paradigms, while the parent compound this compound requires further quantitative characterization. The integrated experimental and computational approaches outlined in these Application Notes enable researchers to accurately assess, predict, and optimize solubility parameters for these promising anti-inflammatory natural products. By implementing the standardized protocols for solubility determination, stock solution preparation, and computational modeling described herein, researchers can ensure reliable and reproducible results in their investigations of this compound's pharmacological potential.

References

Comprehensive Application Notes and Protocols: Usaramine Protein Precipitation Methods for Biomarker and Therapeutic Oligonucleotide Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Protein Precipitation in Bioanalysis

Protein precipitation represents a fundamental sample preparation technique extensively utilized in bioanalytical chemistry for purifying and concentrating target analytes from complex biological matrices. This technique has gained particular significance in biomarker discovery and therapeutic drug monitoring where it enables researchers to remove interfering substances while recovering proteins and other analytes of interest. The fundamental principle involves altering the solvation potential of solvents through the addition of salts, organics, or pH modification, thereby reducing protein solubility and causing their aggregation and subsequent precipitation. For urinary proteomics in particular, protein precipitation addresses the significant challenge of variable sample dilution encountered in clinical settings and provides a mechanism to eliminate salts and other contaminants that interfere with downstream analytical techniques.

The critical importance of standardized protein precipitation protocols has become increasingly evident with the growth of large-scale, multi-institute studies and associated biorepositories. These repositories provide researchers with well-characterized samples from large cohorts to discover and characterize unique phenotypic and molecular biomarkers for disease progression. Standardization of total protein concentration measurements provides an essential metric for characterizing biospecimens, but significant challenges emerge in urine due to the lack of a reference matrix for use with standard curves and blank subtraction. Consequently, urinary proteins are typically precipitated and reconstituted in a reference solution before quantitation, creating a pressing need for optimized, reproducible protocols that minimize variability in downstream analyses [1].

Comparative Evaluation of Protein Precipitation Methods

Method Performance Comparison

Recent systematic investigations have evaluated multiple protein precipitation approaches using variability in total protein concentration measurement as a key metric. These studies have tested methods across urine samples ranging from very concentrated to very dilute, providing robust data on method performance under clinically relevant conditions. The table below summarizes the key findings from these comparative studies:

Table 1: Performance Comparison of Protein Precipitation Methods

Method Precipitation Agents Pellet Formation Consistency Average CV Key Advantages Key Limitations
Method 1 TCA (80%) + acetone No visible pellets formed Not determined Extensive washing reduces contaminants Low reproducibility, time-intensive (overnight)
Method 2 TCA (80%) + acetone Generated pellets in most attempts <10% Simpler workflow than Method 1 Potential salt coprecipitation
Method 3 (Commercial Kit) Proprietary reagents Consistent pellet formation <10% Highest reproducibility, minimal variability Higher cost per sample
Enhanced Protein Precipitation (EPP) Ammonia in organic solvents Consistent precipitation ~80% recovery for oligonucleotides Prevents oligonucleotide coprecipitation Requires volatile amines

The commercial kit approach (Method 3) demonstrated superior performance in reproducibility, with average coefficients of variation <10%, significantly outperforming traditional TCA/acetone methods. Importantly, the addition of a freeze/thaw cycle to this method did not lead to significant protein loss or additional variability, enhancing its utility for biorepository samples that may undergo multiple freeze-thaw cycles during storage and analysis. When samples were titrated, the measurements obtained appeared to be linearly correlated with sample starting volume, indicating consistent performance across varying sample concentrations [1].

Impact of Method Selection on Analytical Results

The critical importance of precipitation method selection extends beyond traditional protein analysis to emerging therapeutic areas. Recent advances in oligonucleotide therapeutics have revealed significant limitations of conventional protein precipitation techniques when applied to these novel modalities. Traditional methods using organic solvents alone result in poor recovery of oligonucleotides due to their tendency to coprecipitate with proteins through interactions between the anionic backbone of oligonucleotides and positively charged residues of proteins. This limitation has prompted the development of Enhanced Protein Precipitation (EPP) approaches that incorporate small amines dissolved in organic solvents to significantly boost extraction recovery of oligonucleotides from biological matrices [2].

Detailed Experimental Protocols

Method 2: TCA/Acetone Precipitation Protocol

Reagents Required:

  • 80% TCA (High Valley Chemical or equivalent)
  • Ice-cold acetone (Sigma-Aldrich or equivalent)
  • 100 mM ammonium bicarbonate solution

Procedure:

  • Sample Preparation: Thaw urine samples at room temperature and vortex until no precipitate is visible.
  • Precipitation: Add ice-cold 80% TCA (1:10 v/v) to thawed urine and incubate on ice for 1 hour (or up to 3 days at -20°C for extended processing).
  • Pellet Collection: Centrifuge at 14,000 g for 15 minutes at 4°C and carefully remove supernatant.
  • Wash: Resuspend pellet in 100 μL ice-cold acetone, incubate on ice for 5 minutes, then centrifuge at 14,000 g for 15 minutes at 4°C.
  • Drying: Remove supernatant and allow pellet to air dry completely.
  • Reconstitution: Resuspend dried pellet in 100 mM ammonium bicarbonate by vortexing and brief sonication.

Critical Notes:

  • Use pre-chilled reagents and maintain samples on ice throughout the procedure
  • Visually inspect for pellet formation after centrifugation
  • Complete drying is essential but avoid over-drying which may hinder resolubilization
  • Test solubility on Parafilm using 1 μL sample mixed with 40 μL BCA working reagent [1]
Method 3: Commercial Clean-Up Kit Protocol

Reagents Required:

  • 2D Clean-Up Kit (Thermo Scientific or equivalent)
  • 100 mM ammonium bicarbonate solution
  • DNase/RNase-free water

Procedure:

  • Sample Concentration: Thaw urine and vacuum centrifuge 1 mL aliquots to complete dryness.
  • Initial Resuspension: Resuspend dried samples in 100 μL DNase/RNase-free water by repeated pipetting and place on ice.
  • Precipitation: Follow manufacturer's directions for the 2D Clean-Up Kit with modification: incubate in wash buffer overnight at -20°C.
  • Pellet Collection: Following overnight incubation, vortex samples for 30 seconds and centrifuge at 12,000 g for 5 minutes at 4°C.
  • Drying: Remove supernatant and allow pellets to air dry completely.
  • Reconstitution: Reconstitute in 100 mM ammonium bicarbonate by sonicating for 5 minutes at room temperature.

Critical Notes:

  • Overnight incubation in wash buffer enhances contaminant removal
  • Low-retention tubes and tips are recommended to minimize protein adsorption
  • Sonication aids complete resuspension of difficult pellets [1]
Enhanced Protein Precipitation (EPP) for Oligonucleotides

Reagents Required:

  • Acetonitrile (LC-MS grade)
  • Methanol (LC-MS grade)
  • Ammonia solution (LC-MS grade, 1% w/v in extraction solution)
  • Internal standard (if applicable)

Procedure:

  • Extraction Solution Preparation: Prepare fresh EPP extraction solution composed of 1:1 (v/v) mixture of acetonitrile and methanol containing 1% ammonia (w/v).
  • Sample Preparation: Aliquot biological sample (plasma, tissue homogenate) into appropriate tube.
  • Precipitation: Add EPP extraction solution at 3:1 volumetric ratio (solvent:sample) and vortex vigorously for 30-60 seconds.
  • Centrifugation: Centrifuge at ≥10,000 g for 10 minutes at 4°C to pellet precipitated proteins.
  • Collection: Carefully transfer supernatant to a clean tube.
  • Concentration: Evaporate supernatant under nitrogen or vacuum and reconstitute in mobile phase compatible solvent.

Optimization Parameters:

  • Ammonia concentration: 0.1-2% (w/v), optimal at 1%
  • Acetonitrile:methanol ratio: 0-100%, optimal at 50:50
  • Solvent:sample ratio: 1:1 to 10:1, optimal at 3:1 [2]

Enhanced Protein Precipitation for Oligonucleotide Therapeutics

Method Development and Optimization

The Enhanced Protein Precipitation (EPP) method represents a significant advancement for the bioanalysis of oligonucleotide therapeutics, addressing the historical limitation of conventional protein precipitation techniques that fail for oligonucleotides due to poor recovery arising from their tendency to coprecipitate with proteins. The EPP approach utilizes small amines (ammonia, triethylamine, or diisopropylethylamine) dissolved in organic solvents to disrupt the protein-nucleotide interaction through multiple mechanisms. The amines interfere with electrostatic interactions between the anionic backbone of oligonucleotides and positively charged residues of proteins, while simultaneously increasing the solubility of lipophilic oligonucleotides such as locked nucleic acids (LNAs) in the aqueous phase.

Systematic optimization of EPP parameters has demonstrated that the ammonia concentration significantly impacts recovery rates, with gradual improvement observed as concentration increases from 0% to 1% (w/v), beyond which minimal additional benefit is observed. The acetonitrile to methanol ratio similarly influences recovery, with a 1:1 ratio proving optimal for most oligonucleotide chemistries. Perhaps most importantly, the solvent-to-sample ratio requires careful optimization, with a 3:1 ratio providing optimal recovery across multiple oligonucleotide classes including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) [2].

Analytical Performance and Applications

The EPP method demonstrates exceptional performance characteristics for oligonucleotide bioanalysis, achieving recovery rates greater than 80% for both ASOs and siRNAs, with achievable lower limits of quantitation (LLOQ) of 1-5 ng/mL for different oligonucleotides in plasma and tissues. This performance makes it suitable for recovering multiple oligonucleotide classes from biological matrices without the need for sample digestion, costly solid phase extraction plates, or custom-designed hybridization probes. The method has proven particularly valuable for conjugated oligonucleotides (including GalNAc- and lipid-conjugated variants), which present additional challenges for conventional extraction techniques.

Table 2: EPP Performance for Various Oligonucleotide Chemistries

Oligonucleotide Molecular Weight (kDa) Chemistry/Conjugation Recovery (%) LLOQ (ng/mL)
ASO1 4.1 MOE/DNA gapmer with PS backbone >80 1-5
ASO2 6.4 MOE/DNA gapmer with PS backbone >80 1-5
ASO3 3.8 MOE/DNA gapmer with PS backbone >80 1-5
siRNA1 13.3 (S), 7.4 (AS) GalNAc conjugated, mixed backbone >80 1-5
siRNA2 5.7 (S), 6.6 (AS) Lipid conjugated, mixed backbone >80 1-5

The versatility and sustainability of the EPP method represents a significant advancement over conventional approaches, providing a unified extraction methodology that eliminates the need for extensive method development for each new oligonucleotide test article. This is particularly valuable in discovery settings where rapid screening of multiple candidate molecules is essential. The method has been successfully applied to various biological matrices including mouse plasma and tissues, demonstrating its broad utility in preclinical development of oligonucleotide therapeutics [2].

Visual Workflow of Protein Precipitation Methods

The following workflow diagram illustrates the key decision points and procedures for selecting and implementing optimal protein precipitation methods based on sample type and analytical goals:

Protein Precipitation Method Selection Workflow Start Start: Sample Preparation (Urine, Plasma, Tissue) Analyze Analyze Sample Requirements Start->Analyze Biomarker Biomarker Discovery/ Proteomics Application? Analyze->Biomarker Oligo Oligonucleotide Therapeutics Analysis? Analyze->Oligo Method1 Method 1: TCA/Acetone (Extended Protocol) Biomarker->Method1  Maximum contaminant  removal required Method2 Method 2: TCA/Acetone (Simplified Protocol) Biomarker->Method2  Balance of efficiency  and simplicity Method3 Method 3: Commercial Kit (Highest Reproducibility) Biomarker->Method3  Highest reproducibility  CV<10% required EPP Enhanced Protein Precipitation (Ammonia in Organic Solvents) Oligo->EPP  Recovery >80%  LLOQ 1-5 ng/mL Quantitation Protein Quantitation (BCA/Bradford Assay) Method1->Quantitation Method2->Quantitation Method3->Quantitation EPP->Quantitation Downstream Downstream Analysis: MS, Electrophoresis, etc. Quantitation->Downstream

This workflow provides a systematic approach to selecting the most appropriate protein precipitation method based on sample characteristics and analytical requirements. For traditional proteomics and biomarker discovery applications, the commercial kit method (Method 3) provides the highest reproducibility, while for oligonucleotide therapeutics, the Enhanced Protein Precipitation method enables recovery rates previously unattainable with conventional approaches. The visual representation aids researchers in navigating the method selection process and understanding the key considerations at each decision point [1] [2].

Conclusion and Future Perspectives

Protein precipitation methodologies continue to evolve, with recent advances addressing the analytical challenges presented by novel therapeutic modalities like oligonucleotides while simultaneously improving reproducibility for traditional proteomic applications. The systematic evaluation of precipitation techniques has demonstrated that commercial kit-based methods provide superior reproducibility for urinary protein precipitation, with average coefficients of variation <10%, making them particularly suitable for large-scale biorepository studies where standardization is paramount. The development of Enhanced Protein Precipitation techniques incorporating ammonia or other volatile amines in organic solvents represents a breakthrough for oligonucleotide bioanalysis, achieving recovery rates >80% and eliminating the need for costly solid-phase extraction or custom hybridization probes.

Future methodological developments will likely focus on further minimizing variability in sample preparation, expanding application to emerging therapeutic modalities, and enhancing compatibility with automated high-throughput platforms. The integration of protein precipitation with downstream analytical techniques will continue to be refined, particularly as mass spectrometry-based approaches increase in sensitivity and throughput. As the field advances, standardized protein precipitation protocols will play an increasingly critical role in ensuring data quality and reproducibility across diverse analytical applications in both research and clinical settings.

References

Introduction to Usaramine and Its Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Usaramine (URM) is a retronecine-type pyrrolizidine alkaloid (PA) found in plants like Gynura divaricata [1]. PAs are of significant toxicological concern due to their potential to cause hepatotoxicity and other adverse effects. A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of URM and its N-oxide metabolite (UNO) in biological matrices, which is critical for pharmacokinetic and toxicological studies [1].


Materials and Instrumentation

Chemicals and Reagents
  • Analytes: this compound (URM, purity >98%) and this compound N-oxide (UNO, purity >98%).
  • Internal Standard (IS): Senecionine (SCN, purity >98%).
  • Mobile Phase Components: HPLC-grade acetonitrile and methanol, LC-MS grade ammonium acetate and formic acid.
  • Preparation Solvent: Deionized water (e.g., from a Milli-Q system) [1].
Instrumentation and Software
  • LC System: UHPLC system (e.g., Waters Acquity I-class) with a thermostat-controlled column compartment.
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 5500) with an electrospray ionization (ESI) source.
  • Data Acquisition: Analyst 1.6.3 software or equivalent [1].
Chromatographic Column
  • Column: ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm particle size) [1].

Experimental Protocol

Step 1: Preparation of Solutions
  • Stock Solutions: Prepare individual stock solutions of URM, UNO, and the IS (SCN) in methanol at a concentration of 2 mg/mL.
  • Working Solutions: Dilute stock solutions appropriately in methanol or a methanol/water mixture to create calibration and quality control (QC) working solutions.
  • Calibration Standards: Spike working solutions into blank rat plasma to create a calibration curve ranging from 1 to 2,000 ng/mL for both URM and UNO.
  • Quality Control (QC) Samples: Prepare QC samples at concentrations of 1, 3, 150, 750, and 1,500 ng/mL in plasma, representing the lower limit of quantification (LLOQ), low, medium, high, and upper limit levels [1].
Step 2: Plasma Sample Preparation

This protocol uses a simple protein precipitation method suitable for high-throughput analysis.

  • Aliquot: Transfer 10 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate.
  • Add Internal Standard: Add 10 µL of the IS working solution (100 ng/mL SCN in 50% methanol/water) to each sample.
  • Precipitate Proteins: Add 90 µL of a cold precipitant solution (acetonitrile/methanol, 1:1, v/v).
  • Mix and Centrifuge: Vortex the mixtures for 5 minutes to ensure thorough mixing, then centrifuge at 4,000 rpm for 5 minutes to pellet the precipitated proteins.
  • Inject: Transfer 40 µL of the clear supernatant to a 384-well injection plate. The injection volume for LC-MS/MS analysis is 1 µL [1].

The following diagram illustrates this sample preparation workflow.

sample_prep start Plasma Sample (10 µL) step1 Add Internal Standard (10 µL, 100 ng/mL SCN) start->step1 step2 Add Protein Precipitant (90 µL ACN/MeOH 1:1) step1->step2 step3 Vortex Mix for 5 min step2->step3 step4 Centrifuge at 4,000 rpm for 5 min step3->step4 step5 Transfer Supernatant (40 µL) for Injection step4->step5 end LC-MS/MS Analysis step5->end

Step 3: LC-MS/MS Analysis Conditions
Parameter Specification
LC Conditions
Column ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Column Temperature 45 °C
Mobile Phase A 0.1% Formic acid with 5 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (9:1, v/v)
Flow Rate 0.5 mL/min
Injection Volume 1 µL
Gradient Program 0-0.2 min: 10% B; 0.2-1.0 min: 10-60% B; 1.0-1.1 min: 60-95% B; 1.1-1.5 min: 95% B; 1.5-2.0 min: re-equilibrate to 10% B
MS Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 5,500 V
Source Temperature 550 °C
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: Detailed LC-MS/MS operating conditions for the analysis of URM and UNO [1].

Step 4: MRM Transitions for Detection

The MS detection was performed in Multiple Reaction Monitoring (MRM) mode. The specific transitions monitored were [1]:

  • This compound (URM): m/z 352.1 → 120.0 (Collision Energy: 37 eV)
  • This compound N-oxide (UNO): m/z 368.1 → 120.0 (Collision Energy: 42 eV)
  • Internal Standard (Senecionine, SCN): m/z 336.1 → 120.1 (Collision Energy: 36 eV) The declustering potential was 150 V for all analytes.

The chemical structures and this MRM relationship are summarized in the diagram below.

analyte_mrm URM This compound (URM) Precursor Ion: m/z 352.1 product Product Ion m/z 120.0 URM->product MRM Transition CE: 37 eV UNO This compound N-Oxide (UNO) Precursor Ion: m/z 368.1 UNO->product MRM Transition CE: 42 eV SCN Internal Standard (SCN) Precursor Ion: m/z 336.1 SCN->product MRM Transition CE: 36 eV


Method Validation Summary

The developed LC-MS/MS method was validated according to US FDA guidelines for bioanalytical method validation. The key performance characteristics are summarized in the table below [1].

Validation Parameter Result for URM & UNO
Linearity Range 1 - 2,000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Within-run Accuracy Within ± 15% of nominal value
Within-run Precision ≤ 15%
Between-run Accuracy Within ± 15% of nominal value
Between-run Precision ≤ 15%
Matrix Effect No significant interference observed; variability ≤ 15%
Carryover Not detected in blank sample after ULOQ
Recovery Consistent and high recovery achieved via protein precipitation
Stability Analytes were stable in plasma under various storage and handling conditions

Table 2: Summary of method validation parameters [1].


Application: Pharmacokinetic Data & Sex Differences

The validated method was successfully applied to a pharmacokinetic study in rats after intravenous (1 mg/kg) and oral (10 mg/kg) administration of URM. The data revealed significant sex-based differences in the disposition of URM and its metabolism to UNO [1].

Analyte Administration Route Sex AUC₀–t (ng/mL×h) Clearance (L/h/kg) Oral Bioavailability
URM Intravenous (1 mg/kg) Male 363 ± 65 2.77 ± 0.50 -
URM Intravenous (1 mg/kg) Female 744 ± 122 1.35 ± 0.19 -
UNO Intravenous (1 mg/kg) Male 172 ± 32 - -
UNO Intravenous (1 mg/kg) Female 30.7 ± 7.4 - -
URM Oral (10 mg/kg) Male 1,960 ± 208 - 54.0%
URM Oral (10 mg/kg) Female 6,073 ± 488 - 81.7%
UNO Oral (10 mg/kg) Male 1,637 ± 246 - -
UNO Oral (10 mg/kg) Female 300 ± 62 - -

Table 3: Key pharmacokinetic parameters showing sex differences in rats. Data presented as mean ± SD [1].

The overall experimental and data interpretation workflow is visualized below.

pk_workflow A Administer URM (IV or Oral) to Rats B Collect Plasma Samples at Time Intervals A->B C Process Samples (Protein Precipitation) B->C D LC-MS/MS Analysis (MRM Detection) C->D E Quantify URM & UNO Using Calibration Curve D->E F Calculate PK Parameters (AUC, Clearance, F%) E->F G Key Finding: Significant Sex Differences in PK and Metabolism F->G


Discussion and Best Practices

The described protocol provides a sensitive, fast, and robust method for quantifying this compound and its N-oxide metabolite. Key advantages include a simple sample preparation workflow, a rapid chromatographic run time of 2.0 minutes, and high sensitivity with an LLOQ of 1 ng/mL [1].

  • Critical Method Parameters: The use of a C18 column with 1.7 µm particles and a gradient elution with ammonium acetate and formic acid is crucial for achieving good peak shape and separation. The specific MRM transitions provide the required selectivity for accurate quantification in a complex biological matrix [2] [1].
  • Significance of Findings: The application of this method uncovered profound sex differences in URM pharmacokinetics. Female rats showed higher systemic exposure (AUC), lower clearance, and significantly higher oral bioavailability of URM. Conversely, the exposure to the N-oxide metabolite (UNO) was substantially higher in males, suggesting a sex-dependent metabolic profile [1]. This has important implications for toxicological risk assessment of pyrrolizidine alkaloids.

References

Comprehensive Application Notes and Protocols for Usaramine Metabolite Identification and Pharmacokinetic Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Usaramine and Its Metabolic Significance

This compound (URM) is a retronecine-type pyrrolizidine alkaloid (PA) that exhibits significant hepatotoxicity and genotoxicity due to its 1,2-unsaturated necine base structure. This compound is primarily found in plants of the Crotalaria genus (Fabaceae family) and Gynura divaricata (Compositae family), the latter known as "Bai Zi Cai" or "Bai Bei San Qi" in traditional Chinese medicine [1] [2]. This compound and its N-oxide metabolite (UNO) represent important analytes in food safety and pharmaceutical research due to their concerning toxicological profiles and presence in the human food chain, particularly in herbal teas, food supplements, and honey products [1] [3]. The structural characteristics of this compound include a molecular formula of C~18~H~25~NO~6~, a molecular weight of 351.168 g/mol, and a CAS registry number of 15503-87-4 [2].

Recent regulatory actions have heightened the importance of accurate this compound quantification, with Commission Regulation (EU) 2023/915 establishing maximum permissible levels for PAs in various foodstuffs, applying to the "lower-bound" sum of 35 PAs including their N-oxides [3]. The toxicological significance of PAs like this compound stems from their metabolic activation in hepatic tissues, leading to the formation of reactive intermediates capable of causing hepatic sinusoidal obstruction syndrome—a potentially fatal form of hepatic injury [1]. Understanding the metabolic fate of this compound, particularly its biotransformation to this compound N-oxide and the potential for back-conversion in mammalian systems, is essential for comprehensive risk assessment and regulatory compliance across the food, herbal medicine, and pharmaceutical sectors [1] [4].

Analytical Methodologies for this compound and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

The analysis of this compound and its metabolites requires highly specific and sensitive methods due to the complex matrices in which these compounds are typically found and the structural similarity of pyrrolizidine alkaloid isomers. Liquid chromatography coupled with tandem mass spectrometry has emerged as the gold standard for this application, providing the necessary selectivity, sensitivity, and specificity for accurate quantification [3]. The following protocol outlines a validated approach for the determination of this compound and its N-oxide metabolite in biological and plant-based matrices:

  • Chromatographic Separation: Employ a Waters UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) maintained at 45°C. The mobile phase should consist of (A) 0.1% formic acid with 5 mM ammonium acetate in water and (B) 0.1% formic acid in acetonitrile/methanol (9:1, v/v). Apply the following gradient elution program at a flow rate of 0.5 mL/min: 0-0.2 min (10% B), 0.2-1.0 min (10-60% B), 1.0-1.1 min (60-95% B), 1.1-1.5 min (maintain at 95% B), and 1.5-2.0 min (re-equilibration at 10% B) [1].

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM). Set the electrospray voltage to 5,500 V, source temperature to 550°C, and collision activation dissociation to 7 psi. Use the following MRM transitions: m/z 352.1→120.0 (collision energy 37 eV) for this compound, m/z 368.1→120.0 (collision energy 42 eV) for this compound N-oxide, and m/z 336.1→120.1 (collision energy 36 eV) for the internal standard senecionine [1].

  • Sample Preparation (Plasma): For plasma samples, employ a protein precipitation approach. Mix 10 μL of plasma with 10 μL of internal standard working solution (100 ng/mL senecionine) in a 96-well microwell plate. Add 90 μL of acetonitrile/methanol (1:1, v/v) for protein precipitation. Vortex the mixtures for 5 minutes, then centrifuge for 5 minutes at 4,000 rpm. Transfer 40 μL of supernatant to a 384-well conical-bottom plate for LC-MS/MS analysis with a 1 μL injection volume [1].

  • Sample Preparation (Plant Matrices): For plant-based matrices, implement a modified QuPPe (Quick Polar Pesticides) extraction protocol. Weigh 1 g of homogenized sample into a 50 mL centrifuge tube, add 10 mL of methanol/water (1:1, v/v) containing 1% formic acid, and vortex vigorously for 1 minute. Sonicate the mixture for 15 minutes, then centrifuge at 4,000 × g for 10 minutes. Transfer the supernatant to a new tube and evaporate under nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol/water (1:1, v/v) and filter through a 0.22 μm membrane prior to LC-MS/MS analysis [3].

Table 1: Optimal MRM Parameters for this compound and Related Compounds

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Retention Time (min)
This compound (URM) 352.1 120.0 37 2.8
This compound N-oxide (UNO) 368.1 120.0 42 2.1
Senecionine (IS) 336.1 120.1 36 2.5
Method Validation Parameters

To ensure analytical reliability and regulatory compliance, the method should be thoroughly validated according to FDA guidelines [1]. Key validation parameters include:

  • Linearity and Sensitivity: Establish calibration curves over the concentration range of 1-2,000 ng/mL for both this compound and this compound N-oxide. The lower limit of quantification (LLOQ) should be set at 1 ng/mL, with back-calculated concentrations within ±20% of the nominal value at LLOQ and ±15% at other concentrations [1].

  • Precision and Accuracy: Evaluate within-run and between-run accuracy and precision using six replicate quality control samples at LLOQ, low, medium, and high concentrations (e.g., 1, 3, 150, 750, and 1,500 ng/mL). The precision should not exceed 15% relative standard deviation, and accuracy should be within 85-115% of the nominal concentrations [1].

  • Selectivity and Matrix Effects: Assess method selectivity by analyzing six different sources of blank plasma or matrix to confirm the absence of endogenous interference at the retention times of the analytes. The peak areas in blank samples should be ≤20% of the LLOQ for analytes and ≤5% for the internal standard. Evaluate matrix effects by comparing peak areas in the presence and absence of matrix from six different sources, with inter-source variability not exceeding 15% [1].

Experimental Workflow for Metabolite Identification

The following diagram illustrates the comprehensive workflow for metabolite identification and quantification of this compound in biological systems:

Metabolite Identification Workflow for this compound cluster_0 Complementary Identification Techniques start Sample Collection (Plasma/Plant Matrix) prep Sample Preparation (Protein Precipitation/QuPPe) start->prep lc LC Separation BEH C18 Column, Gradient Elution prep->lc ms MS/MS Analysis ESI+ MRM Mode lc->ms id Metabolite Identification High-Resolution MS ms->id quant Quantification Calibration Curve (1-2000 ng/mL) id->quant enzyme Enzyme Deconjugation β-Glucuronidase Treatment id->enzyme Conjugate Confirmation reduction N-Oxide Reduction TiCl3 Treatment id->reduction N-Oxide Confirmation deuterium Deuterium Exchange Characterize Exchangeable Protons id->deuterium Functional Group ID isolation Metabolite Isolation Structural Confirmation id->isolation Structural Elucidation pk Pharmacokinetic Analysis Non-Compartmental Model quant->pk report Data Reporting Regulatory Compliance pk->report enzyme->id reduction->id deuterium->id isolation->id

Pharmacokinetic Application and Sex-Dependent Metabolism

Pharmacokinetic Study Design

The pharmacokinetic behavior of this compound and its N-oxide metabolite exhibits notable sex-dependent differences that significantly impact toxicity profiles and dosing considerations. To evaluate these differences, a well-designed pharmacokinetic study should be implemented using appropriate animal models, typically Sprague-Dawley rats with balanced gender representation [1]. The study should include the following elements:

  • Dosing and Sampling: Administer this compound via both intravenous (1 mg/kg) and oral (10 mg/kg) routes to separate groups of animals. Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing) into heparinized tubes. Centrifuge blood samples immediately at 4,000 × g for 10 minutes to separate plasma, and store at -80°C until analysis [1].

  • Data Analysis: Process the concentration-time data using non-compartmental analysis with appropriate pharmacokinetic software. Calculate key parameters including maximum concentration (C~max~), time to reach C~max~ (T~max~), area under the concentration-time curve from zero to last time point (AUC~0-t~) and extrapolated to infinity (AUC~0-∞~), elimination half-life (t~1/2~), clearance (CL), and apparent volume of distribution (V~d~) [1].

  • Bioavailability Assessment: Determine oral bioavailability (F) using the formula F = (AUC~oral~ × Dose~IV~) / (AUC~IV~ × Dose~oral~) × 100%. Compare bioavailability between male and female animals to assess sex-dependent differences in first-pass metabolism and absorption [1].

Pharmacokinetic Data and Sex Differences

The application of the validated LC-MS/MS method to pharmacokinetic studies has revealed significant sex-dependent differences in this compound metabolism and disposition. The following table summarizes key pharmacokinetic parameters obtained from Sprague-Dawley rats:

Table 2: Pharmacokinetic Parameters of this compound and this compound N-Oxide in Rats (Mean ± SD)

Parameter Male Rats (URM) Female Rats (URM) Male Rats (UNO) Female Rats (UNO)
Intravenous (1 mg/kg)
AUC~0-t~ (ng/mL×h) 363 ± 65 744 ± 122 172 ± 32 30.7 ± 7.4
Clearance (L/h/kg) 2.77 ± 0.50 1.35 ± 0.19 - -
t~1/2~ (h) 4.2 ± 0.8 5.1 ± 0.9 3.8 ± 0.7 2.9 ± 0.5
Oral (10 mg/kg)
AUC~0-t~ (ng/mL×h) 1,960 ± 208 6,073 ± 488 1,637 ± 246 300 ± 62
C~max~ (ng/mL) 228 ± 35 645 ± 88 195 ± 32 42 ± 9
T~max~ (h) 1.5 ± 0.4 1.8 ± 0.5 2.0 ± 0.5 2.2 ± 0.6
Oral Bioavailability 54.0% 81.7% - -

The data demonstrates that female rats exhibit significantly higher exposure to this compound after both intravenous and oral administration, with approximately two-fold higher AUC values following IV dosing and three-fold higher AUC values after oral administration compared to males [1]. Conversely, formation of this compound N-oxide is substantially greater in male rats, suggesting sex-dependent differences in N-oxidation metabolism. The oral bioavailability of this compound is markedly higher in females (81.7%) compared to males (54.0%), indicating potentially important implications for risk assessment and dosing regimens [1].

The following diagram illustrates the metabolic pathways and pharmacokinetic behavior of this compound, highlighting the sex-dependent differences:

This compound Metabolic Pathways and Sex-Dependent Pharmacokinetics admin This compound Administration absorption Absorption Gastrointestinal Tract admin->absorption Oral Route plasma Systemic Circulation Plasma Compartment absorption->plasma Bioavailability Difference distribution Tissue Distribution Liver, Kidneys plasma->distribution Volume of Distribution metabolism Hepatic Metabolism N-Oxidation (CYP450) plasma->metabolism Hepatic Extraction excretion Excretion Biliary and Renal plasma->excretion Clearance Processes noxide This compound N-Oxide (UNO) Metabolite metabolism->noxide Major Metabolic Pathway male Male Rats: Higher Clearance Lower Bioavailability (54%) Extensive N-Oxidation metabolism->male Enhanced in Males female Female Rats: Lower Clearance Higher Bioavailability (82%) Limited N-Oxidation metabolism->female Reduced in Females noxide->plasma Potential Back-Conversion

Complementary Analytical Technologies and Emerging Approaches

Advanced Metabolite Identification Techniques

While LC-MS/MS remains the cornerstone technology for this compound metabolite identification, several complementary techniques can enhance structural elucidation and confirm metabolite identities:

  • Enzyme Deconjugation: Incubate samples with enzymes, typically β-glucuronidase (from Helix pomatia), to deconjugate metabolites and release the aglycone, providing additional information on the proposed metabolite structure. More specific enzymes can be used to review specific conjugates such as sulphates or glucuronides [5].

  • N-Oxide Reduction: Confirm N-oxide metabolites by using titanium(III) chloride to reduce N-oxides to their corresponding tertiary amine forms, followed by re-analysis to demonstrate the disappearance of the N-oxide peak and corresponding increase in the parent compound [5].

  • Deuterium Exchange: Characterize metabolites by using deuterated mobile phase to highlight exchangeable protons such as -NH, -OH and -COOH groups. This approach supports structural elucidation and differentiation of isomeric metabolites that may produce identical fragmentation patterns [5].

  • Metabolite Isolation: Isolate specific metabolites using preparative chromatography to facilitate definitive structural identification through techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides complementary structural information to mass spectrometry data [5] [6].

Emerging Technologies in Metabolite Analysis

The field of metabolite identification continues to evolve with technological advancements that offer potential alternatives and complements to traditional LC-MS approaches:

  • Surface-Enhanced Raman Spectroscopy (SERS): This emerging technology leverages plasmonic nanostructures to significantly enhance Raman scattering signals, achieving exceptionally high detection sensitivity for various small molecules in biological samples. SERS offers advantages including minimal sample preparation, rapid analysis times, and the ability to differentiate structural isomers that may be challenging to distinguish by LC-MS alone [7].

  • Ion Mobility Separation: When coupled with mass spectrometry, ion mobility provides an additional separation dimension based on the size, shape, and charge of molecules, helping to resolve isomeric compounds and provide collisional cross-section values that serve as additional molecular descriptors for metabolite identification [4].

  • High-Resolution Mass Spectrometry: Advances in HRMS instrumentation, particularly Orbitrap and Q-TOF technologies, have improved the detection of drug-related metabolites at trace concentrations. The challenge now lies in converting large amounts of raw data into useful insights for drug development, which has driven the development of sophisticated data processing tools like MetaboLynx, CompoundDiscoverer, and MassMetaSite [4].

Regulatory Considerations and Compliance

Metabolite identification studies for compounds like this compound must adhere to stringent regulatory guidelines to ensure data quality and patient safety. Key regulatory considerations include:

  • MIST Guidance: The FDA Safety Testing of Drug Metabolites guidance emphasizes the importance of identifying and characterizing disproportionate human metabolites that occur at higher levels in humans than in preclinical toxicology species. This necessitates comparative metabolite profiling across species [5] [4].

  • ICH M3(R2) Guidelines: These international guidelines outline requirements for non-clinical safety studies supporting human clinical trials and marketing authorization for pharmaceuticals, including the timing of metabolite identification studies relative to clinical development [5].

  • EMA DDI Guidelines: The European Medicines Agency guidelines on drug-drug interactions highlight the importance of metabolite identification in understanding potential interactions, particularly when metabolites are pharmacologically active or inhibit metabolic enzymes [5].

  • EU Regulation 2023/915: For food and herbal medicine applications, this regulation establishes maximum levels for pyrrolizidine alkaloids including this compound in various foodstuffs, requiring robust analytical methods for compliance monitoring [3].

Conclusion

The comprehensive application notes and protocols presented herein provide researchers with a robust methodological framework for the identification and quantification of this compound and its metabolites in various matrices. The validated LC-MS/MS method offers sensitivity, specificity, and reliability for quantifying these compounds at trace levels, while the detailed pharmacokinetic protocols enable thorough investigation of their disposition and metabolic fate. The observed sex-dependent differences in this compound pharmacokinetics underscore the importance of considering demographic factors in risk assessment and regulatory decision-making for pyrrolizidine alkaloid-containing products.

As the field of metabolite identification continues to evolve, integration of emerging technologies such as SERS and ion mobility spectrometry with traditional LC-MS approaches will further enhance our ability to characterize the complex metabolic profiles of bioactive compounds like this compound. Adherence to regulatory guidelines and implementation of complementary identification techniques will ensure the generation of high-quality, reliable data to support evidence-based decisions in pharmaceutical development, herbal medicine quality control, and food safety assurance.

References

Application Notes and Protocols: Usaramine Dosing in Rat Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Usaramine is a retronecine-type pyrrolizidine alkaloid (PA) found in plants like Gynura divaricata and Crotalaria pallida. It demonstrates biofilm inhibition activity against Staphylococcus epidermidis by reducing biofilm formation by over 50% without bactericidal effects [1]. Research interest in this compound has grown due to its presence in food chains and traditional medicines, necessitating robust preclinical models to understand its pharmacokinetic profile and toxicological behavior. This document provides comprehensive application notes and validated experimental protocols for administering this compound in rat models, incorporating critical sex-dependent differences in metabolism and bioavailability that significantly impact experimental design and interpretation [2].

Pharmacokinetic Profile and Sex Differences

Key pharmacokinetic parameters of this compound and its N-oxide metabolite (UNO) following intravenous (1 mg/kg) and oral (10 mg/kg) administration in Sprague-Dawley rats are summarized below.

Table 1: Pharmacokinetic Parameters of this compound and its N-oxide Metabolite in Rats [2]

Parameter Male Rats (URM) Female Rats (URM) Male Rats (UNO) Female Rats (UNO)
Intravenous (1 mg/kg)
AUC₀–t (ng/mL×h) 363 ± 65 744 ± 122 172 ± 32 30.7 ± 7.4
Clearance (L/h/kg) 2.77 ± 0.50 1.35 ± 0.19 - -
Oral (10 mg/kg)
AUC₀–t (ng/mL×h) 1,960 ± 208 6,073 ± 488 1,637 ± 246 300 ± 62
Oral Bioavailability 54.0% 81.7% - -
Key Observations
  • Significant Sex Differences: Female rats exhibit higher systemic exposure (AUC) to this compound and lower clearance rates after both IV and oral administration compared to males [2].
  • Metabolic Pathway Variation: The conversion to this compound N-oxide (UNO) shows stark sex dependence. Male rats produce substantially higher levels of UNO after oral dosing (AUC 1,637 vs 300 ng/mL×h), suggesting different metabolic handling [2].
  • Oral Bioavailability: The oral bioavailability of this compound is markedly higher in female rats (81.7%) compared to males (54.0%), which has crucial implications for dosing regimen design and risk assessment [2].

Experimental Protocols

LC-MS/MS Method for this compound Quantification in Rat Plasma

This validated method allows simultaneous quantification of this compound (URM) and its N-oxide metabolite (UNO) [2].

Table 2: LC-MS/MS Conditions for this compound Analysis

Parameter Specification
Instrument SCIEX Triple Quad 5500 MS with Waters Acquity I-class UPLC
Column Waters UPLC BEH C18 (50 × 2.1 mm, 1.7 μm)
Column Temperature 45°C

| Mobile Phase | A: 0.1% formic acid with 5 mM ammonium acetate in water B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v) | | Gradient Program | 0-0.2 min: 10% B; 0.2-1.0 min: 10-60% B; 1.0-1.1 min: 60-95% B; 1.1-1.5 min: 95% B; 1.5-2.0 min: re-equilibration | | Flow Rate | 0.5 mL/min | | Injection Volume | 1 μL | | MRM Transitions | URM: m/z 352.1→120.0 (CE 37 eV) UNO: m/z 368.1→120.0 (CE 42 eV) IS (SCN): m/z 336.1→120.1 (CE 36 eV) | | Ionization Mode | Positive electrospray, voltage 5500 V |

Sample Preparation Procedure:

  • Protein Precipitation: Mix 10 μL of rat plasma with 10 μL of internal standard working solution (100 ng/mL senecionine) in a 96-well plate [2].
  • Precipitate Proteins: Add 90 μL of acetonitrile/methanol (1:1, v/v), vortex for 5 minutes [2].
  • Centrifuge: Centrifuge at 4,000 rpm for 5 minutes [2].
  • Analyze: Transfer 40 μL of supernatant to a 384-well plate for LC-MS/MS analysis with 1 μL injection [2].

Method Validation Parameters:

  • Linearity: 1-2,000 ng/mL for both URM and UNO [2].
  • Selectivity: No interference from six different sources of blank plasma [2].
  • Matrix Effect: Evaluated at low and high QC concentrations with ≤15% variability [2].
Animal Dosing and Sample Collection

Formulation Preparation:

  • Stock Solution: Prepare this compound in methanol at 2 mg/mL [2].
  • Working Solution: Dilute with appropriate vehicle (e.g., saline, PEG300/Tween80/saline mixtures) to achieve target administration concentrations [1].
  • Quality Control: Prepare calibration standards (1-2,000 ng/mL) and QC samples (1, 3, 150, 750, 1,500 ng/mL) in blank rat plasma [2].

Animal Study Design:

  • Animals: Sprague-Dawley rats (male and female, 220-250 g) [2].
  • Dosing: Intravenous (1 mg/kg) and oral (10 mg/kg) administration [2].
  • Sample Collection: Collect blood samples at predetermined time points post-dose. Centrifuge at 4,000 rpm for 10 minutes to separate plasma. Store at -80°C until analysis [2].

The following diagram illustrates the complete experimental workflow from animal dosing to data analysis:

G This compound Rat Study Workflow start Study Start formula Formulation Preparation start->formula dosing Animal Dosing (IV: 1 mg/kg, Oral: 10 mg/kg) formula->dosing collect Blood Sample Collection (Serial Time Points) dosing->collect process Plasma Separation (Centrifuge 4,000 rpm, 10 min) collect->process store Plasma Storage (-80°C) process->store prep Sample Preparation (Protein Precipitation) store->prep analysis LC-MS/MS Analysis prep->analysis data Data Analysis (PK Parameters) analysis->data

Critical Experimental Considerations

Sex-Specific Metabolic Handling

The marked sex differences in this compound pharmacokinetics require careful experimental design:

  • Include Both Sexes: Always include both male and female rats in study designs to fully characterize metabolic profiles [2].
  • Dose Adjustment: Account for higher female bioavailability (81.7% vs 54.0% in males) when establishing equivalent exposure levels [2].
  • Metabolite Monitoring: Monitor UNO formation differently by sex, as males show significantly higher N-oxide conversion [2].
Analytical Quality Control
  • Stability Assessments: Conduct stability tests for this compound and UNO under various storage and processing conditions [2].
  • Matrix Effects: Evaluate matrix effects using six different plasma sources to ensure method robustness [2].
  • Carryover Check: Inject blank samples after upper limit of quantification (ULOQ) standards to confirm absence of carryover [2].

Environmental and Toxicological Context

This compound is part of the pyrrolizidine alkaloid class known for environmental persistence and potential to contaminate soil, water, and agricultural products [3]. Understanding its behavior in biological systems contributes to broader environmental risk assessments, particularly given its detection in common weeds like Senecio vulgaris [3]. Regulatory considerations should account for the structural toxicity relationships of PAs, with cyclic diesters generally exhibiting highest toxicity [3].

Conclusion

These application notes provide validated methodologies for investigating this compound pharmacokinetics in rat models. The pronounced sex differences in metabolism and bioavailability underscore the necessity of including both sexes in preclinical studies. The LC-MS/MS method offers robust quantification of both parent compound and N-oxide metabolite, enabling comprehensive metabolic profiling. Researchers should carefully consider the species-specific differences in PA metabolism when extrapolating results to human risk assessment.

References

Properties of Usaramine Analytical Reference Standard

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key specifications for Usaramine reference standards from various suppliers.

Property Details
CAS Number 15503-87-4 [1] [2] [3]
Molecular Formula C₁₈H₂₅NO₆ [1] [2] [3]
Molecular Weight 351.4 g/mol [2] [3]
Purity ≥90.0% (HPLC) [1] / ≥95.0% (HPLC) [4] [2]
Form Solid, powder [1] [4]
Solubility Soluble in chloroform [1] [3]
Storage Conditions Dry, freezer below -15°C to -20°C [1] [4] [2]
Hazard Statements H372: Causes damage to organs through prolonged or repeated exposure [1]
Synonyms trans-Retrorsine, Mucronatine [1] [4] [2]

Application Notes for this compound Analysis

This compound is a pyrrolizidine alkaloid (PA) of significant interest in food safety and quality control for herbal medicines. Here are its primary applications and associated methodologies.

Intended Applications
  • Analysis of Phytotoxins: this compound is used as a primary reference standard for the qualitative and quantitative analysis of pyrrolizidine alkaloids in various samples [4].
  • Food Safety Monitoring: It is a compound of interest for monitoring and controlling Pyrrolizidine Alkaloid (PA) content in honey, as the alkaloid can be present in honey made from the nectar of Senecio plants [2].
  • Quality Control of Herbal Products: this compound is used to identify and quantify toxic PAs in traditional Chinese medicinal herbs like Herba Senecionis scandentis (Qianliguang) to ensure consumer safety [3].
  • Pharmaceutical Impurity Profiling: this compound-related products, including impurities, metabolites, and stable isotope-labeled standards (e.g., this compound-d3), are used in drug development for analytical method development, quality control, and regulatory submissions [5].
Safety and Handling Protocol

This compound is a toxic compound and requires careful handling.

  • Hazard Classification: It is classified as having acute toxicity (Oral, Dermal, Inhalation) [4]. The safety pictogram GHS08 and hazard statement H372 indicate that it causes damage to organs through prolonged or repeated exposure [1].
  • Precautionary Measures: When handling, one should use personal protective equipment, avoid breathing dust/fume/gas, wash hands thoroughly after handling, and store under specific conditions [1].
  • Storage and Disposal: The substance must be stored locked up in a freezer (below -15°C) and kept in its original container. Disposal should comply with local, state, and federal regulations [1].

General Analytical Protocol for PA Detection

The search results do not contain a full step-by-step protocol for this compound analysis. However, based on a cited research paper [3], the following general workflow for detecting PAs in plant material using High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) can be inferred. You would need to optimize the specific parameters for your own laboratory conditions.

start Sample Preparation a Extraction start->a Herbal Material (Aqueous Extract) b Analysis a->b Sample Solution c Data Analysis b->c MS Spectral Data end Result Reporting c->end Identification & Quantification

Workflow Steps:

  • Sample Preparation:

    • Material: The analyzed sample, such as the traditional Chinese herb Senecio scandens, is prepared, often as an aqueous extract [3].
    • Standard Solution: A separate solution of the this compound reference standard of known concentration is prepared, typically using chloroform or another suitable solvent as per its solubility profile [1] [3].
  • Analysis (HPLC/MS):

    • The sample extract and standard solution are injected into the HPLC/MS system.
    • Detection: Mass spectrometric analysis is performed in various scanning modes to identify and characterize the pyrrolizidine alkaloids present [3].
  • Data Analysis:

    • The MS spectral data of the sample is compared against the data from the reference standard for definitive identification [3].
    • Quantification is achieved by comparing the peak areas or responses of the sample against the calibrated reference standard.

Conclusion

This compound is a critical reference standard for monitoring a potent phytotoxin. The available data is excellent for identifying the compound and setting up a quality control system. However, for a complete and ready-to-use protocol, you may need to consult official pharmacopeial methods or more detailed scientific papers.

References

Troubleshooting Usaramine Matrix Effects

Author: Smolecule Technical Support Team. Date: February 2026

Matrix effects can significantly reduce the accuracy of your LC-MS/MS results. Below is a flowchart to help you diagnose and solve these issues.

Usaramine Matrix Effect Troubleshooting Start Start: Suspected Matrix Effects CheckISTD Check Internal Standard (IS) Performance Start->CheckISTD AssessSignal Assess Signal Suppression/Enhancement CheckISTD->AssessSignal  IS response stable? EvaluateSamplePrep Evaluate Sample Preparation AssessSignal->EvaluateSamplePrep  Signal anomaly detected? OptimizeLC Optimize Chromatography EvaluateSamplePrep->OptimizeLC  Sample prep insufficient? ProblemFound Problem Found & Resolved OptimizeLC->ProblemFound  Peak shape/resolution poor?

Mitigation Strategies and Key Considerations

The flowchart leads to several proven mitigation strategies. The table below summarizes these approaches and the key experimental factors to consider for this compound analysis.

Table 1: Strategies for Mitigating Matrix Effects in this compound Analysis

Mitigation Strategy Key Experimental Considerations for this compound
Stable Isotope-Labeled Internal Standard (SIL-IS) [1] The ideal IS should co-elute with the analyte. If a SIL-IS for this compound is unavailable, a structurally similar Pyrrolizidine Alkaloid (PA) like Senecionine can be used [2].
Optimized Sample Clean-up [3] [4] Mixed-mode Cation Exchange (MCX) SPE is highly effective for cleaning complex samples like honey due to its selectivity for basic compounds like PAs [5].
Chromatographic Optimization [4] [1] Use a C18 column with 1.7 µm particles for high resolution. A gradient elution with methanol/acetonitrile and additives like ammonium acetate and formic acid improves separation [2] [4].
Standard Addition Method [1] This method is particularly useful when analyzing entirely new or highly variable sample matrices, as it accounts for the specific matrix composition of each sample.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Honey Using Mixed-Mode Cation Exchange (MCX) SPE

This protocol, adapted from recent research, is designed for complex matrices like honey [5].

  • Dissolution: Weigh 1 g of homogenized honey into a 15 mL centrifuge tube. Add 10 mL of 50 mM sulfuric acid. Shake for 30 seconds until fully dissolved.
  • Extraction: Sonicate the mixture in an ultrasonic bath for 10 minutes at 35°C. Centrifuge for 10 minutes at 5000 g.
  • SPE Conditioning: Load 2 mL of the supernatant onto an Oasis MCX cartridge (6 cm³, 150 mg) previously conditioned with 3 mL of methanol and equilibrated with 3 mL of water.
  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of methanol.
  • Elution: Elute the PAs with 3 mL of a solvent mixture of Ethyl Acetate/Methanol/Acetonitrile (80:10:10, v/v/v) containing 1% NH₄OH and 1% triethylamine. Control the flow rate to about 1 drop per second.
  • Reconstitution: Evaporate the purified eluate to dryness under a gentle stream of nitrogen. Reconstitute the dry residue with 1 mL of a water/methanol (95:5, v/v) mixture for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound

This method provides a starting point for the simultaneous quantification of this compound (URM) and its N-oxide metabolite (UNO) [2].

  • Chromatography:
    • Column: ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).
    • Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.
    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v).
    • Gradient: 10% B to 60% B over 1.0 min, then to 95% B, held briefly, and re-equilibrated. Total run time is approximately 2.0-2.5 minutes.
    • Flow Rate: 0.5 mL/min.
    • Injection Volume: 1 µL.
  • Mass Spectrometry (Positive ESI-MRM):
    • This compound (URM): m/z 352.1 → 120.0 (CE 37 eV)
    • This compound N-oxide (UNO): m/z 368.1 → 120.0 (CE 42 eV)
    • Internal Standard (Senecionine): m/z 336.1 → 120.1 (CE 36 eV)

Frequently Asked Questions (FAQs)

Q1: What is the biggest mistake to avoid when analyzing for this compound in new sample types? The biggest mistake is assuming a method will work without testing for matrix effects. Matrix effects are highly dependent on the specific sample matrix (e.g., honey vs. plant material vs. plasma). You should always use post-column infusion or post-extraction addition experiments to assess matrix effects for each new matrix [1].

Q2: My internal standard shows significant signal fluctuation. What does this indicate? This is a clear indicator of severe matrix effects. If your internal standard's response is not stable, it cannot correct for the suppression or enhancement affecting your analyte. This necessitates a review of your sample clean-up protocol (e.g., using a more selective SPE sorbent like MCX) or further optimization of the chromatographic separation to move the analyte away from the region of ion suppression [1].

Q3: Are there any known pharmacokinetic peculiarities of this compound I should consider? Yes, research in rat models has shown significant sex-dependent differences in the pharmacokinetics of this compound. Female rats exhibited a much higher oral bioavailability (81.7%) compared to males (54.0%). This underscores the importance of considering subject or model biology as a potential source of variability in your data, beyond just the analytical method [2].

Quantitative Data for Reference

The following table summarizes key pharmacokinetic parameters of this compound from a rat study, which can be useful for reference in your own research.

Table 2: Pharmacokinetic Parameters of this compound (URM) and its N-oxide (UNO) in Rats [2]

Parameter Administration Male Rats (Mean) Female Rats (Mean)

| AUC₀–t (ng/mL*h) | Intravenous (1 mg/kg) | URM: 363 ± 65 UNO: 172 ± 32 | URM: 744 ± 122 UNO: 30.7 ± 7.4 | | Clearance (L/h/kg) | Intravenous (1 mg/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 | | AUC₀–t (ng/mL*h) | Oral (10 mg/kg) | URM: 1,960 ± 208 UNO: 1,637 ± 246 | URM: 6,073 ± 488 UNO: 300 ± 62 | | Oral Bioavailability | Oral (10 mg/kg) | 54.0% | 81.7% |

References

Core Analytical Method for Usaramine and its N-Oxide

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes a validated LC-MS/MS method for the simultaneous quantification of Usaramine (URM) and its N-oxide metabolite (UNO) in rat plasma, which serves as an excellent starting point for your work [1].

Parameter Specification
Analytes This compound (URM), this compound N-oxide (UNO)
Internal Standard Senecionine (SCN)
Chromatographic Column ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 μm)
Column Temperature 45 °C
Mobile Phase A 0.1% Formic acid with 5 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (9/1, v/v)

| Gradient Program | • 0-0.2 min: 10% B • 0.2-1.0 min: 10% B → 60% B • 1.0-1.1 min: 60% B → 95% B • 1.1-1.5 min: 95% B • 1.5-2.0 min: Re-equilibrate at 10% B | | Flow Rate | 0.5 mL/min | | Injection Volume | 1 μL | | Detection | MS/MS in positive MRM mode | | MRM Transitions | • URM: m/z 352.1 → 120.0 (CE 37 eV) • UNO: m/z 368.1 → 120.0 (CE 42 eV) • IS (SCN): m/z 336.1 → 120.1 (CE 36 eV) |

Troubleshooting Common Issues

Here are solutions to frequently encountered problems when analyzing polar compounds like this compound.

Problem Possible Causes Solutions & Tips

| Poor Retention | • Standard C18 column not suitable for polar analytes. • Mobile phase too strong (high organic%). | • Use a column designed for polar compounds (e.g., Waters T3, Atlantis Premier BEH C18 AX) [2]. • Use a higher aqueous content at the start of the gradient. Consider HILIC as an alternative [2]. | | Peak Tailing | • Secondary interactions with column silanols. • Incompatible mobile phase pH. | • Use a column with high-purity silica and good endcapping [2]. • Add mobile phase additives like ammonium acetate to suppress silanol effects [1]. | | Low Recovery | • Strong, irreversible adsorption to the stationary phase. • Inefficient protein precipitation. | • Use columns with MaxPeak HPS technology to minimize nonspecific adsorption [2]. • Ensure proper vortexing and centrifugation times during sample prep [1]. | | Matrix Effects in MS | • Co-eluting compounds from the sample matrix. | • Improve sample clean-up. • Use a stable isotope-labeled internal standard if available. • Optimize chromatography to separate analytes from matrix interferences. |

Experimental Protocols

Sample Preparation Protocol

This protein precipitation method is simple and effective for plasma samples [1].

  • Aliquot: Transfer 10 μL of plasma into a 96-well plate.
  • Add IS: Add 10 μL of the internal standard working solution (100 ng/mL SCN).
  • Precipitate: Add 90 μL of a chilled acetonitrile/methanol mixture (1/1, v/v).
  • Mix: Vortex the mixture for 5 minutes.
  • Centrifuge: Centrifuge at 4,000 rpm for 5 minutes.
  • Inject: Transfer 40 μL of the supernatant to a new plate for LC-MS/MS analysis.
Method Validation Checklist

For a method to be considered reliable, key performance characteristics must be validated according to guidelines like USP <1225> and ICH Q2(R1) [3].

  • Specificity: Confirm that the method can unequivocally distinguish and quantify URM and UNO in the presence of other plasma components [3].
  • Linearity & Range: Establish a calibration curve (e.g., 1–2,000 ng/mL) where the response is linear, and back-calculated concentrations are within ±15% of the nominal value [1].
  • Accuracy & Precision: Determine using Quality Control (QC) samples at multiple concentrations. Accuracy (expressed as % recovery) and precision (% relative standard deviation) should typically be within ±15% [1].
  • Matrix Effect: Evaluate by comparing analyte response in the presence of matrix from different sources to that in a pure solution. Variability should be ≤15% [1].

Workflow and Troubleshooting Diagrams

The following diagrams outline the method development workflow and a systematic approach to troubleshooting.

G Start Start: Method Development for this compound ColumnSelect Column Selection: Use C18 for polar compounds (e.g., BEH C18, T3) Start->ColumnSelect MobilePhase Mobile Phase: Use volatile additives (e.g., 0.1% Formic Acid, 5mM Ammonium Acetate) ColumnSelect->MobilePhase Gradient Gradient Elution: Start with high aqueous phase (10% B), ramp to high organic (95% B) MobilePhase->Gradient SamplePrep Sample Preparation: Protein Precipitation with Acetonitrile/Methanol (1:1) Gradient->SamplePrep Validate Method Validation SamplePrep->Validate End Validated Method Validate->End

G Problem Problem: Poor Peak Shape or Retention CheckColumn Check Column Condition and Chemistry Problem->CheckColumn CheckMobilePhase Check Mobile Phase pH and Additives CheckColumn->CheckMobilePhase Adequate Action1 Switch to a column designed for polar compounds (e.g., HILIC) CheckColumn->Action1 Inadequate CheckSample Check Sample Preparation CheckMobilePhase->CheckSample Correct Action2 Optimize buffer concentration or pH; ensure fresh preparation CheckMobilePhase->Action2 Incorrect Action3 Ensure proper protein precipitation and clean technique CheckSample->Action3 Faulty Resolved Issue Resolved Action1->Resolved Action2->Resolved Action3->Resolved

Key Takeaways and Further Optimization

  • Sex Differences Matter: Be aware that the pharmacokinetics and metabolism of this compound show significant sex differences in rats, which could impact your experimental outcomes [1].
  • Explore Alternative Techniques: If reversed-phase performance is unsatisfactory, consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and an acetonitrile-rich mobile phase, which can greatly improve the retention and separation of highly polar compounds like UNO and is highly compatible with MS detection [2].
  • Validate Your Method: Always formally validate your method according to regulatory guidelines to ensure the generated data is accurate, precise, and reliable [3].

References

Usaramine sample carryover prevention

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is carryover contamination and why is it a problem in URM analysis? Carryover occurs when a sample containing a high concentration of an analyte contaminates a subsequent sample with a low concentration or no analyte. In quantitative LC-MS/MS analysis of URM, this can lead to falsely elevated results, inaccurate pharmacokinetic data, and compromised method validity [1] [2].

  • How can I check for carryover in my URM/UNO LC-MS/MS method? You should incorporate carryover assessment into your method validation. This is typically done by injecting a blank solvent or plasma sample immediately after a sample with a very high concentration of URM and UNO (e.g., the Upper Limit of Quantification - ULOQ) and verifying that the peak area in the blank is below an acceptable threshold (for example, less than 20% of the Lower Limit of Quantification - LLOQ) [1].

Troubleshooting Guide & Prevention Strategies

The table below summarizes the key strategies to prevent carryover, combining general good laboratory practices with technique-specific measures.

Strategy Description & Application to URM Analysis
Mechanical Barriers [2] Physically separate lab areas for sample preparation, LC-MS/MS analysis, and data processing. Use dedicated equipment and lab coats for each area to prevent transfer of URM/UNO amplicons.
Chemical Cleaning [2] Decontaminate work surfaces and equipment with a 10% sodium hypochlorite (bleach) solution. Bleach causes oxidative damage to nucleic acids and other organic molecules, degrading any URM or UNO contaminants.
Instrumental & Workflow Use gradient elution with a strong wash step (e.g., 95% organic mobile phase) to flush the column and system between injections [1]. Inject blank samples regularly to monitor for carryover.
Sample Preparation Ensure proper technique to avoid aerosol generation. Using a 96-well plate format for protein precipitation, as done in the URM study, can help streamline processing and reduce sample handling errors [1].

Experimental Protocol: Incorporating Carryover Assessment

Here is a detailed methodology you can adapt, based on the validated LC-MS/MS method for URM and its N-oxide metabolite (UNO) [1].

  • Instrumentation: LC-MS/MS system with a triple quadrupole mass spectrometer.
  • Chromatographic Column: UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm).
  • Mobile Phase:
    • A: 0.1% formic acid with 5 mM ammonium acetate in water.
    • B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).
  • Gradient Elution:
    • 0 - 0.2 min: 10% B
    • 0.2 - 1.0 min: 10% B to 60% B
    • 1.0 - 1.1 min: 60% B to 95% B
    • 1.1 - 1.5 min: Maintain at 95% B (This is a critical wash step)
    • 1.5 - 2.0 min: Re-equilibrate at 10% B [1].
  • Sample Preparation:
    • Mix 10 μL of rat plasma with 10 μL of internal standard (e.g., senecionine at 100 ng/mL).
    • Add 90 μL of acetonitrile/methanol (1/1, v/v) for protein precipitation.
    • Vortex for 5 minutes and centrifuge at 4,000 rpm for 5 minutes.
    • Transfer 40 μL of supernatant for LC-MS/MS analysis [1].

Carryover Prevention Workflow

The diagram below outlines the core logical workflow for preventing carryover contamination when analyzing URM, integrating the strategies discussed.

Usaramine_Carryover_Prevention Start Start URM Analysis LabSetup Implement Physical Barriers (Separate Pre- and Post-PCR Areas) Start->LabSetup Cleaning Routine Surface Decontamination (10% Bleach Solution) LabSetup->Cleaning SamplePrep Sample Preparation in 96-well plate format Cleaning->SamplePrep LCMS_Analysis LC-MS/MS Analysis with Strong Wash Gradient (95% B) SamplePrep->LCMS_Analysis QualityCheck Quality Control: Inject Blank Sample After High Calibrator LCMS_Analysis->QualityCheck Decision Carryover Detected in Blank? QualityCheck->Decision EndSuccess Analysis Successful Proceed with Samples Decision->EndSuccess No Troubleshoot Troubleshoot: Increase Wash Time Clean Ion Source/Spray Chamber Decision->Troubleshoot Yes Troubleshoot->QualityCheck

Carryover Prevention Workflow for URM Analysis

References

Quantitative Data on Usaramine (URM) and Usaramine N-oxide (UNO)

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key pharmacokinetic parameters for Usaramine and its metabolite in Sprague-Dawley rats after administration, highlighting significant sex-dependent differences [1].

Parameter Admin Route & Dose Male Rats Female Rats
URM AUC₀–t (ng/mL×h) Intravenous (1 mg/kg) 363 ± 65 744 ± 122
UNO AUC₀–t (ng/mL×h) Intravenous (1 mg/kg) 172 ± 32 30.7 ± 7.4
URM Clearance (L/h/kg) Intravenous (1 mg/kg) 2.77 ± 0.50 1.35 ± 0.19
URM AUC₀–t (ng/mL×h) Oral (10 mg/kg) 1,960 ± 208 6,073 ± 488
UNO AUC₀–t (ng/mL×h) Oral (10 mg/kg) 1,637 ± 246 300 ± 62
Oral Bioavailability of URM Oral (10 mg/kg) 54.0% 81.7%

Detailed LC-MS/MS Protocol for Plasma Analysis

This methodology can serve as a reference for researchers developing or validating their own assays for this compound [1].

Sample Preparation (Protein Precipitation)
  • Plasma Volume: Use 10 μL of rat plasma.
  • Internal Standard (IS): Add 10 μL of Senecionine (SCN) working solution (100 ng/mL).
  • Precipitation: Add 90 μL of a cold acetonitrile/methanol mixture (1/1, v/v).
  • Mixing and Centrifugation: Vortex the mixtures for 5 minutes, then centrifuge at 4,000 rpm for 5 minutes.
  • Injection: Transfer 40 μL of the supernatant and inject 1 μL into the LC-MS/MS system.
Instrumentation and LC Conditions
  • System: UPLC system coupled with a triple quadrupole mass spectrometer.
  • Column: Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm), maintained at 45°C.
  • Mobile Phase:
    • A: 0.1% formic acid with 5 mM ammonium acetate in water.
    • B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).
  • Gradient Elution:
    • 0 – 0.2 min: 10% B
    • 0.2 – 1.0 min: 10% B to 60% B
    • 1.0 – 1.1 min: 60% B to 95% B
    • 1.1 – 1.5 min: 95% B
    • 1.5 – 2.0 min: Re-equilibrate at 10% B
  • Flow Rate: 0.5 mL/min.
MS/MS Detection Conditions
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Ion Source Parameters:
    • Electrospray Voltage: 5,500 V
    • Source Temperature: 550°C
  • Detection Mode: Multiple Reaction Monitoring (MRM)
    • URM: m/z 352.1 → 120.0 (Collision Energy: 37 eV)
    • UNO: m/z 368.1 → 120.0 (Collision Energy: 42 eV)
    • IS (SCN): m/z 336.1 → 120.1 (Collision Energy: 36 eV)

Experimental Workflow Diagram

The following diagram visualizes the key stages of the experiment, from sample collection to data analysis.

Start Start: Rat Plasma Sample Prep Sample Preparation 1. Add Internal Standard 2. Protein Precipitation Start->Prep 10 μL plasma LC Liquid Chromatography (UPLC BEH C18 Column) Gradient Elution Prep->LC Inject 1 μL MS MS/MS Detection Positive Ionization Mode MRM for URM, UNO, and IS LC->MS Analyte Separation Data Data Analysis Quantification via Calibration Curve MS->Data Peak Area Measurement End End: PK Parameter Calculation Data->End Concentration Data

Frequently Asked Questions (FAQs)

Q1: What are the critical factors for a stable LC-MS/MS signal for this compound? The validated method indicates that key factors include using the specific MRM transitions (m/z 352.1→120.0 for URM), a sharp gradient elution for chromatographic separation, and protein precipitation with an acetonitrile/methanol mixture to minimize matrix effects [1].

Q2: Why might I observe different concentration readings between male and female rat plasma? The data shows intrinsic sex-dependent differences in URM pharmacokinetics. Female rats exhibited significantly higher URM exposure (AUC) and oral bioavailability, along with a much lower exposure to the N-oxide metabolite (UNO), suggesting a major sex difference in the metabolic conversion of URM to UNO [1].

Q3: My analyte peaks are weak or show interference. What should I check? While not specific to this compound, general troubleshooting steps include:

  • Sample Preparation: Ensure consistent and complete protein precipitation.
  • Column Performance: Confirm the UPLC C18 column is not degraded.
  • Mobile Phase: Use fresh, high-purity solvents and buffers.
  • MS Calibration: Verify the mass spectrometer is properly calibrated and the MRM transitions are optimized.

Important Technical Notes

  • Limited Scope: The provided data and protocol are specific to a single, validated method in rat plasma. Performance may vary in other species or with different analytical setups.
  • Stability Definition: In this context, "stability" primarily refers to the compound's behavior during the analytical process, not its long-term chemical stability in stored plasma samples, which was not detailed in the search results.

References

Reference LC-MS/MS Method for Usaramine (URM) & Usaramine N-Oxide (UNO)

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes a sensitive and validated method for quantifying URM and UNO in rat plasma, which can serve as a reference for your own work [1].

Parameter Specification
Analytes Usaramine (URM), this compound N-Oxide (UNO)
Internal Standard (IS) Senecionine (SCN)
Matrix Rat Plasma
Linear Range 1–2,000 ng/mL for both URM and UNO
Sample Preparation Protein precipitation with acetonitrile/methanol (1:1, v/v)
Chromatography Column Waters UPLC BEH C18 (50 × 2.1 mm, 1.7 μm)
Mobile Phase A 0.1% formic acid with 5 mM ammonium acetate in water
Mobile Phase B 0.1% formic acid in acetonitrile/methanol (9:1, v/v)
Gradient Elution 10% B to 60% B over 1.0 min, then to 95% B
Flow Rate 0.5 mL/min
Injection Volume 1 μL
MS Detection Positive ESI mode, MRM: URM: m/z 352.1→120.0; UNO: m/z 368.1→120.0

The experimental workflow for this method, from sample collection to data analysis, can be visualized as follows:

G start Plasma Sample (10 µL) step1 Add Internal Standard (Senecionine) start->step1 step2 Protein Precipitation (90 µL ACN/MeOH 1:1) step1->step2 step3 Vortex (5 min) & Centrifuge step2->step3 step4 Collect Supernatant step3->step4 step5 LC-MS/MS Analysis step4->step5 end Data Acquisition & Quantification step5->end

Troubleshooting Guide: Low Recovery of this compound

Low recovery can stem from issues during sample preparation, chromatography, or detection. Here is a guide to diagnose and fix these problems.

Problem Area Potential Cause Troubleshooting Action
Sample Preparation Incomplete protein precipitation Ensure adequate precipitation agent volume and vortexing time. Test different organic solvent ratios.
Compound adsorption to labware Use low-binding tubes and plates. Consider silanized glassware.
Stability issues during processing Keep samples chilled. Minimize preparation time. Evaluate stability under processing conditions [1].
Chromatography & Matrix Poor peak shape/retention Confirm column condition and mobile phase pH. Optimize gradient to improve separation from matrix interferences.
Matrix effects (ion suppression) Use a stable isotope-labeled IS. Dilute the sample if within sensitivity limits [1] [2].
Detection & Quantification Inappropriate internal standard Ensure the IS (e.g., Senecionine) behaves similarly to URM/UNO during extraction and analysis [1].
Hydrolysis or conversion of UNO Monitor for conversion between UNO and URM; optimize LC conditions to clearly separate them [2].

The logical process for investigating low recovery involves systematically checking each major component of your method.

G issue Low Recovery Issue sp Sample Prep issue->sp chrom Chromatography issue->chrom ms MS Detection issue->ms matrix Matrix Effects issue->matrix sp1 Check precipitation & adsorption sp->sp1 chrom1 Check peak shape & retention chrom->chrom1 ms1 Verify IS performance & tune MS ms->ms1 matrix1 Perform post-column infusion test matrix->matrix1

Key Considerations for Pyrrolizidine Alkaloid Analysis

When working with this compound and other pyrrolizidine alkaloids (PAs), keep these broader points in mind:

  • Isomer Separation: Many PAs are isomers, which can co-elute and cause inaccurate quantification. The alkaline LC conditions used in some methods are specifically designed to address this [2].
  • Analyte Stability: PA N-oxides can be reduced back to the parent tertiary PA during analysis. The validated method above uses specific mobile phases with acid and ammonium acetate to help control this [1].
  • Sex-Dependent Metabolism: Be aware that significant sex differences in the pharmacokinetics and metabolism of this compound have been observed in rats, which could influence recovery and quantification in preclinical studies [1].

I hope this detailed technical guide helps you identify and resolve the issues with your this compound recovery.

References

reducing Usaramine degradation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions about preventing amine degradation in research settings.

  • Q1: What is the most critical factor to prevent amine degradation in urine samples during collection?

    • A: Immediate temperature control is paramount. One study on aromatic amines found that samples stored at 20°C showed a substantial decrease in measured concentration over 10 days, while stability was maintained at 4°C, 10°C, and frozen temperatures [1]. Collection protocols should ensure samples are chilled or frozen immediately after voiding.
  • Q2: For long-term storage of samples containing amine compounds, what temperature is recommended?

    • A: For long-term storage, -70°C is recommended. Research demonstrates that six aromatic amines were stable in human urine for up to 14 months when stored at -70°C [1]. While -20°C is often used for short-term storage, -70°C (or lower) provides greater assurance of long-term stability.
  • Q3: Are there established regulatory guidelines for stability testing of drug substances?

    • A: Yes. The ICH Q1 series of guidances outlines the stability data requirements for drug substances and products [2]. The FDA has consolidated these into a draft guidance, "Q1 Stability Testing of Drug Substances and Drug Products," which provides an internationally harmonized approach to stability testing, including for complex products [2].

Experimental Protocols & Data

The following protocol and data are adapted from stability studies on aromatic amines in urine, which can serve as a template for designing your own experiments on Usaramine [1].

Methodology for Stability Assessment

This protocol uses Isotope Dilution Gas Chromatography-Tandem Mass Spectrometry (ID GC-MS/MS) for precise measurement [1].

  • Sample Preparation: Fortify a control matrix (e.g., pooled urine, buffer) with the target analyte (this compound) and its isotopically labeled internal standards.
  • Hydrolysis (if measuring total concentration): Perform basic hydrolysis to deconjugate any conjugated analyte forms.
  • Sample Cleanup: Extract and clean up the samples using Supported Liquid Extraction (SLE) cartridges.
  • Derivatization: Derivative the target amines to form pentafluoropropionamides to improve chromatographic performance.
  • Analysis: Reconstitute the derivatized samples in toluene and analyze by GC-MS/MS using Multiple Reaction Monitoring (MRM). Monitor one quantitation transition and one confirmation transition for each analyte [1].

Stability Data for Aromatic Amines

The table below summarizes stability data for analogous compounds, providing a benchmark for expected stability trends [1].

Analyte Stable at 20°C Stable at 4°C & 10°C Stable at -20°C & -70°C Long-Term Stability (-70°C)
o-Toluidine (OTOL) No (degradation in 10 days) Yes (10 days) Yes (10 days) Up to 14 months
2,6-Dimethylaniline (26DM) No (degradation in 10 days) Yes (10 days) Yes (10 days) Up to 14 months
1-Aminonaphthalene (1AMN) No (degradation in 10 days) Yes (10 days) Yes (10 days) Up to 14 months
2-Aminonaphthalene (2AMN) No (degradation in 10 days) Yes (10 days) Yes (10 days) Up to 14 months
4-Aminobiphenyl (4ABP) No (degradation in 10 days) Yes (10 days) Yes (10 days) Up to 14 months

Experimental Workflow Diagram

The following diagram visualizes the key decision points in the sample handling protocol to minimize degradation, based on the findings from the search results [1].

Start Sample Collection Decision1 Immediate Analysis? Start->Decision1 Proc1 Analyze Immediately Decision1->Proc1 Yes Decision2 Short-Term Storage? Decision1->Decision2 No Proc2 Store at 4°C - 10°C (Stable for 10 days) Decision2->Proc2 Yes (<10 days) Decision3 Long-Term Storage? Decision2->Decision3 No Proc3 Store at -70°C (Stable for >14 months) Decision3->Proc3 Yes Avoid AVOID: Storage at 20°C (Rapid Degradation) Decision3->Avoid No

Sample Handling Decision Tree

Troubleshooting Guide

Use this guide to diagnose and resolve common problems related to amine degradation.

Problem Potential Cause Solution
High variability in analyte concentration Inconsistent storage temperatures during sample collection or transit. Use pre-chilled collection containers and validated cold shippers (4-10°C) for transport [1].
Consistently low recovery of analyte Sample degradation due to improper long-term storage temperature. Transfer samples to a -70°C freezer for long-term storage immediately upon receipt in the lab [1].
Decreased recovery over a study's duration Instability of the analyte in the biological matrix or solvent over time. Conduct a formal stability study under your specific storage conditions, following ICH Q1 guidelines [2].

References

FAQ & Troubleshooting Guide for PA Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and solutions to frequent problems encountered when analyzing Pyrrolizidine Alkaloids.

  • Q1: Which analytical techniques are recommended for sensitive PA detection? Current research employs a combination of techniques for comprehensive analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for targeted quantification of known PAs [1]. For suspect screening and discovering novel PAs, high-resolution mass spectrometry (HRMS) using platforms like UHPLC-Quadrupole-Orbitrap is recommended [1]. Using these techniques together provides the most holistic evaluation.

  • Q2: What is the biggest challenge in achieving high sensitivity for PAs? The main challenge is the complexity of the food matrix (like honey) and the need to effectively separate and detect a large number of individual PAs at very low concentrations [1]. Matrix components can interfere with the analysis, suppressing the signal of the target analytes or creating false positives.

  • Q3: My method sensitivity is low. How can I improve the sample preparation? A solid-phase extraction (SPE) cleanup step is widely used to reduce matrix effects. A specific protocol from recent literature is summarized below [1]. Optimizing this step is crucial for sensitivity.

Step Specification Notes
Extraction 1g honey + 10mL 50mM H2SO4, ultrasonic bath 10min at 35°C [1] Ensures efficient transfer of PAs to the liquid phase.
SPE Cartridge Oasis MCX (6 cm³, 150 mg) [1] Mixed-mode cation exchange cartridge is selected for basic alkaloids.
Conditioning 3 mL Methanol, then 3 mL Water [1] Prepares the sorbent for sample loading.
Loading & Washing Load 2mL supernatant, wash with 3mL Water & 3mL Methanol [1] Removes acidic and neutral matrix interferences.
Elution 3mL EtOAc/MeCN/MeOH (80:10:10, v/v/v) with 1% NH4OH & 1% TEA [1] High-pH elution solvent efficiently recovers PAs from the sorbent.
  • Q4: What recent regulatory changes should I be aware of? For nitrosamine impurities (NDSRIs), a major regulatory focus, the FDA has set a deadline of August 1, 2025, for confirmatory testing and compliance with Acceptable Intake (AI) limits [2]. While not directly for PAs, this highlights the regulatory trend towards stricter control of genotoxic impurities. For PAs in food, EU Regulation 2023/915 sets maximum levels for pollen-based products, but no specific limits have been established for honey yet [1].

Experimental Protocol: Comprehensive PA Analysis

The following workflow, based on a 2025 study, outlines a holistic approach to PA analysis. You can use this as a benchmark for your own method development for usaramine [1].

cluster_0 Instrumental Analysis (Combined Approach) Start Start: Homogenized Honey Sample Extraction Acid Extraction (50mM H2SO4, 35°C Ultrasonic Bath) Start->Extraction SPE Solid-Phase Extraction (Oasis MCX Cartridge) Extraction->SPE Analysis1 Target Analysis (UHPLC-MS/MS) 35 Regulated PAs SPE->Analysis1 Analysis2 Suspect & Non-Target Screening (UHPLC-Q-Orbitrap HRMS) SPE->Analysis2 DataProcessing Data Processing & Statistical Analysis Analysis1->DataProcessing Analysis2->DataProcessing End Comprehensive PA Profile DataProcessing->End

Diagram 1: Holistic workflow for PA analysis in honey.

Advanced Strategies for Enhanced Detection

Beyond standard targeted methods, recent studies suggest several advanced strategies to improve the scope and confidence of your analysis.

  • Utilize Molecular Networking: This technique, used with HRMS data, can visualize structural relationships among PAs within a sample. It is a powerful tool for revealing and identifying potentially novel or unexpected PAs that were not part of the original target list [1].
  • Leverage Computational Libraries: Using computationally generated spectral libraries can significantly expand detection capabilities for both known and potentially novel PA compounds during suspect screening [1].
  • Optimize for Specific Matrices: The PA contamination profile is heavily influenced by the botanical origin of the honey [1]. Eucalyptus and wildflower honeys showed the highest levels of contamination in a recent survey. Therefore, method performance should be validated for the specific honey types being analyzed.

References

handling Usaramine solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Usaramine Overview & Key Properties

This compound is a natural product belonging to the pyrrolizidine alkaloid class [1]. The table below summarizes its known physicochemical properties, which are foundational for understanding its solubility behavior.

Property Value / Description
Molecular Formula C₁₈H₂₅NO₆ [1]
Molecular Weight 351.3942 g/mol [1]
CAS Number 15503-87-4 [1]
Purity ≥98% (for research-grade material) [1]
Appearance White to off-white solid powder [1]
LogP -0.14 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor Count 7 [1]

A negative LogP value suggests that this compound is more hydrophilic than hydrophobic. However, this does not guarantee high aqueous solubility, as solid-state properties (crystallinity, melting point) also greatly influence dissolution [2] [3].

Solubility Data & Preparation Protocols

The following table provides quantitative solubility data for this compound in various solvents, which is critical for planning experiments. Note that these values are typically measured at room temperature unless specified otherwise.

Solvent Solubility (mg/mL) Solubility (mM) Notes
DMSO ~100 mg/mL ~284.58 mM Primary stock solution [1]
Formulation 1 ≥ 2.5 mg/mL ≥ 7.11 mM 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline [1]
Formulation 2 ≥ 2.5 mg/mL ≥ 7.11 mM 10% DMSO + 90% (20% SBE-β-CD in Saline) [1]
Formulation 3 ≥ 2.5 mg/mL ≥ 7.11 mM 10% DMSO + 90% Corn Oil [1]

Here are detailed protocols for preparing working solutions based on the data above.

Protocol 1: Preparing a DMSO Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder.
  • Dissolution: Add the powder to a volumetric vial and add pure DMSO to achieve the desired concentration (e.g., 25 mg/mL).
  • Mixing: Vortex or sonicate the mixture until the solid is completely dissolved, yielding a clear stock solution.
  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C [1].
Protocol 2: Preparing an Aqueous Working Solution (Using Formulation 1)

This protocol uses co-solvents and surfactants to achieve solubility in a primarily aqueous environment. Sequential Addition is Critical: Add the co-solvents in the order listed below, mixing evenly after each addition [1].

  • To 400 µL of PEG300, add 100 µL of a 25 mg/mL DMSO stock solution of this compound. Mix well.
  • Add 50 µL of Tween-80 to the mixture from step 1. Mix well.
  • Add 450 µL of normal saline (0.9% sodium chloride in water) to adjust the final volume to 1 mL. Mix thoroughly. The final solution will contain 2.5 mg/mL this compound in 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline [1].

Troubleshooting FAQs

Q1: My this compound solution has precipitated upon dilution into the aqueous buffer. What should I do? A: This is a common issue with compounds at the edge of their solubility limit.

  • Verify Concentrations: Ensure you have not exceeded the solubility limit of 2.5 mg/mL in your final aqueous formulation.
  • Slow, Dilution: Try a more gradual dilution. Add your DMSO stock solution to the aqueous component drop-wise under constant vigorous stirring or vortexing.
  • Change Solubilization Strategy: Consider using a different formulation, such as Formulation 2 which uses sulfobutyl ether beta-cyclodextrin (SBE-β-CD), a common complexing agent used to enhance the aqueous solubility of poorly soluble drugs [1] [3].

Q2: Why is there such variability in reported solubility values between different laboratories? A: Experimental measurement of solubility is prone to systematic error. The standard deviation in inter-laboratory measurements can range between 0.5 and 1.0 log unit, meaning reported solubility can vary by a factor of 3 to 10 between labs [2]. This variability can be due to differences in the compound's solid-state form (e.g., amorphous vs. crystalline), experimental methodology, temperature control, and data analysis techniques [2].

Q3: What are the advanced strategies for improving the solubility of challenging compounds like this compound? A: Beyond the co-solvent methods described, several advanced techniques are used in drug development:

  • Lipid-Based Carriers: Utilizing oils, liposomes, or self-emulsifying drug delivery systems (SEDDS) can be effective for highly lipophilic compounds [3].
  • Polymer-Based Carriers and Solid Dispersions: Dispersing the drug in a polymer matrix can inhibit crystallization and maintain the drug in a higher-energy, more soluble amorphous state [3].
  • Crystal Engineering: Techniques like cocrystallization or salt formation can alter the crystal lattice, potentially leading to a higher solubility form [3].
  • Particle Size Reduction (Nanocrystals): Reducing the particle size to the nano-scale significantly increases the surface area, thereby enhancing the dissolution rate and often apparent solubility [3].

Experimental Workflow Visualization

The diagram below outlines a logical workflow for addressing this compound solubility issues, from initial assessment to advanced strategies.

References

Internal Standard and Analytical Method

Author: Smolecule Technical Support Team. Date: February 2026

A validated LC-MS/MS method for quantifying usaramine (URM) and its N-oxide metabolite (UNO) uses senecionine (SCN) as the internal standard (IS). Key methodological details are summarized below [1].

Feature Specification
Internal Standard Senecionine (SCN)
Matrix Rat plasma
Sample Volume 10 μL
Protein Precipitation Acetonitrile/Methanol (1/1, v/v)
Analytical Column ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 μm)

| Mass Transitions (MRM) | URM: m/z 352.1 → 120.0 UNO: m/z 368.1 → 120.0 SCN (IS): m/z 336.1 → 120.1 |

Detailed Experimental Workflow

The following diagram outlines the complete LC-MS/MS analysis workflow for this compound, from sample preparation to final quantification [1].

workflow This compound LC-MS/MS Analysis Workflow start Start: Collect Rat Plasma Sample is_add Add Internal Standard (Senecionine Working Solution) start->is_add ppt Protein Precipitation with Acetonitrile/Methanol (1/1, v/v) is_add->ppt vortex Vortex Mixing (5 min) ppt->vortex centrifuge Centrifugation (5 min, 4000 rpm) vortex->centrifuge inject Inject Supernatant (1 µL) into LC-MS/MS centrifuge->inject lcms LC-MS/MS Analysis inject->lcms result Data Acquisition & Quantification lcms->result

Key LC-MS/MS Conditions [1]:

  • Mobile Phase: A) 0.1% formic acid with 5 mM ammonium acetate in water; B) 0.1% formic acid in acetonitrile/methanol (9/1, v/v).
  • Gradient Elution: 10% B to 60% B over 1.0 min, then a rapid increase to 95% B.
  • Detection: Positive ionization mode with electrospray voltage of 5500 V.

Troubleshooting Guide & FAQs

Here are solutions to common problems you might encounter when setting up this assay.

Problem & Potential Symptom Possible Cause Recommended Solution

| Low or Variable Recovery of Analytes Low signal, high CV%, poor accuracy. | Inefficient protein precipitation; analyte adsorption to labware. | Ensure consistent protein precipitation solvent volume and vortexing time. Use low-binding plasticware. The IS corrects for these losses [2]. | | Poor Chromatography Broad peaks, peak tailing, or shoulder peaks. | Column degradation; inappropriate mobile phase pH; sample matrix interference. | Condition column properly; ensure fresh mobile phase; optimize gradient elution to improve separation [1] [3]. | | Inaccurate Quantification Calibration curve has poor linearity; QC samples out of range. | Incorrect IS preparation; IS not suitable for all analytes; matrix effects. | Accurately prepare IS stock and working solutions. Verify that senecionine is an appropriate IS for your specific analyte panel, as using a non-ideal IS can increase measurement variance [4]. | | High Signal in Blank Carryover or contamination in blank runs. | Contaminated solvent or system; carryover from a previous high-concentration sample. | Perform system wash between injections. Confirm clean preparation of blanks. The method validation showed no significant carryover [1]. |

Key Principles for Internal Standard Selection

The choice of senecionine as an IS in the cited study aligns with established best practices in mass spectrometry.

  • Structural Analogue: Senecionine is a pyrrolizidine alkaloid (PA) that is structurally similar to this compound, ensuring it behaves similarly during sample preparation, chromatography, and ionization [1] [2].
  • Stable Isotope-Labeled Standards are Ideal: While not used in this specific study, the gold standard for internal standardization is a stable isotope-labeled version of the analyte itself (e.g., deuterated this compound). These compounds have virtually identical chemical and physical properties but are distinguished by mass, providing the most accurate correction for matrix effects and ionization variability [2] [4].
  • Impact of IS Choice: Using an IS that is not a perfect match can introduce bias and reduce precision in quantification. The structural similarity between the analyte and the IS is critical for reliable results [4].

References

Troubleshooting Guide: Usaramine Interferences

Author: Smolecule Technical Support Team. Date: February 2026

For researchers facing issues with co-elution and inaccurate quantification of Usaramine, here is a structured troubleshooting guide.

Symptom Potential Cause Recommended Action
Co-elution with other PAs (e.g., other senecionine-like alkaloids) Inadequate chromatographic resolution of isomers; suboptimal mobile phase or column Adjust mobile phase pH; use a longer or different C18 column; implement a shallower gradient [1].
Inconsistent recovery during sample preparation Losses during Solid-Phase Extraction (SPE) clean-up; matrix effects Optimize SPE protocol (e.g., Oasis MCX cartridges); use isotopically labeled internal standards if available [2].
Signal suppression or enhancement in MS Ionization suppression from co-eluting matrix components Improve sample clean-up; dilute sample extract; use matrix-matched calibration curves [1].
High baseline noise in chromatogram Contaminated instrument or mobile phase; column degradation Run system suitability tests; prepare fresh mobile phases; replace guard column [1].

Frequently Asked Questions (FAQs)

Q1: What is the main source of interference when analyzing this compound? The primary interference arises from its structural similarity to other PAs, particularly senecionine and senecivernine [1]. These isomers share nearly identical mass spectra and molecular weights, making them notoriously difficult to separate chromatographically. Without full separation, accurate quantification is impossible.

Q2: What chromatographic strategies can achieve separation of this compound? Recent studies show that optimizing the pH of the mobile phase is critical. While acidic conditions are common, employing basic mobile phases (e.g., pH ~9) can significantly improve the separation of certain PA epimers [1]. If reversed-phase chromatography proves insufficient, alternative approaches like Hydrophilic Interaction Liquid Chromatography (HILIC) have successfully resolved challenging PA groups that co-elute in reversed-phase methods [1].

Q3: How should I prepare samples for this compound analysis in complex matrices like honey? A robust sample preparation method is crucial. Below is a detailed protocol adapted from a method validated for 35 PAs in honey [2].

  • Weighing: Accurately weigh 1 g of homogenized honey into a 15 mL centrifuge tube.
  • Acidic Extraction: Add 10 mL of 50 mM sulfuric acid. Shake for 30 seconds until dissolved, then sonicate for 10 minutes in a 35°C water bath.
  • Centrifugation: Centrifuge for 10 minutes at 5000g.
  • SPE Clean-up: Load 2 mL of the supernatant onto an Oasis MCX cartridge (pre-conditioned with 3 mL methanol and 3 mL water).
  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of methanol.
  • Elution: Elute the target PAs with 3 mL of a solvent mixture of Ethyl Acetate/Methanol/Acetonitrile (80:10:10, v/v/v) containing 1% NH₄OH and 1% triethylamine.
  • Post-processing: Evaporate the eluate to dryness under a gentle nitrogen stream. Reconstitute the dry residue with 1 mL of a water/methanol (95:5) mixture for LC-MS/MS analysis.

Optimized MS/MS Parameters for this compound

The table below provides example mass spectrometry parameters that should be optimized for this compound [1]. Note: These are illustrative; you must optimize for your specific instrument.

Parameter Value
Precursor Ion ([M+H]+) m/z 366.2*
Quantifier Transition (CE) m/z 366.2 -> 138.1 (20 eV*)
Qualifier Transition 1 (CE) m/z 366.2 -> 120.1 (25 eV*)
Qualifier Transition 2 (CE) m/z 366.2 -> 94.1 (35 eV*)
Cone Voltage 30 V*
Collision Gas Flow ~0.15 mL/min*

\Note: These values are examples from a similar PA (senecionine) and must be experimentally determined for this compound. [1]*

Experimental Workflow Visualization

The following diagram outlines the logical workflow for troubleshooting and eliminating this compound interferences, integrating the strategies discussed above.

Usaramine_Troubleshooting_Flow This compound Interference Elimination Workflow Start Start: Suspected this compound Interference Identify Identify Symptom: Co-elution, Low Recovery, Signal Suppression Start->Identify TS1 Troubleshoot Chromatography Identify->TS1 TS2 Troubleshoot Sample Prep Identify->TS2 TS3 Troubleshoot MS Detection Identify->TS3 A1 Adjust Mobile Phase pH (Try Basic Conditions) TS1->A1 A2 Use Longer/Alternative Column or HILIC TS1->A2 Result Successful this compound Quantification A1->Result  Implement & Validate A2->Result  Implement & Validate B1 Optimize SPE Protocol (e.g., Oasis MCX) TS2->B1 B2 Use Internal Standards TS2->B2 B1->Result  Implement & Validate B2->Result  Implement & Validate C1 Re-optimize MS/MS Parameters TS3->C1 C2 Use Matrix-Matched Calibration TS3->C2 C1->Result  Implement & Validate C2->Result  Implement & Validate

The diagram below illustrates the key steps in the sample preparation protocol for analyzing this compound in honey, as detailed in the FAQ section.

Sample_Prep_Protocol This compound Sample Prep for Honey Start Weigh 1g Honey Step1 Acidic Extraction: 50mM H₂SO₄, Sonicate 35°C Start->Step1 Step2 Centrifuge (10 min, 5000g) Step1->Step2 Step3 Condition Oasis MCX SPE with MeOH & H₂O Step2->Step3 Step4 Load 2mL Supernatant Step3->Step4 Step5 Wash with H₂O, then MeOH Step4->Step5 Step6 Elute with EtOAc/MeOH/MeCN + 1% NH₄OH & 1% TEA Step5->Step6 Step7 Evaporate to Dryness (N₂ Stream) Step6->Step7 End Reconstitute in Water/MeOH for LC-MS/MS Step7->End

References

Analytical Framework for Pyrrolizidine Alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

This framework is based on a 2025 study that used target, suspect, and non-target screening to analyze PAs in honey, detailing the instruments, chemicals, and key steps involved [1].

Aspect Description
Analytical Technique Target analysis: UHPLC-MS/MS (Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry) [1].
Expanded Screening Suspect & non-target screening: UHPLC-Q-Orbitrap (High-Resolution Mass Spectrometry) [1].
Key Compounds 35 regulated PAs/PANOs, including Usaramine and This compound N-oxide [1].
Sample Preparation Solid-liquid extraction (SLE) with sulfuric acid, purification via Oasis MCX solid-phase extraction (SPE) cartridge [1].
Internal Standard (Information not specified in the study)

Detailed Experimental Workflow

The sample preparation method, adapted from a prior work, is crucial for achieving clean and reliable results [1]. The following diagram illustrates the sequence of steps from sample to analysis:

workflow Start 1. Weigh Honey Sample A 2. Acid Dissolution Start->A B 3. Shake & Sonicate A->B C 4. Centrifuge B->C D 5. Load Supernatant to SPE C->D E 6. Wash Cartridge D->E F 7. Elute PAs E->F G 8. Evaporate & Reconstitute F->G End 9. LC-MS Analysis G->End

Sample Preparation Steps [1]:

  • Dissolution: Weigh 1 g of homogenized honey and dissolve it in 10 mL of 50 mM sulfuric acid.
  • Extraction: Shake the mixture for 30 seconds and then place it in an ultrasonic bath for 10 minutes at 35°C.
  • Separation: Centrifuge the tube for 10 minutes at 5000g.
  • SPE Purification:
    • Condition an Oasis MCX cartridge (6 cm³, 150 mg) with 3 mL of methanol and equilibrate with 3 mL of water.
    • Load 2 mL of the supernatant from the previous step.
    • Wash the cartridge with 3 mL of water, followed by 3 mL of methanol.
    • Elute the PAs with 3 mL of a solvent mixture of Ethyl Acetate/Methanol/Acetonitrile (80:10:10, v/v/v) containing 1% NH₄OH and 1% triethylamine. The flow rate should not exceed 1 drop per second.
  • Concentration: Evaporate the purified eluate to dryness under a gentle stream of nitrogen. Reconstitute the dry residue with 1 mL of a suitable solvent for instrumental analysis.

Potential Pathways for Precision Improvement

Since the search results lack direct information on this compound-specific issues, you can structure your troubleshooting guide around these common challenges in PA analysis:

  • Challenge: Low Recovery or Signal.

    • Checkpoints: Review the elution step efficiency. Ensure the pH is sufficiently basic during SPE elution to effectively break the ion-exchange interactions on the MCX cartridge [1]. Verify that the nitrogen evaporator temperature is not too high, which could lead to analyte loss.
  • Challenge: High Background Noise or Co-elution.

    • Checkpoints: Confirm that the SPE washing steps are performed rigorously to remove matrix interferents. Consider optimizing the UHPLC gradient to achieve better separation of this compound from other PAs and honey components [1].
  • Challenge: Inconsistent Results.

    • Checkpoints: Use a stable isotope-labeled internal standard for this compound, if commercially available, to correct for losses during sample preparation and variations in instrument response. This was a gap in the summarized method. Ensure all steps, especially the evaporation, are timed consistently across all samples.

To create a more comprehensive and this compound-specific guide, I suggest you:

  • Consult Specialized Databases: Search for journal articles focusing specifically on This compound or Pyrrolizidine Alkaloid quantification in your specific matrix (e.g., plants, blood, or other biological samples).
  • Review Manufacturer Documentation: Check the technical data sheets and application notes from your LC-MS/MS instrument manufacturer and the SPE cartridge supplier for relevant protocols.

References

Established Method for Usaramine & Usaramine N-Oxide

Author: Smolecule Technical Support Team. Date: February 2026

For a sensitive and fast LC-MS/MS determination of Usaramine (URM) and this compound N-oxide (UNO) in rat plasma, the following column and conditions were used [1].

  • Chromatographic Parameters Summary
Parameter Specification
Column ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) [1]
Mobile Phase A 0.1% formic acid with 5 mM ammonium acetate in water [1]
Mobile Phase B 0.1% formic acid in acetonitrile/methanol (9/1, v/v) [1]
Gradient 0-0.2 min: 10% B; 0.2-1.0 min: 10% → 60% B; 1.1-1.5 min: 95% B; 1.5-2.0 min: re-equilibration [1]
Flow Rate 0.5 mL/min [1]
Column Temperature 45 °C [1]
Injection Volume 1 µL [1]
Detection Tandem Mass Spectrometry (MRM mode) [1]
  • Key Points on Column Selection
    • Stationary Phase: The method uses a C18 column with polar endcapping (BEH technology), which is beneficial for achieving good peak shape for a variety of compounds, including basic ones [2].
    • Particle Size & Dimensions: The use of a 1.7 µm particle size in a 50 mm long column is ideal for fast, high-resolution separations, as it provides high efficiency without generating excessive backpressure [1].

Frequently Asked Questions & Troubleshooting

Column Selection & Method Development

Q1: How do I choose the right column if I cannot access the exact one specified? The core principle is to find a column with similar selectivity. For the this compound method, look for a low- or medium-particle size (e.g., 1.7-3 µm) C18 column that is 50-100 mm in length [1]. Prioritize columns known for high reproducibility and those that are heavily endcapped or have embedded polar groups to improve peak shape [2]. The fundamental goal is to control the separation factor (α), retention factor (k), and efficiency (N) [3].

Q2: What factors have the biggest impact on optimizing my separation? When optimizing, focus on parameters that affect selectivity (α) first, as they have the most significant impact on resolution. The following table summarizes the influence of various conditions [2]:

Condition Impact on Retention (k) Impact on Selectivity (α) Impact on Efficiency (N)
Mobile Phase B (%) ++ + -
Solvent Type (ACN/MeOH) + ++ -
Column Type (C18, phenyl, etc.) + ++ -
Mobile Phase pH ++ ++ +
Temperature + + +
Column Length 0 0 ++
Particle Size 0 0 ++
Flow Rate 0 0 +

Legend: ++: Most influential; +: Influential; -: Less influential; 0: Non-influential.

Common Problems & Solutions

Q3: I am getting poor peak shape or split peaks. What should I do?

  • Check Column Incompatibility: The stationary phase or mobile phase might not be optimal for your analytes. For basic compounds like some alkaloids, a C18 column with an embedded polar group can significantly improve peak shape [2].
  • Confirm Mobile Phase pH: The pH can dramatically affect the ionization of analytes and their interaction with residual silanols on the column. Ensure the pH is appropriately controlled for your specific compounds [2].
  • Evaluate Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than the starting mobile phase to prevent on-column precipitation and peak distortion.

Q4: My resolution is insufficient. How can I improve it? Go back to the fundamental resolution equation. The following diagram outlines a logical workflow for troubleshooting resolution issues, starting with the most impactful parameter, selectivity [3] [4].

resolution_optimization start Insufficient Resolution step1 Adjust Selectivity (α) Most Impactful start->step1 step2 Change Stationary Phase step1->step2 step3 Change Mobile Phase Solvent (ACN vs. MeOH) step1->step3 step4 Adjust Mobile Phase pH step1->step4 step5 Optimize Retention (k) step1->step5 step7 Increase Efficiency (N) step1->step7 step6 Modify % of Strong Solvent (Mobile Phase B) step5->step6 step8 Increase Column Length step7->step8 step9 Use Smaller Particle Size step7->step9

Workflow Diagram: LC-MS/MS Analysis of this compound

The experimental workflow for the analysis, from sample preparation to data acquisition, can be visualized as follows [1]:

usaramime_workflow step1 1. Plasma Sample Prep (10 µL plasma + IS + precipitant) step2 2. Vortex & Centrifuge step1->step2 step3 3. Inject 1 µL Supernatant step2->step3 step4 4. UPLC Separation (Gradient Elution on BEH C18) step3->step4 step5 5. MS/MS Detection (MRM: m/z 352.1→120.0, etc.) step4->step5 step6 6. Data Analysis (Quantification) step5->step6

References

LC-MS/MS Method & Parameters for Usaramine (URM) & Usaramine N-Oxide (UNO)

Author: Smolecule Technical Support Team. Date: February 2026

The following parameters are based on a validated method for quantifying URM and UNO in rat plasma using liquid chromatography--tandem mass spectrometry (LC--MS-MS) [1].

Parameter Specification
Analytes Usaramine (URM), this compound N-Oxide (UNO)
Internal Standard Senecionine (SCN)
Chromatography Column ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 μm)
Column Temperature 45 °C
Mobile Phase A 0.1% formic acid with 5 mM ammonium acetate in water
Mobile Phase B 0.1% formic acid in acetonitrile/methanol (9/1, v/v)
Flow Rate 0.5 mL/min
Injection Volume 1 μL
Gradient Program 0--0.2 min: 10% B; 0.2--1.0 min: 10% B to 60% B; 1.0--1.1 min: 60% to 95% B; 1.1--1.5 min: 95% B; 1.5--2.0 min: re-equilibration.
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 550 °C
Detection Mode Multiple Reaction Monitoring (MRM)
Analyte Q1 Mass (m/z) Q3 Mass (m/z) Collision Energy (eV) Declustering Potential (V)
URM 352.1 120.0 37 150
UNO 368.1 120.0 42 150
SCN (IS) 336.1 120.1 36 150

Sample Preparation Protocol

This protein precipitation method is used for processing rat plasma samples [1].

  • Aliquot: Transfer a 10-μL aliquot of plasma sample into a 96-well microwell plate.
  • Add IS: Add 10 μL of the Internal Standard (IS) working solution (100 ng/mL Senecionine in methanol/water).
  • Precipitate Proteins: Add 90 μL of a precipitating solvent (acetonitrile/methanol, 1/1, v/v).
  • Mix and Centrifuge: Vortex the mixtures for 5 minutes, then centrifuge for 5 minutes at 4,000 rpm.
  • Inject: Transfer 40 μL of the supernatant to a 384-well plate for LC-MS-MS analysis (1 μL injection volume).

Troubleshooting FAQs

Q1: My analyte signal is low or inconsistent. What could be the cause?

  • Check Mobile Phase: Ensure fresh preparation of mobile phases with high-purity reagents. Old or contaminated mobile phases can cause ionization suppression and signal loss.
  • Verify MS Calibration: Confirm that the mass spectrometer is properly calibrated for the mass range of interest. The MRM transitions (e.g., 352.1→120.0 for URM) must be accurately tuned [1].
  • Inspect the Chromatography Column: A degraded or contaminated UPLC BEH C18 column can lead to peak broadening and reduced signal intensity. Consider column cleaning or replacement.

Q2: The chromatographic peaks show significant tailing. How can I improve them?

  • Optimize Mobile Phase pH: The method uses 0.1% formic acid, which provides a low pH. You can fine-tune the pH by testing different concentrations of formic acid or ammonium acetate to improve peak shape [1].
  • Check Column Temperature: Ensure the column oven is maintaining a stable temperature of 45°C, as specified. Fluctuations can affect retention time and peak shape [1].

Q3: The method lacks sensitivity for my low-concentration samples. What can I modified?

  • Concentrate the Sample: During sample preparation, you can evaporate the supernatant under a gentle stream of nitrogen and reconstitute it in a smaller volume of solvent to increase analyte concentration.
  • Optimize Source Parameters: While the documented parameters are a good starting point (e.g., Source Temp: 550°C), you can perform a source-dependent parameter optimization for your specific instrument to enhance ionization efficiency [1].

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow, from sample preparation to data analysis.

start Start Experiment prep Plasma Sample Preparation start->prep 10 µL plasma lc UPLC Separation prep->lc Inject 1 µL ms MS-MS Detection (MRM Mode) lc->ms Eluted analytes data Data Acquisition & Analysis ms->data Peak area end End data->end

Method Validation Summary

The method was validated according to FDA guidelines. Here are key performance data [1].

Validation Parameter Performance
Linear Range 1--2,000 ng/mL (for both URM and UNO)
LLOQ 1 ng/mL
Within-run Accuracy ±15% of nominal (at LLOQ: ±20%)
Between-run Accuracy ±15% of nominal (at LLOQ: ±20%)
Within-run Precision ≤15% RSD (at LLOQ: ≤20% RSD)
Between-run Precision ≤15% RSD (at LLOQ: ≤20% RSD)

Key Pharmacokinetic Finding

When applying this method, a significant sex-based difference was observed in rats [1]:

  • The oral bioavailability of this compound was 81.7% in female rats compared to 54.0% in male rats.
  • Female rats showed significantly higher systemic exposure (AUC) to URM but lower exposure to the N-oxide metabolite (UNO), suggesting notable differences in metabolism and clearance.

References

Retrorsine Profile and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Retrorsine is a hepatotoxic pyrrolizidine alkaloid (PA) found in various plants like ragwort and groundsel [1]. It requires metabolic activation to exert its toxic effects [2].

The table below summarizes key experimental findings for Retrorsine:

Parameter Experimental Data Experimental Model & Protocol

| Genotoxic Potency (BMDL10) | ~0.1 µM [3] | Model: Primary Human Hepatocytes (PHH) & HepG2-CYP3A4 cells [3]. Protocol: Cells exposed to Retrorsine for 24h. Genotoxicity assessed via γH2AX immunofluorescence (PHH) and Comet assay (HepG2). Benchmark Dose (BMD) modeling performed on data [3]. | | Cytotoxic Potency (EC50) | ~70 µM [3] | Model: HepG2-CYP3A4 cells [3]. Protocol: 24-hour exposure. Cytotoxicity determined via Resazurin reduction assay. EC50 is concentration that reduces cell viability by 50% [3]. | | Hepatic Clearance | CLint,met (Rat): 4x higher than in mouse [2] | Model: Mouse and rat PBTK model, informed by in vitro data [2]. Protocol: In vitro-in vivo extrapolation (IVIVE) of metabolic clearance data [2]. | | Bioavailability & Absorption | Fraction Absorbed (Fa): ~78% [2] | Model: In situ rat intestine perfusion model [2]. Protocol: Mesenteric blood collected during steady-state perfusion. Amount of Retrorsine appeared in blood (Pblood) used to calculate Fa [2]. | | Plasma Protein Binding | Fraction Unbound (fu): ~60% [2] | Protocol: Determined experimentally in plasma at 2 µM concentration [2]. |

Retrorsine Metabolic Activation and Toxicity Pathway

The following diagram illustrates the mechanism by which Retrorsine causes liver toxicity, based on data from the search results [2] [1] [3].

RetrorsineToxicityPathway Retrorsine Retrorsine CYP450 CYP3A/CYP2B Enzymes Retrorsine->CYP450 Metabolic Activation OCT1_NTCP OCT1/NTCP Transporters Retrorsine->OCT1_NTCP Hepatic Uptake DehydroPA Reactive Dehydro-PA CYP450->DehydroPA DHP DHP Metabolite DehydroPA->DHP Hydrolysis DNA_Adducts DNA Adducts (Genotoxicity) DehydroPA->DNA_Adducts Covalent Binding Protein_Adducts Protein Adducts (Hepatotoxicity) DehydroPA->Protein_Adducts Covalent Binding GSH_Conjugation GSH Conjugation (Detoxification) DehydroPA->GSH_Conjugation Detoxification Path LiverCancer Liver Cancer (Rodents) DNA_Adducts->LiverCancer LiverTox Acute Liver Toxicity - Hepatomegaly - Ascites - Liver Failure Protein_Adducts->LiverTox OCT1_NTCP->Retrorsine In Hepatocyte

Diagram Title: Retrorsine Metabolic Activation and Toxicity Mechanism

Research Implications

The data highlights why Retrorsine is a significant concern in toxicology. Its high absorption and potent genotoxicity mean even low levels of exposure can be damaging. The structural features of Retrorsine (cyclic diester) are linked to its high potency compared to other PAs [3]. This supports the use of Relative Potency Factors (RPF) in risk assessment, where Retrorsine is assigned a high potency value [3].

References

Analytical Method & Experimental Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The core methodology for identifying and quantifying UNO involves Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following table outlines the key experimental conditions validated according to US FDA guidelines [1].

Aspect Description
Instrument SCIEX Triple Quad 5500 MS with Waters Acquity I-class UPLC [1]
Analytical Column Waters UPLC BEH C18 Column (50 × 2.1 mm, 1.7 μm) [1]

| Mobile Phase | A: 0.1% formic acid with 5 mM ammonium acetate in water B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v) [1] | | Gradient Elution | 0-0.2 min: 10% B; 0.2-1.0 min: 10% B to 60% B; 1.0-1.1 min: 60% to 95% B; 1.1-1.5 min: 95% B; 1.5-2.0 min: re-equilibration [1] | | Detection (MRM) | UNO: m/z 368.1 → 120.0 (CE 42 eV) Usaramine (URM): m/z 352.1 → 120.0 (CE 37 eV) Internal Standard (Senecionine): m/z 336.1 → 120.1 (CE 36 eV) [1] | | Sample Preparation | Protein precipitation with acetonitrile/methanol (1/1, v/v) after mixing 10 µL plasma with internal standard [1] | | Linear Range | 1–2,000 ng/mL for both URM and UNO [1] |

The experimental workflow for the plasma sample analysis can be summarized as follows:

start Start with Rat Plasma Sample step1 Add Internal Standard (Senecionine) start->step1 step2 Protein Precipitation with Acetonitrile/Methanol step1->step2 step3 Centrifuge Mixture step2->step3 step4 Inject Supernatant into LC-MS/MS step3->step4 step5 Chromatographic Separation on C18 Column with Gradient Elution step4->step5 step6 MS Detection in MRM Mode (UNO: m/z 368.1→120.0) step5->step6 end Quantification of UNO step6->end

Key Pharmacokinetic Data and Sex Differences

The validated method was applied to investigate the pharmacokinetics of this compound (URM) and its metabolite UNO in rats, revealing significant sex-dependent differences [1].

The table below shows the pharmacokinetic parameters after intravenous (1 mg/kg) and oral (10 mg/kg) administration of URM. Data is presented as mean ± standard deviation [1].

Parameter Male Rats Female Rats
After Intravenous Administration (1 mg/kg)
URM AUC0-t (ng/mL×h) 363 ± 65 744 ± 122
URM Clearance (L/h/kg) 2.77 ± 0.50 1.35 ± 0.19
UNO AUC0-t (ng/mL×h) 172 ± 32 30.7 ± 7.4
After Oral Administration (10 mg/kg)
URM AUC0-t (ng/mL×h) 1,960 ± 208 6,073 ± 488
UNO AUC0-t (ng/mL×h) 1,637 ± 246 300 ± 62
Oral Bioavailability of URM 54.0% 81.7%

These findings can be visualized as a simplified metabolic pathway highlighting the observed sex differences:

Context and Toxicity of Pyrrolizidine Alkaloids

It is crucial to understand that this compound is a pyrrolizidine alkaloid (PA) [1].

  • Toxicity: 1,2-unsaturated PAs like this compound are known hepatotoxins and genotoxic carcinogens [2]. Their toxicity is largely due to metabolic activation in the liver.
  • N-Oxide Formation: The conversion of a PA (tertiary base) to its N-oxide is a major metabolic pathway. While sometimes considered a detoxification step, PA N-oxides can be converted back to the toxic parent PA in the gut and liver, contributing to their overall toxicity [1] [2].
  • Regulatory Concern: The presence of PAs and their N-oxides is a significant issue in food safety, with contamination found in honey, teas, herbs, and food supplements [2] [3]. The European Commission has set maximum levels for the sum of certain PAs and their N-oxides in various food products [3].

References

Summary of Sex Differences in Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes key physiological differences between males and females and their impact on how drugs are processed by the body [1] [2] [3].

Pharmacokinetic Phase Physiological Differences Pharmacological Consequences Example Drugs
Absorption Slower gastric emptying; higher gastric pH; longer intestinal transit time in females [1] [4]. Altered absorption rate and time to peak concentration [1]. Metoprolol, Theophylline, Verapamil, Alcohol [1] [3] [5].

| Distribution | Females: Higher body fat %, lower total body water, lower plasma volume [1] [3] [5]. | Altered volume of distribution (Vd):

  • Higher Vd for lipophilic drugs in females.
  • Lower Vd for hydrophilic drugs in females [1] [5]. | Lipophilic: Benzodiazepines, Opioids [3] [5]. Hydrophilic: Ethanol, Propranolol [1] [3]. | | Metabolism (Phase I) | CYP3A4: Higher activity in females [1] [5]. CYP1A2, CYP2D6, CYP2E1: Higher activity in males [1]. | Altered drug clearance and systemic exposure [1]. | CYP3A4: Cyclosporine, Nimodipine [1] [3]. CYP1A2: Olanzapine, Clozapine [5]. CYP2D6: Codeine, SSRIs [3] [5]. | | Metabolism (Phase II) | Many phase II enzymes (e.g., UGTs) show higher activity in males [5]. | Slower clearance of drugs metabolized by glucuronidation in females [5]. | Oxazepam, Acetaminophen [5]. | | Excretion | Lower glomerular filtration rate (GFR) and renal blood flow in females [1] [2] [5]. | Slower renal clearance of drugs, leading to longer half-lives and higher exposure [1] [5]. | Digoxin, Gabapentin, Pregabalin, Lepirudin [2] [3] [5]. |

Experimental Protocols for Investigating Sex Differences

For researchers aiming to study these differences, here are common methodological approaches derived from the literature:

  • Clinical Pharmacokinetic Studies

    • Design: Parallel-group or crossover studies enrolling healthy volunteers or patients of both sexes.
    • Key Measures: Serial blood sampling to determine Area Under the Curve (AUC), Maximum Concentration (Cmax), Half-life (t½), and Clearance (CL) [2] [6].
    • Data Stratification: Results must be stratified by sex and, ideally, analyzed for interaction with body weight and hormonal status [2].
  • In Vitro Metabolism Studies

    • System: Use human liver microsomes or hepatocytes from both male and female donors.
    • Methodology: Incubate the drug of interest with these systems and measure metabolite formation over time using techniques like LC-MS/MS.
    • Objective: Identify which enzymes (e.g., specific CYP450 isoforms) are responsible for metabolism and quantify activity differences [1] [4].
  • Population Pharmacokinetic (PopPK) Modeling

    • Design: Analyze sparse concentration-time data from large, mixed-sex clinical trial populations.
    • Methodology: Use nonlinear mixed-effects modeling to identify and quantify the impact of sex, weight, age, and other covariates on PK parameters [6].
  • Adverse Drug Reaction (ADR) Correlation

    • Data Sources: Link clinical PK data with ADR reports from clinical trials or pharmacovigilance databases (e.g., VigiBase) [2] [6].
    • Analysis: Statistically test if higher drug exposure (e.g., AUC) in one sex predicts a higher incidence of specific ADRs [2].

Workflow for Evaluating Sex Differences in Drug Development

The following diagram outlines a systematic approach to evaluate sex-based pharmacokinetic differences during the drug development process, from preclinical research to clinical application.

Preclinical Preclinical Phase InVitro In Vitro Studies Preclinical->InVitro Animal Animal Models Preclinical->Animal EarlyClinical Early Clinical Phase InVitro->EarlyClinical Metabolism Data Animal->EarlyClinical Toxicology & PK Data PopPK Population PK Modeling EarlyClinical->PopPK Stratified PK Data LateClinical Late-Phase Clinical Trials PopPK->LateClinical Informs Trial Design Dosing Dosing Recommendations LateClinical->Dosing Evidence-Based

Why This Information Matters for Researchers

The consistent finding that women experience adverse drug reactions nearly twice as often as men is strongly linked to these pharmacokinetic differences, which often lead to higher drug exposure in women when given the same dose as men [2]. Despite this, sex-specific dosing recommendations are absent for most drugs, highlighting a critical gap in personalized medicine [1] [2] [3].

References

Usaramine method validation FDA guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Official FDA Method Validation Guidelines

The U.S. Food and Drug Administration (FDA) provides overarching principles for method validation. For drug and biologic applications, the key guidance document is "Analytical Procedures and Methods Validation for Drugs and Biologics" [1]. This document outlines what applicants should submit to support the identity, strength, quality, purity, and potency of drug substances and products [1].

The FDA also provides more specific guidelines for different program areas, including "Guidelines for the Validation of Chemical Methods for the FDA FVM Program" [2]. These guidelines form the regulatory foundation for validating methods like those used for analyzing compounds such as usaramine.

Example: Validated LC-MS/MS Method for this compound

The following table summarizes a specific liquid chromatography–tandem mass spectrometry (LC–MS/MS) method developed and validated for this compound (URM) and its N-oxide metabolite (UNO) in rat plasma, explicitly conducted in accordance with FDA guidance [3].

Validation Parameter Experimental Protocol & Results
Analytes & Matrix This compound (URM) and this compound N-oxide (UNO) in Sprague-Dawley rat plasma [3].
Linearity & Range The method was linear over the range of 1–2,000 ng/mL for both URM and UNO [3].
Sensitivity (LLOQ) The Lower Limit of Quantification (LLOQ) was established at 1 ng/mL [3].
Selectivity Verified by analyzing six different sources of blank plasma. No interference was found, meeting FDA acceptance criteria (peak areas in blanks ≤ 20% of LLOQ) [3].
Accuracy & Precision Assessed using six replicate quality control (QC) samples at multiple concentrations (LLOQ, low, mid, high). The results met predefined criteria for both within-run and between-run analyses [3].
Matrix Effect Evaluated using six different plasma sources. The variability was within the acceptable limit of ±15%, indicating a consistent and reliable signal despite the biological matrix [3].
Other Parameters The full validation also included tests for carryover, recovery, and stability of the analytes in plasma under various conditions [3].

Experimental Workflow for Method Validation

The diagram below outlines the key stages of the analytical method validation process as demonstrated in the this compound study, which aligns with FDA guidance principles [3].

Start Start: Method Development V1 Selectivity/Specificity (Analyze blank matrix from 6 different sources) Start->V1 V2 Linearity & Range (Calibration curve: 1-2000 ng/mL) V1->V2 V3 Sensitivity (Establish LLOQ at 1 ng/mL) V2->V3 V4 Accuracy & Precision (6 replicates at LLOQ, low, mid, high QC levels) V3->V4 V5 Matrix Effect (Compare peak areas with and without matrix) V4->V5 V6 Other Parameters (Carryover, Recovery, Stability) V5->V6 End Final Validated Method V6->End

References

Usaramine specificity selectivity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetics and Sex-Based Differences

Usaramine (URM) is a retronecine-type pyrrolizidine alkaloid (PA), and its metabolism includes conversion to this compound N-oxide (UNO). Studies in Sprague-Dawley rats have revealed significant sex-based differences in its processing [1].

The table below summarizes key pharmacokinetic parameters after administration to rats:

Parameter Administration Route & Dose Male Rats Female Rats
AUC(_{0-t}) (URM) Intravenous (1 mg/kg) 363 ± 65 ng/mL*h 744 ± 122 ng/mL*h
AUC(_{0-t}) (UNO) Intravenous (1 mg/kg) 172 ± 32 ng/mL*h 30.7 ± 7.4 ng/mL*h
Clearance (URM) Intravenous (1 mg/kg) 2.77 ± 0.50 L/h/kg 1.35 ± 0.19 L/h/kg
AUC(_{0-t}) (URM) Oral (10 mg/kg) 1,960 ± 208 ng/mL*h 6,073 ± 488 ng/mL*h
AUC(_{0-t}) (UNO) Oral (10 mg/kg) 1,637 ± 246 ng/mL*h 300 ± 62 ng/mL*h
Oral Bioavailability (URM) Oral (10 mg/kg) 54.0% 81.7%

These findings indicate that female rats exhibit higher systemic exposure to URM due to significantly lower clearance, while male rats more extensively metabolize URM into its N-oxide form (UNO) [1].

Structure-Dependent Toxicity Profile

The toxicity of PAs, including this compound, is strongly influenced by their chemical structure [2].

  • Necine Base Type: PAs with a 1,2-unsaturated necine base (like retronecine and otonecine types) are generally toxic. This compound is a retronecine-type PA. Saturated necine bases (e.g., platynecine type) are considered less toxic [2].
  • Esterification Degree: Toxicity is also influenced by the degree of esterification. Retronecine-type PAs can be monoesters, noncyclic diesters, or cyclic diesters, with the twelve-membered cyclic diesters (e.g., Retrorsine) being particularly potent inducers of apoptosis in liver cells [2].

This structure-dependent toxicity can be visualized in the following diagram, which shows the general pathway from PA exposure to cellular effects:

pa_toxicity_pathway cluster_0 Cellular Stress Indicators PA_Exposure PA Exposure (e.g., this compound) MetabolicActivation Metabolic Activation PA_Exposure->MetabolicActivation Liver Metabolism CellularStress Cellular Stress MetabolicActivation->CellularStress Apoptosis Apoptosis & Cell Death CellularStress->Apoptosis OxidativeStress Oxidative Stress CellularStress->OxidativeStress MitochondrialDamage Mitochondrial Damage CellularStress->MitochondrialDamage CalciumDysregulation Calcium Dysregulation CellularStress->CalciumDysregulation ERS Endoplasmic Reticulum Stress CellularStress->ERS

Key Experimental Protocols

The data presented is derived from specific, validated experimental methods. Here are the protocols for the key assays cited.

LC-MS-MS Method for Quantifying URM and UNO

This method was used to determine the concentration of URM and its metabolite UNO in rat plasma for the pharmacokinetic study [1].

  • Sample Preparation: A 10-μL aliquot of rat plasma was mixed with 10 μL of internal standard (senecionine, 100 ng/mL). Proteins were precipitated by adding 90 μL of a 1:1 (v/v) acetonitrile/methanol mixture. The mixture was vortexed, centrifuged, and the supernatant was injected into the LC-MS/MS system [1].
  • Instrumentation & Chromatography:
    • System: SCIEX Triple Quad 5500 mass spectrometer coupled with a Waters Acquity UPLC system.
    • Column: Waters UPLC BEH C18 (50 × 2.1 mm, 1.7 μm), maintained at 45°C.
    • Mobile Phase: A) 0.1% formic acid with 5 mM ammonium acetate in water; B) 0.1% formic acid in acetonitrile/methanol (9:1, v/v).
    • Gradient Elution: Flow rate of 0.5 mL/min, starting at 10% B, ramping to 60% B over 1.0 min, then to 95% B, before re-equilibration [1].
  • Mass Spectrometry Detection:
    • Ionization Mode: Positive electrospray ionization (ESI+).
    • Detection: Multiple Reaction Monitoring (MRM).
    • MRM Transitions: m/z 352.1→120.0 for URM, m/z 368.1→120.0 for UNO, and m/z 336.1→120.1 for the internal standard (senecionine) [1].
  • Method Validation: The method was validated per FDA guidelines, demonstrating selectivity, linearity (1–2,000 ng/mL for both analytes), accuracy, and precision [1].
In Vitro Cytotoxicity Assessment (HCS Assay)

This high-content screening assay was used to evaluate the structure-dependent cytotoxicity of various PAs in HepaRG cells, a model relevant to human liver toxicity [2].

  • Cell Culture: Differentiated human HepaRG hepatocyte cells were cultured and treated with PAs for 24 hours [2].
  • Viability Assay: Cell viability was determined using a Cell Counting Kit-8 (CCK-8). After treatment, the CCK-8 reagent was added, and the absorbance at 450 nm was measured to calculate the viability rate [2].
  • High-Content Screening (HCS): Treated cells were stained with a panel of fluorescent probes to simultaneously measure multiple parameters of cell health [2]:
    • Hoechst 33342: Labels cell nuclei for counting.
    • MitoTracker Red: Assesses mitochondrial membrane potential.
    • ER-Tracker Green: Labels the endoplasmic reticulum.
    • DCFH-DA: Measures total reactive oxygen species (ROS).
    • Fluo-4: Detects intracellular calcium ions.
    • BODIPY: Evaluates neutral lipid metabolism.
  • Analysis: Fluorescence was measured using a high-content imaging system. Changes in fluorescence intensity and distribution provide quantitative data on oxidative stress, organelle damage, and metabolic disruption [2].

References

Usaramine accuracy precision data

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Usaramine

The table below summarizes the basic identifying information for this compound found in one supplier's catalog [1].

Property Description
CAS Number 15503-87-4 [1]
IUPAC Name Provided in SMILES and InChI format [1]
Molecular Formula C₁₈H₂₅NO₆ [1]
Molecular Weight 351.40 g/mol [1]
Type of Compound Pyrrolizidine Alkaloid [1]
Synonyms Mucronatine; trans-Retrorsine [1]
Appearance White powder [1]
SMILES CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C [1]

Experimental Protocol for Alkaloid Analysis

While not specific to this compound, a recent (2025) validated LC-MS/MS multi-method for determining toxins in milk provides a robust and transferable experimental protocol [2]. This method simultaneously analyzes 72 mycotoxins and 38 plant toxins, including pyrrolizidine alkaloids (PAs) like this compound and quinolizidine alkaloids (QAs) [2]. The workflow can be visualized as follows:

G SamplePrep Sample Preparation Extraction QuEChERS Extraction SamplePrep->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing & Validation Analysis->DataProcessing

The key steps of this methodology are [2]:

  • 1. Sample Preparation: Use of a raw milk sample, which can be considered a complex biological matrix.
  • 2. QuEChERS-Based Extraction: This is a "quick, easy, cheap, effective, rugged, and safe" sample preparation approach. It involves:
    • Extracting the sample with acetonitrile (ACN).
    • Using salting-out agents like NaCl and MgSO₄ to induce phase separation.
    • A clean-up step to remove interfering lipids and proteins (specific details like dispersive SPE were mentioned in the source).
  • 3. LC-MS/MS Analysis:
    • Instrument: High-performance liquid chromatography coupled with a triple quadrupole mass spectrometer (HPLC-MS/MS).
    • Ionization: Electrospray Ionization (ESI), typically used for such compounds.
    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and specificity in quantifying multiple target analytes.
  • 4. Method Validation: The method was validated according to EU regulations, demonstrating:
    • Excellent Recovery: 87% of the analytes showed average recoveries within 70-120%.
    • High Precision: 97% of the analytes had a within-laboratory reproducibility of ≤20%.
    • Low LOQ: The Limit of Quantification for the targeted aflatoxin M1 was 0.0035 µg/kg.

References

Usaramine Pharmacokinetic Profile in Rats

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative pharmacokinetic parameters of Usaramine (URM) and its N-oxide metabolite (UNO) in male and female rats, revealing significant sex-dependent differences [1].

Parameter Administration Route & Dose Male Rats Female Rats
URM AUC0-t (ng/mL*h) Intravenous (1 mg/kg) 363 ± 65 744 ± 122
UNO AUC0-t (ng/mL*h) Intravenous (1 mg/kg) 172 ± 32 30.7 ± 7.4
URM Clearance (L/h/kg) Intravenous (1 mg/kg) 2.77 ± 0.50 1.35 ± 0.19
URM AUC0-t (ng/mL*h) Oral (10 mg/kg) 1,960 ± 208 6,073 ± 488
UNO AUC0-t (ng/mL*h) Oral (10 mg/kg) 1,637 ± 246 300 ± 62
Oral Bioavailability Oral (10 mg/kg) 54.0% 81.7%

Experimental Protocol for Pharmacokinetic Study

The quantitative data above was generated using the following validated experimental methodology [1]:

  • Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Chromatography:
    • Column: ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 μm).
    • Mobile Phase: A) 0.1% formic acid with 5 mM ammonium acetate in water; B) 0.1% formic acid in acetonitrile/methanol (9/1, v/v).
    • Gradient Elution: 10% B to 60% B over 1.0 minute, then to 95% B.
  • Mass Spectrometry:
    • Ionization Mode: Positive electrospray ionization.
    • Detection: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:
      • This compound (URM): m/z 352.1 → 120.0
      • This compound N-oxide (UNO): m/z 368.1 → 120.0
      • Internal Standard (Senecionine): m/z 336.1 → 120.1
  • Sample Preparation: Rat plasma samples were processed using protein precipitation with acetonitrile/methanol (1/1, v/v).

Other Documented Biological Activities

Beyond its metabolism, this compound has shown other biological activities in scientific studies:

  • Antibiofilm Activity: this compound isolated from Crotalaria pallida seeds was found to impair 50% of Staphylococcus epidermidis biofilm formation at a concentration of 1 mg/mL, without affecting planktonic cell growth [2].
  • Plant Defense Role: this compound is classified as a pyrrolizidine alkaloid that plays an indispensable role in plant defense, primarily against herbivory and microbial infection [3].

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of this compound, which involves conversion to its N-oxide metabolite, a common detoxification and elimination pathway for pyrrolizidine alkaloids [1] [4].

This compound This compound CYP450 CYP450 This compound->CYP450  Hepatic Metabolism UNO UNO CYP450->UNO  N-Oxidation

References

Usaramine cross-species pharmacokinetic comparison

Author: Smolecule Technical Support Team. Date: February 2026

Usaramine Pharmacokinetics in Sprague-Dawley Rats

The table below summarizes key pharmacokinetic parameters after administration to male and female rats, showing significant sex-based differences [1].

Parameter Administration Route & Dose Male Rats Female Rats
URM AUC₀–t Intravenous (1 mg/kg) 363 ± 65 ng/mL×h 744 ± 122 ng/mL×h
URM Clearance Intravenous (1 mg/kg) 2.77 ± 0.50 L/h/kg 1.35 ± 0.19 L/h/kg
URM AUC₀–t Oral (10 mg/kg) 1,960 ± 208 ng/mL×h 6,073 ± 488 ng/mL×h
Oral Bioavailability --- 54.0% 81.7%
UNO (Metabolite) AUC₀–t Intravenous (1 mg/kg) 172 ± 32 ng/mL×h 30.7 ± 7.4 ng/mL×h
UNO (Metabolite) AUC₀–t Oral (10 mg/kg) 1,637 ± 246 ng/mL×h 300 ± 62 ng/mL×h

Experimental Protocol for Rat Plasma Analysis

The available data was generated using the following validated LC-MS/MS method [1]:

  • Analytes: this compound (URM) and its N-oxide metabolite (UNO).
  • Internal Standard: Senecionine (SCN).
  • Sample Preparation: A 10-μL plasma sample was mixed with the internal standard and processed using protein precipitation with acetonitrile/methanol (1/1, v/v). After vortexing and centrifugation, the supernatant was injected for analysis.
  • Chromatography:
    • Column: ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 μm).
    • Mobile Phase: (A) 0.1% formic acid with 5 mM ammonium acetate in water; (B) 0.1% formic acid in acetonitrile/methanol (9/1, v/v).
    • Gradient Elution: 10% B to 60% B over 1 minute, then up to 95% B.
  • Mass Spectrometry Detection: Positive ionization mode with MRM transitions of m/z 352.1→120.0 for URM and m/z 368.1→120.0 for UNO.

Guide to a Cross-Species Comparison Framework

To conduct a thorough cross-species comparison, you would typically need to gather data from studies in multiple animal models. The diagram below outlines the logical workflow for such an investigation.

workflow Start Define Comparison Scope DataCollection Data Collection from Multiple Species Start->DataCollection Analysis PK Parameter Analysis and Normalization DataCollection->Analysis Scaling Allometric Scaling for Human Prediction Analysis->Scaling Visualization Compile Results in Structured Guides Scaling->Visualization

The framework involves:

  • Defining Scope: Determine which species (e.g., mouse, rat, dog, monkey) and which pharmacokinetic parameters (e.g., Clearance, Volume of Distribution, Half-life) will be compared [2].
  • Data Collection: Gather data from controlled pharmacokinetic studies in the target species. A key challenge is finding studies that use identical dosing and analytical methods for valid comparisons [2].
  • Analysis and Normalization: Calculate key PK parameters. Dose-normalize AUC values and weight-normalize clearance and volume of distribution to enable fair comparisons across species and different study designs [2] [3].
  • Allometric Scaling: Use empirical scaling with PK data from animals to predict parameters in humans, aiding first-in-human trial design [2].
  • Compile Results: Synthesize all data into structured comparison guides with clear tables and visualizations.

References

Quantitative Data Summary for a Validated Usaramine LC-MS/MS Method

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key performance data from a validated method for quantifying Usaramine (URM) and its N-oxide metabolite (UNO) in rat plasma [1].

Parameter Details & Performance Data
Analytes This compound (URM), this compound N-oxide (UNO)
Matrix Rat plasma
Linearity Range 1–2,000 ng/mL for both URM and UNO [1]
Sensitivity (LLOQ) 1 ng/mL for both URM and UNO [1]
Quality Control (QC) Levels 1, 3, 150, 750, and 1,500 ng/mL [1]
Accuracy & Precision Within-run and between-run accuracy and precision were assessed; specific values conform to validation guidelines (details in [1])
Recovery Evaluated during validation (specific values not detailed in abstract) [1]
Stability Stability of plasma samples was assessed during validation [1]

Detailed Experimental Protocol

Here is the detailed methodology used in the study, which can serve as a reference protocol [1].

  • Sample Preparation: A 10-μL aliquot of rat plasma was mixed with 10 μL of internal standard (senecionine, 100 ng/mL) in a 96-well plate. Proteins were precipitated by adding 90 μL of a acetonitrile/methanol (1/1, v/v) mixture. The mixtures were vortexed for 5 minutes, centrifuged, and the supernatant was injected for analysis [1].
  • Instrumentation & LC Conditions:
    • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
    • Column: Waters UPLC BEH C18 (50 × 2.1 mm, 1.7 μm), maintained at 45°C.
    • Mobile Phase: A) 0.1% formic acid with 5 mM ammonium acetate in water; B) 0.1% formic acid in acetonitrile/methanol (9/1, v/v).
    • Gradient Elution: 10% B to 60% B over 0.2-1.0 min, increased to 95% B at 1.1 min, held until 1.5 min, then re-equilibrated.
    • Flow Rate: 0.5 mL/min.
    • Injection Volume: 1 μL [1].
  • MS/MS Conditions:
    • Ionization Mode: Positive electrospray ionization (ESI+).
    • Detection: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:
      • This compound (URM): m/z 352.1 → 120.0 (CE 37 eV)
      • This compound N-oxide (UNO): m/z 368.1 → 120.0 (CE 42 eV)
      • Internal Standard (Senecionine): m/z 336.1 → 120.1 (CE 36 eV)
    • Source Temperature: 550°C [1].
  • Method Validation: The method was validated according to US FDA guidelines, demonstrating satisfactory selectivity, matrix effect, linearity, sensitivity, carryover, accuracy, precision, recovery, and stability [1].

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the this compound analysis, from sample preparation to data acquisition.

G cluster_prep Sample Preparation Details cluster_lc LC Conditions cluster_ms MS/MS Conditions start Start: Rat Plasma Sample prep Sample Preparation start->prep lc LC Separation prep->lc is_add Add Internal Standard (Senecionine) ms MS/MS Detection & Quantification lc->ms column UPLC BEH C18 Column (50 x 2.1 mm, 1.7 µm) end Pharmacokinetic Data ms->end mrm MRM Mode ppt Protein Precipitation with ACN/MeOH (1:1, v/v) is_add->ppt vortex Vortex Mixing (5 min) ppt->vortex centrifuge Centrifugation vortex->centrifuge inject Collect Supernatant for Injection centrifuge->inject grad Gradient Elution (0.5 mL/min flow rate) column->grad trans URM: m/z 352.1→120.0 UNO: m/z 368.1→120.0 mrm->trans

Application and Context of the Method

This validated method was successfully applied to a pharmacokinetic study in rats, revealing significant sex-based differences [1]:

  • After intravenous administration, the clearance of this compound was significantly higher in male rats, while the oral bioavailability in female rats (81.7%) was much higher than in males (54.0%).

For context, other studies have also included this compound in broader multi-analyte methods for plant toxins. For instance, one recent method was able to simultaneously determine 35 pyrrolizidine alkaloids and N-oxides (including this compound and its N-oxide) in honey, demonstrating the capability for isomer separation which is a common challenge in PA analysis [2]. Another multi-method from 2025 was developed for 38 different plant toxins in milk [3].

References

Usaramine Analytical Method & Linearity Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters for a sensitive and validated LC-MS/MS method developed for the quantification of Usaramine (URM) and its N-oxide metabolite (UNO) in rat plasma [1].

Parameter Details for this compound (URM) & this compound N-oxide (UNO)
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 1–2,000 ng/mL for both URM and UNO [1]
Calibration Standards 1, 2, 10, 30, 100, 300, 1,000, and 2,000 ng/mL in rat plasma [1]
Quality Control (QC) Samples 1, 3, 150, 750, and 1,500 ng/mL [1]
Limit of Quantification (LLOQ) 1 ng/mL [1]
Chromatography Column ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) [1]
Mass Transitions (MRM) URM: m/z 352.1 → 120.0; UNO: m/z 368.1 → 120.0 [1]

Detailed Experimental Protocol

This is the detailed methodology used in the study cited above [1].

  • Sample Preparation: A straightforward protein precipitation method was used. A 10-μL aliquot of rat plasma was mixed with 10 μL of the internal standard (SCN) working solution and 90 μL of a precipitating solvent (acetonitrile/methanol, 1/1, v/v). The mixture was vortexed, centrifuged, and the supernatant was injected for analysis [1].
  • LC-MS/MS Analysis:
    • Mobile Phase: A gradient elution was used with (A) 0.1% formic acid with 5 mM ammonium acetate in water and (B) 0.1% formic acid in acetonitrile/methanol (9/1, v/v) [1].
    • Gradient Program:
      • 0–0.2 min: 10% B
      • 0.2–1.0 min: 10% B to 60% B
      • 1.0–1.1 min: 60% to 95% B
      • 1.1–1.5 min: maintained at 95% B
      • 1.5–2.0 min: re-equilibration to initial conditions [1].
    • Flow Rate: 0.5 mL/min [1].
    • Injection Volume: 1 μL [1].
    • Mass Spectrometry: The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) [1].

Experimental Workflow Visualization

The following diagram outlines the key steps of the analytical protocol for determining this compound in plasma, from sample preparation to data analysis.

G Start Start: Rat Plasma Sample Prep Sample Preparation - Add Internal Standard - Protein Precipitation (Vortex & Centrifuge) Start->Prep LC LC Separation - UPLC BEH C18 Column - Gradient Elution Prep->LC MS MS Detection - Positive ESI Mode - MRM Quantification LC->MS Data Data Analysis - Calculate Concentration - Assess Linearity (1-2000 ng/mL) MS->Data

Important Considerations and Broader Context

  • Lack of Direct Comparisons: The search results did not yield direct comparisons between different commercial kits or methods specifically for this compound. The data presented is from a single research method. Other studies confirm that this compound is included in broader analytical screens for Pyrrolizidine Alkaloids (PAs) in food matrices like honey, but they do not provide separate validation data for it [2] [3].
  • Key Analytical Challenge: A major challenge in PA analysis, noted in other recent studies, is the chromatographic separation of isomers. While the method above does not discuss this in detail, newer research is focused on achieving full separation of all regulated PAs, including isomers of this compound, which is critical for accurate quantification [3].

References

×

Color/Form

Colorless prisms

XLogP3

0.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

351.16818752 Da

Monoisotopic Mass

351.16818752 Da

Heavy Atom Count

25

LogP

log Kow = -1.88 @ 25 °C /Estimated/

Melting Point

178-180℃

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

Mechanism of Action

The dehydropyrrolizine metabolites...react with water, DNA, and other cell components in vitro, and are cytotoxic. The bioactivation is mediated by a c-oxygenation, a reaction which proceeds very slowly in microsomes from neonates but which increases rapidly in microsomes obtained up to 5 days after birth.
Intragastric admin of 7 mg/kg retrorsine inhibited incorporation of labeled amino acids into rat liver and plasma proteins in vivo. The toxin affected the liver ribosomal aggregates, causing increases in proportion of monomers plus dimers. Incorporation of orotate into liver nuclear RNA was inhibited 1 hr after admin.
Two procedures were used to study the role of liver glutathione in acute toxicity of retrorsine in rats. Glutathione levels in rats were increased to about double that of controls by cysteine and to about 25% that of control by 2-chloroethanol. Acute LD50 of retrorsine (42 mg/kg) to rats is increased by pretreatment with cysteine to 83 mg/kg and decreased by pretreatment with 2-chloroethanol to 23 mg/kg. Two hr after admin of retrorsine (60 mg/kg) the levels of pyrrolic metabolites in the livers of animals pretreated with cysteine or c-chloroethanol are, respectively, about 60% and 200% those of rats given no pretreatment. By 24 hr, the glutathione concentration in livers of retrorsine-dosed rats is higher than those of corresponding controls. Treatment of rats with retrorsine (60 mg/kg) causes a fall in liver concentration of cytochrome p-450, 24 hr after dosing. This loss of cytochrome p-450 is increased in rats pretreated with chloroethanol.
The activation of the alkaloids by mixed-function oxidases leads to pyrrolic dehydro-alkaloids which are reactive alkylating agents. The liver necrosis results from binding of the metabolites with the liver cell. Some metabolites are released into the circulation and are believed to pass beyond the liver to the lung causing vascular lesions. The pyrrolic metabolites are cytotoxic and act on the hepatocytes and on the endothelium of blood vessels of the liver and lung. /pyrrolizidine alkaloids/

Vapor Pressure

1.9X10-14 mm Hg @ 25 °C /Estimated/

Pictograms

Acute Toxic

Acute Toxic

Other CAS

480-54-6

Wikipedia

Retrorsine
Usaramine

Biological Half Life

Within a few hours, only a relatively small proportion of the administered dose remains in the body. Much of this is in the form of metabolites bound to tissue contents. A pyrrolizidine N-oxide disappeared from the serum after IV administration in animals, with initial half-lives of 3 -20 minutes. /pyrrolizidine alkaloids/

Methods of Manufacturing

... Not produced commercially.

General Manufacturing Information

Retrorsine is a common constituent of Senecio species (family Compositae) and has been isolated from S. ambrosioides, S. ampullaceus Hook., S. bupleuroides DC., S. discolor DC., S. douglassii DC., S. eremophilus Richards, S. glaberrimus DC., S. graminofolius N.J. Jacq., S. ilicifolius Thunb., S. isatideus DC., S. longilobus Benth., S. paucicalyculatus Klatt, S. pterophorus DC., S. quadridentatus Labill., S. retrorsus DC., S. riddellii Torr. et A. Gray var. parksii (Cory), S. ruderalis Harvey, S. sceleratus Schweickerdt, S. venosus Harvey, S. vulgaris L., S. bipinnatisectus Belcher, S. brasiliensis Less., S. grisebachii and S. swaziensis Compton. Retrorsine has also been isolated from Crotalaria usaramoensis E.G. Baker and C. spartioides DC. (family Leguminosae).

Analytic Laboratory Methods

High-performance liquid chromatographic analysis of retrorsine in Senecio vulgaris.
The analysis of plant material for pyrrolizidine alkaloids is based on a general procedure for extraction of the tertiary base alkaloids before and after reduction of the alkaloid n-oxides which are also usually present. The difference in the two results is an approximate measure of the n-oxide content of the plant material. The levels of both tertiary base and n-oxide forms of the alkaloid are relevant to an evaluation of the toxicity of the plant material. The individual bases are separated and estimated by partition chromatography or thin-layer, paper or gas chromatography. /pyrrolizidine alkaloids/
Pyrrolizidine alkaloids, unsaturated at the 1,2 position, were detected following tlc direct oxidation to pyrroles by using o-chloranil, followed by spraying with ehrlich's reagent. N-oxides were detected by spraying with ac20 followed by ehrlich's reagent. /pyrrolizidine alkaloids/
Underivatized pyrrolizidine alkaloids ... from natural sources (plants and insects) have been analysed by capillary gas chromatography-mass spectrometry. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy have also been used to detect pyrrolizidine alkaloids in plant extracts. /Pyrrolizidine Alkaloids/
Riddelliine, retrorsine, senkirkine, retronecine, integerrimine, seneciphylline and senecionine (0.007, 0.008, 0.012, 0.005, 0.008, 0.042 and 0.036%, respectively) were determined in methanol extracts from dry Senecio vernalis using reversed-phase highperformance liquid chromatography (HPLC) with spectrometric detection at 225.

Clinical Laboratory Methods

Pyrrolizidine alkaloids may be estimated in animal tissues and fluids by removing protein, chromatographing on Florisil and estimating colorimetrically with methyl orange. /Pyrrolizidine Alkaloids/

Storage Conditions

For long periods the substance is best stored under nitrogen at -15 °C.

Interactions

...Weanling Porton Wistar rats were given single doses of 30 mg/kg body weight retrorsine by stomach tube...with whole-body irradiation of 400 rads 100 days after dosing, in 31 rats... In 25 survivors, there were 5 hepatomas, 5 mammary tumors, 2 renal carcinomas and 1 case each of carcinoma of the liver with pulmonary metastases, carcinoma of the lung, carcinoma of the colon, hemangioendothelioma of the spleen, osteosarcoma of the humerus, leukemia and spindle-cell tumor of the neck... /no controls presented/
Although most of the toxic effects of retrorsine appear to be mediated via the very reactive metabolite dehydroretrorsine (retrorsine pyrrole), which is produced in the liver by the mixed-function oxidases, the toxicity of this alkaloid does not always relate directly to the activity of the enzymes. Pre-treatment with phenobarbital (pb) which increases the rate of in vitro microsomal production of pyrroles from retrorsine three-fold and that of n-oxides two-fold, protected male rats against retrorsine poisoning (ip Ld50's, 34 mg/kg body weight alone, 67 mg/kg body weight with pb) but increased its toxicity in female rats (ip LD50's, 153 mg/kg body weight alone, 87 mg/kg body weight with pb). However, there were delayed toxic effects, including congestion and edema of the lungs, which are rarely seen after retrorsine /poisoning/.
In male rats, protection against acute deaths was given when mixed-function oxidases were inhibited by skf-525a (ip LD50's, 53 mg/kg body weight) and by a 4-day sucrose diet (ip LD50's, 120 mg/kg body weight), but chronic hepatic and pulmonary lesions developed subsequently.

Stability Shelf Life

Stability: stable at room temperature in closed containers: best stored under nitrogen -15 °C.
Volatility: low ; stable at room temperature in closed containers

Dates

Last modified: 08-15-2023
1: Pieters LA, Vlietinck AJ. Spartioidine and Usaramine, Two Pyrrolizidine Alkaloids from Senecio vulgaris. Planta Med. 1988 Apr;54(2):178-9. PubMed PMID: 17265238.

2: Singh GB, Sharma ML, Ghatak BJ. Pharmacological investigations of usaramine, an alkaloid isolated from Crotalaria brevifolia. Indian J Exp Biol. 1969 Jul;7(3):144-7. PubMed PMID: 5359068.

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